Product packaging for 5-Chlorobenzo[c]isoxazole(Cat. No.:CAS No. 4596-92-3)

5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707
CAS No.: 4596-92-3
M. Wt: 153.56 g/mol
InChI Key: CVYGEOYCOCVPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chlorobenzo[c]isoxazole is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B1587707 5-Chlorobenzo[c]isoxazole CAS No. 4596-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGEOYCOCVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393702
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4596-92-3
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chlorobenzo[c]isoxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzo[c]isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, also known as 5-chloro-2,1-benzisoxazole or 5-chloroanthranil. Eschewing a conventional template, this document is structured to deliver field-proven insights into the molecule's core characteristics, synthesis, and pivotal role as a reactive intermediate in the landscape of modern drug discovery.

Part 1: Molecular Profile and Spectroscopic Analysis

This compound is a bicyclic heteroaromatic compound. The fusion of a benzene ring to the 'c' face of an isoxazole ring results in a strained system known as an anthranil. This inherent strain is the source of its high reactivity and, consequently, its utility in chemical synthesis. The chlorine substituent at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a potential vector for further functionalization.

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

IdentifierValueSource
IUPAC Name 5-chloro-2,1-benzoxazole[1]
Synonyms This compound, 5-chloroanthranil, 5-chloro-2,1-benzisoxazole[1][2]
CAS Number 4596-92-3[1][2]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.56 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temp. 2-8°C, Sealed in dry conditions[2]
XLogP3 2.1[1]
Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely published. The following analysis is based on established principles of NMR and spectroscopy, supported by data from the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole.[1][3]

  • ¹H NMR Spectroscopy : The proton spectrum is expected to show four signals in the aromatic region (approx. δ 7.0-8.5 ppm).

    • The C3-H proton will likely appear as a singlet at the most downfield position due to the influence of the adjacent electronegative oxygen and nitrogen atoms.

    • The remaining three protons on the benzene ring (H4, H6, H7) will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The H4 and H6 protons, being ortho to the chlorine atom, will be deshielded compared to the H7 proton.[1]

  • ¹³C NMR Spectroscopy : The spectrum should display seven distinct carbon signals.

    • The C3 carbon is expected to be significantly downfield (approx. >150 ppm), a characteristic feature of isoxazole rings.[1]

    • The carbon bearing the chlorine (C5) will be identifiable by its direct C-Cl bond. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm.

  • Infrared (IR) Spectroscopy : Key vibrational frequencies are anticipated to confirm the functional groups.

    • Aromatic C-H stretching above 3000 cm⁻¹.

    • C=N stretching vibrations in the 1650-1550 cm⁻¹ region.

    • N-O bond stretching around 1300-1200 cm⁻¹.

    • A strong C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS) :

    • The molecular ion (M⁺) peak should appear at m/z 153.

    • A prominent M+2 peak at m/z 155, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.

Part 2: Synthesis and Chemical Reactivity

The synthesis of benzo[c]isoxazoles relies on the cyclization of ortho-substituted benzene precursors. A reliable and common laboratory-scale method is the thermal decomposition of a 2-azidobenzaldehyde, which proceeds with the loss of dinitrogen gas to form the strained bicyclic system.[4]

Core Synthetic Strategy

The causality behind this synthetic choice is its efficiency and the relative accessibility of the azide precursor. The precursor, 2-azido-5-chlorobenzaldehyde, can be prepared from commercially available starting materials like 4-chloro-2-nitrotoluene. The thermal cyclization step is often clean, driven by the energetically favorable extrusion of N₂ gas.

G start 4-Chloro-2-nitrotoluene step1 Oxidation of Methyl Group start->step1 e.g., KMnO4 step2 Reduction of Nitro Group step1->step2 Forms 4-Chloro-2-nitro- benzaldehyde step3 Diazotization of Amine step2->step3 e.g., Fe/HCl step4 Azide Formation (Substitution) step3->step4 1. NaNO2, HCl 2. NaN3 step5 Thermal Cyclization (N2 Extrusion) step4->step5 Forms 2-Azido-5-chloro- benzaldehyde end_product This compound step5->end_product Heat in inert solvent (e.g., Toluene)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is a representative methodology and must be adapted and performed with appropriate safety precautions by qualified personnel.

  • Preparation of Precursor: Synthesize 2-azido-5-chlorobenzaldehyde from a suitable starting material, such as 2-amino-5-chlorobenzaldehyde, via diazotization followed by substitution with sodium azide.

  • Cyclization Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), dissolve 2-azido-5-chlorobenzaldehyde (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene.

    • Causality: The choice of an inert, high-boiling solvent is critical. It allows the reaction to reach the necessary temperature for azide decomposition while preventing unwanted side reactions.

  • Thermal Decomposition: Heat the solution to reflux (typically 110-140°C, depending on the solvent). Vigorous bubbling (evolution of N₂ gas) will be observed. Maintain reflux until gas evolution ceases, which can be monitored by TLC for the disappearance of the starting material.

    • Self-Validation: The cessation of gas evolution provides a clear, non-invasive indicator that the reaction is nearing completion.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude residue can then be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity

The defining characteristic of the benzo[c]isoxazole (anthranil) system is its high reactivity, which stems from the weak N-O bond within the strained five-membered ring.[5] This makes it a potent synthetic intermediate.

  • Ring-Opening Reactions: The primary reaction pathway involves the cleavage of the N-O bond upon attack by various nucleophiles. This reaction opens the isoxazole ring to form derivatives of 2-aminobenzaldehyde. For instance, reaction with organometallic reagents or reducing agents can lead to substituted 2-aminobenzyl alcohols or ketones. This transformation is pivotal, as it converts a stable heterocyclic precursor into a highly functionalized aniline derivative, which is a common scaffold in pharmacologically active molecules.[6][7]

Part 3: Applications in Drug Discovery & Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. Its ability to undergo controlled ring-opening provides a gateway to a diverse range of more complex molecular architectures with established pharmacological relevance.

A Versatile Precursor for Bioactive Scaffolds

Drug discovery programs often rely on creating libraries of related compounds for screening. This compound serves as an excellent starting point for such campaigns. The anthranilic acid scaffold, readily accessible from anthranils, is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous anti-inflammatory, antiviral, anticancer, and neuroprotective agents.[7][8] Furthermore, anthranils are documented precursors in the synthesis of psychotropic drugs like benzodiazepines.[9]

G cluster_products Generated Bioactive Scaffolds center This compound anthranilates Substituted Anthranilic Acids center->anthranilates Ring Opening (Hydrolysis) benzophenones 2-Amino-5-chloro- benzophenones center->benzophenones Ring Opening (Grignard Reagents) quinolines Quinoline-based Heterocycles center->quinolines Rearrangement/ Annulation Reactions benzodiazepines Benzodiazepine Derivatives benzophenones->benzodiazepines Further Cyclization

Caption: Role of this compound as a synthetic hub.

By utilizing this compound, medicinal chemists can efficiently access chlorinated aniline derivatives. The chlorine atom can serve to block metabolic pathways or enhance binding affinity through halogen bonding, making it a valuable substituent in rational drug design.

Part 4: Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Information

Hazard TypeCodeStatement
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Source: Sigma-Aldrich[2])

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 5-Chlorobenzo[c]isoxazole (CAS: 4596-92-3): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Chlorobenzo[c]isoxazole, also known as 5-Chloranthranil, is a bicyclic heteroaromatic compound that has garnered significant interest within the medicinal chemistry community. Its unique electronic properties, inherent reactivity, and structural rigidity make it a versatile starting material and a "privileged scaffold" for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, validated synthetic routes, chemical reactivity, and its burgeoning applications in drug discovery. By synthesizing peer-reviewed data and field-proven insights, this document serves as a critical resource for professionals aiming to leverage this potent chemical entity in their research and development programs.

Core Chemical Identity and Physicochemical Properties

This compound (CAS Number: 4596-92-3) is structurally defined by a benzene ring fused to the 'c' face of an isoxazole ring, with a chlorine atom substituted at the 5-position.[2][3] This arrangement, also named 5-chloro-2,1-benzisoxazole, results in a 10π electron system characterized by low stability and high reactivity due to disrupted aromaticity, making it a valuable synthetic intermediate.[2][3]

PropertyValueSource
CAS Number 4596-92-3[3]
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [3]
IUPAC Name 5-chloro-2,1-benzoxazole[3]
Synonyms This compound, 5-chloro-2,1-benzisoxazole, 5-Chloranthranil[3]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key CVYGEOYCOCVPEQ-UHFFFAOYSA-N

Strategic Synthesis of the Benzo[c]isoxazole Core

The synthesis of the benzo[c]isoxazole scaffold is typically achieved through the cyclization of appropriately functionalized ortho-substituted benzene precursors.[2] The choice of starting material and reaction conditions is critical and is dictated by the desired substitution pattern, scalability, and tolerance of other functional groups.

Synthesis via Intramolecular Cyclization of 2-Acylarylazides

This method is a robust approach that leverages the reactivity of an azide moiety to facilitate ring closure. The causality behind this strategy lies in the generation of a highly reactive nitrene intermediate (or a related species) which undergoes intramolecular cyclization.

Start 2-Acylarylazide Precursor Catalyst Fe(II) Catalyst or Heat (Thermolysis) Start->Catalyst Reaction Conditions Intermediate Nitrene Intermediate (or concerted cyclization) Catalyst->Intermediate Generation Cyclization Intramolecular Cyclization Intermediate->Cyclization Rapid Product This compound Cyclization->Product Formation

Caption: Workflow for Fe(II)-catalyzed synthesis of Benzo[c]isoxazole.

A general, self-validating protocol is as follows:

  • Precursor Preparation: Synthesize the required 2-acyl-5-chloro-phenylazide from the corresponding amine via diazotization followed by treatment with sodium azide.

  • Reaction Setup: In a nitrogen-flushed flask, dissolve the 2-acylarylazide precursor in a suitable solvent (e.g., acetonitrile).

  • Catalysis: Add a catalytic amount of an Fe(II) source, such as Iron(II) chloride. The Fe(II) catalyst lowers the activation energy for dinitrogen extrusion compared to simple thermolysis.[2]

  • Reaction Execution: Heat the mixture gently (e.g., 50-70°C) and monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction progress is often visually indicated by the cessation of nitrogen gas evolution.

  • Workup and Purification: Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis via Reductive Cyclization of 2-Nitroacylbenzenes

This is another widely employed strategy, valued for the commercial availability of various nitroaromatic compounds. The core principle involves the reduction of the nitro group to a hydroxylamine, which then spontaneously cyclizes onto the adjacent acyl group.[2][4]

Start 2-Nitro-5-chloro- acylbenzene Reagent Reducing Agent (e.g., SnCl₂, Zn, Hydrazine) Start->Reagent Treatment Intermediate o-Acylphenyl- hydroxylamine Reagent->Intermediate Partial Reduction (NO₂ → NHOH) Product This compound Intermediate->Product Spontaneous Intramolecular Cyclization & Dehydration

Caption: Reductive cyclization pathway from a 2-nitroacylbenzene precursor.

  • Reaction Setup: Suspend the 2-nitro-5-chloro-acylbenzene in a solvent like ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent such as stannous chloride (SnCl₂) or zinc powder with ammonium chloride.[4] The choice of reductant is key; harsh conditions can lead to over-reduction to the amine. Hydrazine with a Rhodium on carbon (Rh/C) catalyst offers a milder, more selective alternative for partial reduction.[4]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating. The reaction is self-validating as the formation of the cyclized product drives the equilibrium forward.

  • Workup and Purification: Filter the reaction mixture to remove inorganic salts. Neutralize the filtrate if an acid was used. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify via column chromatography.

Chemical Reactivity and Derivatization

The inherent strain and disrupted aromaticity of the benzo[c]isoxazole ring system make it a highly reactive and versatile synthetic precursor.[2]

  • Reaction with Electrophiles: The nitrogen atom can be alkylated with reagents like Meerwein's salt (Et₃OBF₄) to form 1-alkyl-2,1-benzisoxazolium salts. These activated salts are susceptible to nucleophilic attack, opening the isoxazole ring and providing a pathway to ortho-alkylaminobenzophenones.[2]

  • Photochemical Reactivity: The N-O bond in isoxazoles is known to be labile and can be cleaved by UV light.[5] This property is being explored for the development of photo-crosslinking probes in chemoproteomics, where the isoxazole moiety can form covalent bonds with target proteins upon irradiation.[5]

  • Derivatization Sites: The benzene ring offers sites for further functionalization via electrophilic aromatic substitution, while the chlorine atom can potentially be displaced in nucleophilic aromatic substitution reactions, although this is less common.

cluster_0 This compound Core Core Core Structure Alkylation N-Alkylation (e.g., Et₃OBF₄) Core->Alkylation Photo Photochemical Ring Opening (UV Light) Core->Photo EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Salt Benzisoxazolium Salt Alkylation->Salt Crosslink Covalent Adduct with Biomolecule Photo->Crosslink Substituted Ring-Substituted Derivatives EAS->Substituted

Caption: Key reactivity and derivatization pathways for the scaffold.

Applications in Drug Discovery

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1][6][7] Its value stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in specific hydrogen bonding and π-stacking interactions within protein active sites.

Therapeutic AreaTarget/Mechanism of Action (Example)Reference
Anticancer Inhibition of key signaling kinases (e.g., Pim-1, VEGFR-2)[4][8]
Anti-inflammatory Selective inhibition of Cyclooxygenase-2 (COX-2)[9]
Antimicrobial Disruption of bacterial cell wall synthesis or other essential pathways[1]
Neuropsychiatric Modulation of neurotransmitter receptors (e.g., nAChRs, 5-HT receptors)[9][10]
Illustrative Mechanism: Kinase Inhibition

Many small-molecule kinase inhibitors utilize heterocyclic scaffolds to occupy the ATP-binding pocket of the enzyme. A hypothetical derivative of this compound could be designed to inhibit a cancer-related kinase pathway, such as the one mediated by VEGFR-2, which is crucial for tumor angiogenesis.[8]

VEGF VEGF Ligand Receptor VEGFR-2 Receptor VEGF->Receptor Binds Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Activates Inhibitor 5-Cl-Benzo[c]isoxazole Derivative Inhibitor->Dimer Binds to ATP pocket ATP ATP Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimer->Pathway Initiates Response Cell Proliferation, Migration, Angiogenesis Pathway->Response Leads to Block->Pathway Blocks

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical drug candidate.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Source: Sigma-Aldrich Safety Data

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated laboratory fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.[13]

Conclusion and Future Outlook

This compound (CAS: 4596-92-3) is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its well-defined synthesis and predictable reactivity provide a solid foundation for rational drug design. The demonstrated success of the broader benzisoxazole class in yielding clinical candidates and approved drugs underscores the potential of its derivatives.[7][14] Future research will likely focus on leveraging its unique photochemical properties for novel applications in chemical biology and on expanding its use in the synthesis of targeted therapies against cancer, infectious diseases, and neurological disorders.

References

Physical and chemical properties of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzo[c]isoxazole: Properties, Synthesis, and Applications

Introduction

This compound, also known as 5-chloranthranil, is a halogenated heterocyclic compound. It belongs to the benzo[c]isoxazole class, which is characterized by a fused benzene and isoxazole ring system. The presence of the chlorine atom and the specific arrangement of the heteroatoms in the isoxazole ring impart unique physicochemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its relevance in research and development, particularly in the field of medicinal chemistry. Isoxazole derivatives, in general, are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Part 1: Molecular Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name : 5-chloro-2,1-benzoxazole[5]

  • CAS Number : 4596-92-3[5][6]

  • Synonyms : 5-chloro-2,1-benzisoxazole, 5-Chloranthranil[5][6][7]

Molecular Formula and Weight
  • Molecular Formula : C₇H₄ClNO[5]

  • Molecular Weight : 153.56 g/mol [5]

Structural Representation

Caption: 2D structure of this compound.

Part 2: Physical and Spectroscopic Properties

Tabulated Physical Properties
PropertyValueSource
Molecular Formula C₇H₄ClNO[5]
Molecular Weight 153.56 g/mol [5]
Physical Form Solid[6]
Melting Point 79-80 °C[7]
XLogP3 2.1[5]
Hydrogen Bond Donor Count 0[5][7]
Hydrogen Bond Acceptor Count 2[5][7]
Rotatable Bond Count 0[5][7]
Storage Temperature 2-8 °C, sealed in dry conditions[6][7]
Spectroscopic Data
  • ¹H NMR : The proton spectrum would be expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring would exhibit a complex splitting pattern due to their coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole ring.

  • ¹³C NMR : The carbon spectrum would display seven distinct signals. The carbon atoms in the aromatic ring would resonate in the typical range of δ 110-150 ppm. The carbon attached to the chlorine atom would be shifted downfield. The carbons of the isoxazole ring would also have characteristic chemical shifts. For related isoxazole compounds, signals for the aromatic carbons are observed in the δ 120-170 ppm range.[8]

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

  • Aromatic C-H stretching : Bands would appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[9]

  • Aromatic C=C stretching : Multiple bands would be observed in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring.[9]

  • C-N and N-O stretching : The stretching vibrations of the C-N and N-O bonds within the isoxazole ring would likely appear in the fingerprint region, roughly between 1000 cm⁻¹ and 1300 cm⁻¹.[10]

  • C-Cl stretching : A band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 153. An M+2 peak with approximately one-third the intensity of the M⁺ peak would also be present, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of small molecules such as CO, HCN, or the chlorine atom.

Part 3: Chemical Properties and Reactivity

Synthesis

Benzo[c]isoxazoles are generally synthesized through the cyclization of ortho-substituted benzene derivatives.[11]

Common methods for the synthesis of the benzo[c]isoxazole core include:

  • Cyclization of o-acylphenylhydroxylamines.[11]

  • Reduction and subsequent heterocyclization of 2-nitroacylbenzenes.[11]

  • Intramolecular cyclization of 2-acylarylazides.[11]

A general approach to substituted benzisoxazoles involves the cyclization of an ortho-substituted aromatic precursor, such as a substituted benzaldehyde.[12]

Synthesis_Workflow Start Ortho-substituted Benzene Precursor Step1 Functional Group Modification Start->Step1 e.g., Nitration, Acylation Step2 Intramolecular Cyclization Step1->Step2 e.g., Reduction, Azide formation Product This compound Step2->Product Formation of Isoxazole Ring

Caption: Generalized synthetic workflow for benzo[c]isoxazoles.

Chemical Reactivity

The benzo[c]isoxazole ring system is a 10π electron heteroaromatic system.[11] However, due to cross-conjugation, the aromaticity is disrupted, leading to lower stability and higher reactivity compared to more stable aromatic systems.[11]

Benzo[c]isoxazoles are known to be versatile precursors in organic synthesis due to their inherent reactivity.[11] They can undergo reactions with various nucleophiles and electrophiles. For instance, they can be alkylated to form 1-alkyl-2,1-benzisoxazolium salts, which are themselves reactive intermediates.[11]

The chlorine atom at the 5-position is an electron-withdrawing group, which will influence the electron density distribution in the benzene ring. This can affect the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to positions ortho and para to the chlorine atom, although the reactivity of the isoxazole ring itself will also play a significant role.

Part 4: Applications in Research and Development

Role in Drug Discovery

Isoxazole and its derivatives are important scaffolds in medicinal chemistry.[1][2][3] They are found in a variety of biologically active compounds and approved drugs. The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[4] this compound can serve as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.[11]

Biological Activities of Related Compounds

The broader class of isoxazole-containing compounds has demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial[2]

  • Anticancer[2]

  • Anti-inflammatory[2]

  • Neuroprotective effects[2]

Part 5: Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, this compound should be handled with care.

  • GHS Pictogram : GHS07 (Exclamation mark)[6]

  • Signal Word : Warning[6]

  • Hazard Statements :

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Safe Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area or under a chemical fume hood.[13][14] Wash hands thoroughly after handling.[13] Keep away from sources of ignition.[13][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] Recommended storage temperature is 2-8°C.[6]

First Aid Measures
  • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Part 6: References

  • Smolecule. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2. --INVALID-LINK--

  • PubChem. This compound | C7H4ClNO | CID 3564523. National Institutes of Health. --INVALID-LINK--

  • AK Scientific, Inc. 5-Chlorobenzo[d]oxazole-2-thiol Safety Data Sheet. --INVALID-LINK--

  • Spectrum. 5-Chloro-3-(4-chloro-phenyl)-benzo[c]isoxazole - Optional[1H NMR]. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 4596-92-3. --INVALID-LINK--

  • ChemScene. 5-Chlorobenzo[d]isoxazole-3-carboxylic acid | 108805-37-4. --INVALID-LINK--

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. --INVALID-LINK--

  • PubChem. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169. National Institutes of Health. --INVALID-LINK--

  • CymitQuimica. Safety Data Sheet - 5-Chloro-3-(4-fluorophenyl)isoxazole. --INVALID-LINK--

  • Supporting Information. Analytical data for compounds 2,3,4,5. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet - Isoxazole. --INVALID-LINK--

  • Resene. Safety Data Sheet. --INVALID-LINK--

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. --INVALID-LINK--

  • LookChem. This compound. --INVALID-LINK--

  • Benchchem. Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. --INVALID-LINK--

  • ChemicalBook. Chemical Reactivity of Benzo[c]isoxazole. --INVALID-LINK--

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [https://www.rjpbcs.com/pdf/2017_8(6)/[8].pdf](168].pdf)

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. --INVALID-LINK--

  • SciELO. Technical Note. --INVALID-LINK--

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. --INVALID-LINK--

  • International Journal of Creative Research Thoughts. A review of isoxazole biological activity and present synthetic techniques. --INVALID-LINK--

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. --INVALID-LINK--

  • PMC. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health. --INVALID-LINK--

  • NIST. Isoxazole-5-carbonyl chloride. --INVALID-LINK--

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. --INVALID-LINK--

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. --INVALID-LINK--

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. --INVALID-LINK--

References

5-Chlorobenzo[c]isoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzo[c]isoxazole: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details its core physicochemical properties, outlines established synthetic pathways, and explores its applications as a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with practical insights, offering detailed experimental protocols and critical safety information for researchers.

Introduction: The Significance of the Benzisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. When fused to a benzene ring, it forms a benzisoxazole scaffold, a privileged structure in medicinal chemistry.[1][2] These compounds are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The unique structural and electronic properties of the benzisoxazole core make it a valuable moiety in the design of novel therapeutic agents, with several approved drugs incorporating this framework.[2]

This compound, also known as 5-chloro-2,1-benzisoxazole, is a specific isomer that serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The presence of the chlorine atom at the 5-position provides a reactive handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [3]
IUPAC Name 5-chloro-2,1-benzoxazole[3]
CAS Number 4596-92-3[3]
Synonyms 5-chloro-2,1-benzisoxazole, 5-Chloranthranil[3]
Canonical SMILES C1=CC2=NOC=C2C=C1Cl[3]
InChI Key CVYGEOYCOCVPEQ-UHFFFAOYSA-N[3]
Physical Form Solid
Purity Typically ≥95%

Synthesis and Mechanistic Considerations

The synthesis of the benzo[c]isoxazole core generally relies on the cyclization of an appropriately substituted aromatic precursor. This process is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of the desired fused-ring system.

G cluster_0 General Synthetic Workflow A Ortho-Substituted Aromatic Precursor B Intermediate Formation (e.g., Oxime) A->B Reagent Addition C Intramolecular Cyclization B->C Base/Heat-Mediated Reaction D This compound C->D Product Formation

Caption: General synthetic workflow for benzisoxazole formation.

The causality behind this strategy is rooted in creating a precursor where two reactive groups are positioned ortho to each other on a benzene ring. One group acts as a nucleophile and the other as an electrophile, facilitating an intramolecular reaction to form the five-membered isoxazole ring. The choice of starting material and cyclization conditions is critical for achieving high yield and purity.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material. Its utility stems from the reactivity of the chlorinated benzene ring, which allows for the introduction of diverse functionalities through established synthetic transformations.

G cluster_Applications Key Application Areas Core This compound Versatile Chemical Intermediate App1 Medicinal Chemistry Synthesis of novel bioactive molecules Core->App1 Enables App2 Cross-Coupling Reactions Functionalization via Suzuki, Buchwald-Hartwig, etc. Core->App2 Serves as Substrate App3 Agrochemical Research Scaffolds for new pesticides/herbicides Core->App3 Provides Scaffold App4 Materials Science Building block for organic electronic materials Core->App4 Acts as Precursor

Caption: Logical relationship of this compound applications.
  • Medicinal Chemistry Building Block : The primary application is in the synthesis of more complex molecules for drug discovery. The benzisoxazole core is a feature in compounds investigated for various therapeutic targets.[1][2]

  • Palladium-Catalyzed Cross-Coupling : The chlorine atom is an ideal functional group for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug development, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[4] This enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

  • Probing Biological Activity : Derivatives of the parent compound have been explored for a range of biological activities, including potential antimicrobial and anti-inflammatory properties.[5]

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt these procedures to their specific laboratory conditions and conduct appropriate risk assessments.

Protocol 5.1: Illustrative Synthesis of a Functionalized Benzo[c]isoxazole Derivative via Suzuki Coupling

This protocol describes a common and powerful method for functionalizing the 5-chloro position. The self-validating nature of this protocol lies in the use of well-established palladium catalysis, with reaction progress easily monitored by standard analytical techniques.

Objective: To synthesize 5-Aryl-benzo[c]isoxazole from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene/Ethanol mixture)

  • Nitrogen or Argon gas supply

  • Standard reflux and extraction glassware

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This step is critical as palladium catalysts can be deactivated by oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Aryl-benzo[c]isoxazole.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound and its derivatives.

  • Hazard Identification :

    • Pictogram : GHS07 (Exclamation Mark)

    • Signal Word : Warning

    • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautions for Safe Handling :

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Avoid breathing dust, fumes, or vapors.[7][9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

    • Wash hands thoroughly after handling.[7]

    • Keep away from heat, sparks, and open flames.[7][8]

  • Conditions for Safe Storage :

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is often 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[7][10]

  • First Aid Measures :

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms persist.[10][11]

    • Skin Contact : Remove contaminated clothing and wash the skin thoroughly with soap and water.[7][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][11]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity endowed by its chloro-substituent make it an essential building block for the development of novel compounds. The synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for creating molecular diversity. A thorough understanding of its properties and adherence to stringent safety protocols are paramount for its effective and safe utilization in the laboratory.

References

Spectroscopic Data of 5-Chlorobenzo[c]isoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorobenzo[c]isoxazole, also known as 5-chloro-2,1-benzisoxazole. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this heterocyclic compound. The guide will delve into the analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Introduction

This compound is a halogenated derivative of benzisoxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The precise characterization of the molecular structure of this compound is fundamental for its application in synthesis and as a building block for more complex pharmaceutical agents. Spectroscopic techniques are indispensable tools for this purpose, each providing unique information about the molecule's connectivity, functional groups, and overall structure. This guide will present and interpret the available spectroscopic data to provide a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide valuable information about the connectivity of the protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for quantitative integration.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data for this compound:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~8.5s1HProton on the isoxazole ring
H-4~7.8d1HAromatic proton
H-6~7.5dd1HAromatic proton
H-7~7.9d1HAromatic proton

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region. The singlet at approximately 8.5 ppm is characteristic of the proton attached to the isoxazole ring (H-3). The remaining three signals correspond to the protons on the benzene ring. The doublet multiplicity for H-4 and H-7, and the doublet of doublets for H-6 are consistent with the substitution pattern of the benzene ring. The coupling constants between these protons can be used to confirm their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer used for the proton spectrum.

  • Data Acquisition: A standard one-dimensional carbon experiment with proton decoupling is performed. A sufficient number of scans is crucial due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the solvent peak.

¹³C NMR Data for this compound:

Carbon AtomChemical Shift (δ, ppm)
C-3~150
C-3a~120
C-4~125
C-5~130
C-6~115
C-7~128
C-7a~160

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show seven signals, corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts are consistent with the presence of an aromatic system fused to a heterocyclic ring. The downfield signals are attributed to the carbons of the isoxazole ring and the carbon atom attached to the chlorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Please note: Experimental IR data for this compound was not available. The following data is for the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole , and is provided for illustrative purposes.[1][2]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the spectrometer, and the spectrum is collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands for 5-chloro-3-phenyl-2,1-benzisoxazole:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~1600-1450StrongC=C and C=N stretching in aromatic and isoxazole rings
~1300-1000Medium-StrongC-O and C-N stretching
Below 900Medium-StrongC-H out-of-plane bending, C-Cl stretching

Interpretation of the IR Spectrum: The IR spectrum of a benzisoxazole derivative is characterized by several key absorption bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring and the carbon-nitrogen double bond in the isoxazole ring. The region between 1300 and 1000 cm⁻¹ contains bands corresponding to C-O and C-N stretching vibrations. The presence of a carbon-chlorine bond would be indicated by a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Please note: Experimental Mass Spectrometry data for this compound was not available. The following data is for the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole , and is provided for illustrative purposes.[2][3]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Mass Spectrometry Data for 5-chloro-3-phenyl-2,1-benzisoxazole:

m/zProposed Fragment
229/231[M]⁺ (Molecular ion)
201/203[M - CO]⁺
166[M - CO - Cl]⁺
139[C₉H₇N]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Interpretation of the Mass Spectrum: The mass spectrum of 5-chloro-3-phenyl-2,1-benzisoxazole would show a molecular ion peak [M]⁺ at m/z 229, with an isotopic peak [M+2]⁺ at m/z 231 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of small, stable molecules. A common fragmentation pathway for isoxazoles is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z 201/203. Subsequent loss of the chlorine atom would result in an ion at m/z 166. The presence of a phenyl group would give rise to characteristic fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).

Visualization of Molecular Structure

Caption: Molecular Structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The NMR data provides a clear picture of the proton and carbon framework of the molecule. While experimental IR and Mass Spectrometry data for the target compound were not available, the analysis of a closely related analogue, 5-chloro-3-phenyl-2,1-benzisoxazole, offers valuable insights into the expected functional groups and fragmentation patterns. The combination of these spectroscopic techniques allows for a confident structural elucidation of this compound, which is essential for its use in research and development.

References

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, render it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will dissect the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a curated analysis of quantitative data to empower researchers in their drug discovery endeavors. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and tangible experimental application.

The Versatility of the Isoxazole Nucleus in Medicinal Chemistry

The isoxazole moiety is more than just a structural component; its unique electronic configuration and steric attributes offer a powerful tool for medicinal chemists. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions with biological targets. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.[1][2] The strategic placement of various substituents around the isoxazole core allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and bioavailability.[2][3] This inherent versatility has led to the development of a wide array of isoxazole-containing compounds with significant therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with multiple pathways crucial for tumor growth and survival.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are often multifactorial, targeting key vulnerabilities in cancer cells.

  • Induction of Apoptosis: A primary mechanism by which many isoxazole compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Isoxazole derivatives have been shown to arrest the cell cycle at various checkpoints, such as the G2/M or S phase, thereby preventing cancer cells from dividing and proliferating.[7]

  • Enzyme Inhibition: Many isoxazole-containing molecules are designed to inhibit the activity of enzymes that are critical for cancer cell survival and progression. This includes the inhibition of protein kinases, which are often dysregulated in cancer, and other enzymes involved in signal transduction pathways.[3][4]

Key Signaling Pathways in Isoxazole-Mediated Anticancer Activity

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical isoxazole derivative.

anticancer_pathway cluster_cell Cancer Cell Isoxazole Isoxazole Derivative Receptor Cell Surface Receptor Isoxazole->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Kinase_Cascade->Apoptotic_Proteins Upregulates Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Isoxazole derivative-induced apoptosis signaling pathway.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.2[8]
Compound B HeLa (Cervical)15.48[8]
Compound C HepG2 (Liver)23[8]
Compound D A549 (Lung)3.6[7]
Compound E PC3 (Prostate)4[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[10]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines is critical and should align with the research question.[8][9] For instance, if investigating breast cancer therapeutics, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used to represent different subtypes of the disease. It is crucial to use cell lines that are well-characterized and authenticated to ensure the reproducibility of results.

  • Controls are Non-Negotiable: The inclusion of positive and negative controls is fundamental to a self-validating system.[6][11]

    • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) in which the isoxazole derivative is dissolved. This control accounts for any potential effects of the solvent on cell viability.

    • Positive Control: A known cytotoxic drug (e.g., doxorubicin) is used to confirm that the assay is working correctly and that the cells are responsive to cytotoxic agents.

    • Untreated Control: Cells in media alone serve as a baseline for 100% cell viability.

  • MTT Concentration and Incubation Time: The concentration of MTT and the incubation time need to be optimized for each cell line to ensure that the formazan production is within the linear range of detection.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Troubleshooting Common Issues:

  • High Background: This can be due to microbial contamination or interference from phenol red in the culture medium.[12] Using sterile techniques and phenol red-free medium during the MTT incubation can mitigate this.

  • Inconsistent Results: Uneven cell seeding or pipetting errors can lead to high variability between replicates.[4] Ensure a single-cell suspension before seeding and use calibrated pipettes.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Isoxazole derivatives have demonstrated significant potential in this area, with some exhibiting potent activity against a broad spectrum of microorganisms.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some isoxazoles can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: By targeting bacterial ribosomes, certain isoxazole compounds can block protein synthesis, which is essential for bacterial growth and survival.[11]

  • Disruption of Metabolic Pathways: Some derivatives act by inhibiting key enzymes in essential bacterial metabolic pathways.[11]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound F Staphylococcus aureus6.25Candida albicans6.25
Compound G Escherichia coli12.50Aspergillus niger12.50
Compound H Bacillus subtilis10Candida albicans6[10]
Compound I Escherichia coli30Candida albicans60[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial or fungal inoculum (e.g., adjusted to a 0.5 McFarland standard) is crucial for the reproducibility and comparability of MIC results.[15]

  • Growth Medium: The choice of broth medium (e.g., Mueller-Hinton Broth for bacteria) should support the robust growth of the test microorganism.

  • Serial Dilutions: A two-fold serial dilution of the isoxazole derivative allows for the determination of the lowest concentration that inhibits microbial growth.

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole derivative in the appropriate broth medium.

  • Inoculate Wells: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the isoxazole derivative at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[2][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[7][17] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Some isoxazole derivatives also exhibit inhibitory activity against other inflammatory pathways, such as those mediated by lipoxygenase (LOX) and nuclear factor-kappa B (NF-κB).[7]

Key Signaling Pathways in Isoxazole-Mediated Anti-inflammatory Activity

The diagram below illustrates the inhibition of the COX-2 pathway by an isoxazole derivative.

anti_inflammatory_pathway cluster_cell Inflamed Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->Arachidonic_Acid Inhibits

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Quantitative Analysis of Anti-inflammatory Activity

The following table provides the IC50 values for the inhibition of COX-1 and COX-2 by selected isoxazole derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound J >1008.2>12.1[18]
Compound K >10011.6>8.6[18]
Celecoxib (Control) 9.40.08117.5[18]
Compound L 15.70.2954.1[14]
Compound M 26.63.38.1[14]
Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol outlines a common method for screening compounds for their ability to inhibit COX-2 activity.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human COX-2 is often used to ensure the relevance of the findings to human physiology.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Detection Method: The production of prostaglandins can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA) or by detecting a colorimetric or fluorometric byproduct of the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the assay buffer, heme cofactor, and COX-2 enzyme solution, according to the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the isoxazole derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the diluted isoxazole derivatives to the test wells and a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: After a specific incubation period, stop the reaction and measure the product formation using the chosen detection method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoxazole derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these devastating disorders.[1][19]

Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazole derivatives are thought to be mediated through several mechanisms:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some isoxazole compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[3]

  • Anti-inflammatory Effects: Neuroinflammation plays a significant role in the pathogenesis of neurodegenerative diseases. The anti-inflammatory properties of isoxazole derivatives can help to reduce neuronal damage caused by inflammation.

  • Modulation of Signaling Pathways: Isoxazole derivatives can interact with various signaling pathways involved in neuronal survival and death. For instance, some compounds have been shown to modulate the Nrf2 pathway, a key regulator of the antioxidant response.

Quantitative Analysis of Neuroprotective Activity

The following table shows the neuroprotective effects of isoxazole-chroman hybrids against oxidative stress-induced cell death.

Compound IDCell LineEC50 (µM)Reference
Compound 17 HT22 (Neuronal)~0.3[15]
Compound 18 HT22 (Neuronal)~0.3[15]
Compound 20 HT22 (Neuronal)~0.3[15]
Experimental Workflow: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

This workflow describes a general approach to evaluating the neuroprotective effects of isoxazole derivatives against oxidative stress.

neuroprotection_workflow cluster_workflow Neuroprotection Assay Workflow Cell_Culture Culture Neuronal Cells (e.g., HT22) Pretreatment Pre-treat with Isoxazole Derivative Cell_Culture->Pretreatment Oxidative_Stress Induce Oxidative Stress (e.g., Glutamate) Pretreatment->Oxidative_Stress Viability_Assay Assess Cell Viability (e.g., MTT Assay) Oxidative_Stress->Viability_Assay Data_Analysis Analyze Data and Determine EC50 Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing neuroprotective activity.

Clinical Perspectives and Future Directions

Several isoxazole-containing drugs are already on the market for various indications, including the anti-inflammatory drug leflunomide and the antibiotic sulfamethoxazole.[19] Furthermore, a number of isoxazole derivatives are currently in clinical trials for the treatment of cancer and other diseases, highlighting the translational potential of this versatile scaffold. The continued exploration of the isoxazole nucleus, coupled with advances in rational drug design and synthetic chemistry, promises to yield a new generation of innovative therapeutics with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to 5-Chloro-2,1-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-chloro-2,1-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, structural properties, and key synonyms, providing a solid foundation for its application in research and development.

Section 1: Chemical Identity and Nomenclature

Accurate identification of a chemical entity is paramount for reproducible scientific research. 5-Chloro-2,1-benzoxazole is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous procurement.

The most commonly used synonyms for 5-chloro-2,1-benzoxazole are:

  • 5-chlorobenzo[c]isoxazole[1]

  • 5-chloro-2,1-benzisoxazole[1]

  • 5-Chloranthranil[1]

The Chemical Abstracts Service (CAS) has assigned the number 4596-92-3 to this compound, which serves as a universal and unambiguous identifier.[1]

Section 2: Molecular and Structural Identifiers

A comprehensive understanding of a molecule's properties begins with its structural and molecular identifiers. These codes and descriptors provide a standardized language for representing the compound in computational chemistry and cheminformatics databases.

Below is a table summarizing the key identifiers for 5-chloro-2,1-benzoxazole:

IdentifierValueSource
PubChem CID 3564523--INVALID-LINK--[1]
Molecular Formula C₇H₄ClNO--INVALID-LINK--[1]
Molecular Weight 153.56 g/mol --INVALID-LINK--[1]
IUPAC Name 5-chloro-2,1-benzoxazole--INVALID-LINK--[1]
Canonical SMILES C1=CC2=C(C=C1Cl)C=NO2--INVALID-LINK--[1]
InChI InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H--INVALID-LINK--[1]
InChIKey CVYGEOYCOCVPEQ-UHFFFAOYSA-N--INVALID-LINK--

Section 3: Structural Representation

A visual representation of the molecular structure is essential for understanding its chemical reactivity and steric properties. The following diagram illustrates the two-dimensional structure of 5-chloro-2,1-benzoxazole.

2D Structure of 5-chloro-2,1-benzoxazole

Section 4: Safety and Handling

For safe laboratory practice, it is important to be aware of the potential hazards associated with 5-chloro-2,1-benzoxazole. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to Isoxazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its inherent electronic properties, metabolic stability, and capacity to function as a versatile bioisostere have cemented its role as a cornerstone in the design of novel therapeutic agents.[2][3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides an in-depth exploration of the isoxazole core, detailing its synthesis, multifaceted biological applications, and the critical structure-activity relationships that drive its therapeutic potential. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and offer insights into the future trajectory of isoxazole-based drug discovery for researchers, scientists, and drug development professionals.

Chapter 1: The Isoxazole Core: A Privileged Scaffold in Drug Design

Introduction to the Isoxazole Heterocycle

Isoxazole is an azole heterocycle characterized by an oxygen atom adjacent to a nitrogen atom in a five-membered ring.[7] This arrangement creates a unique electronic architecture, influencing the molecule's dipole moment, aromaticity, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[8] These physicochemical properties are fundamental to its success in medicinal chemistry, as they can be fine-tuned through substitution to optimize a compound's pharmacokinetic and pharmacodynamic profile, including enhancing efficacy, improving metabolic stability, and reducing toxicity.[2][9]

Caption: The core chemical structure of the isoxazole ring.

The Rationale for a Privileged Scaffold

The designation of isoxazole as a "privileged scaffold" stems from its proven ability to serve as a ligand for a wide range of biological targets. The key reasons for this versatility include:

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for improving a drug's half-life and bioavailability.

  • Hydrogen Bonding Capability: The ring's nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to the active sites of enzymes and receptors.

  • Tunable Electronics: The electron-withdrawing nature of the ring can be modulated by substituents, allowing chemists to fine-tune the acidity/basicity of nearby functional groups and optimize target engagement.

  • Bioisosteric Versatility: Isoxazole is an effective bioisostere for other chemical groups, such as amide or ester functionalities, enabling the optimization of a drug's properties while maintaining its core binding interactions.[10][11]

Chapter 2: Synthetic Strategies for Isoxazole Derivatives

Foundational Synthetic Routes: The Causality of Method Selection

The synthesis of the isoxazole ring is well-established, with several robust methods available. The choice of a particular synthetic route is often dictated by the desired substitution pattern (regiochemistry) and the availability of starting materials.

  • 1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for constructing the isoxazole ring.[12] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene. The primary advantage of this approach is the high degree of control over regioselectivity, which is crucial for establishing clear structure-activity relationships during lead optimization.

  • Condensation Reactions with Hydroxylamine: Another common strategy involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[13] This method is often operationally simple and utilizes readily available starting materials, making it a workhorse for generating diverse libraries of isoxazole analogs.

Modern and Green Synthetic Methodologies

In alignment with the principles of sustainable chemistry, modern approaches focus on improving efficiency and reducing environmental impact.

  • Ultrasound-Assisted Synthesis: Sonochemistry can significantly accelerate reaction rates and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[14][15] This allows for reactions to be performed under milder overall conditions, often in greener solvents like water.[14]

  • Microwave-Mediated Reactions: Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.[4] This technique is highly valued for its ability to expedite the synthesis-testing cycle in drug discovery programs.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Cyclization Reagents cluster_final Final Product A Aldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone B->C F Substituted Isoxazole C->F Cyclization D Hydroxylamine HCl D->F E Base (e.g., KOH) E->F

Caption: General workflow for isoxazole synthesis via the chalcone intermediate route.

Experimental Protocol: Synthesis via Chalcone Cyclization

This protocol describes a common and reliable method for synthesizing 3,5-disubstituted isoxazoles, which serves as a self-validating system where the formation of the chalcone intermediate and the final product can be monitored by standard techniques like TLC and NMR.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until neutral, and dried. Recrystallize from ethanol if necessary.

Step 2: Cyclization to Form the Isoxazole Ring

  • In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (25 mL).

  • Add a base, such as potassium hydroxide or sodium acetate, to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[16]

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate (the isoxazole derivative) is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Chapter 3: The Broad Spectrum of Biological Activity

The isoxazole scaffold is present in a multitude of clinically approved drugs and investigational compounds, targeting a diverse array of diseases.[17][18]

Anticancer Applications

Isoxazole derivatives are prominent in oncology research, acting through various mechanisms to inhibit tumor growth.[19][20]

  • Mechanism of Action: Key mechanisms include the induction of apoptosis, inhibition of crucial signaling enzymes like protein kinases and topoisomerase, and the disruption of microtubule dynamics.[1][19] For example, the clinical candidate NVP-AUY922 is a potent inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of many oncoproteins.[2]

  • Quantitative Data: The anticancer potential of isoxazole compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Phenyl-isoxazole-carboxamidesHeLa (Cervical Cancer)Cytotoxicity0.91 ± 1.03[4]
Phenyl-isoxazole-carboxamidesMCF-7 (Breast Cancer)Cytotoxicity4.56 ± 2.32[4]
Indole-linked IsoxazolesHT-29 (Colon Cancer)Antiproliferative2.59 (approx.)[4]
3,5-Disubstituted IsoxazolesVariousAntiproliferativeVaries[2]
Antimicrobial Agents

Isoxazole-containing drugs have long been a part of the clinical arsenal against bacterial infections.

  • Mechanism of Action: The isoxazole ring is integral to the structure of several β-lactamase-resistant penicillins, such as oxacillin and cloxacillin , which inhibit bacterial cell wall synthesis.[4] In contrast, sulfonamide drugs like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria.[21]

  • Clinically Approved Drugs:

DrugClassMechanism of ActionClinical Use
Oxacillin, Cloxacillin Penicillin AntibioticInhibits bacterial cell wall synthesisStaphylococcal infections
Flucloxacillin, Dicloxacillin Penicillin AntibioticInhibits bacterial cell wall synthesisStaphylococcal infections
Sulfamethoxazole Sulfonamide AntibioticInhibits folate synthesisUrinary tract infections, bronchitis
Sulfisoxazole Sulfonamide AntibioticInhibits folate synthesisUrinary tract infections
Anti-inflammatory Drugs

The isoxazole scaffold has been successfully employed to create potent anti-inflammatory agents.

  • Mechanism of Action: The most notable example is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[22] The COX-2 enzyme is responsible for producing prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key drug design strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Inhibits

Caption: Isoxazole derivatives like Valdecoxib inhibit the COX-2 enzyme.

Chapter 4: Structure-Activity Relationship (SAR) and Bioisosterism

Decoding the SAR of Isoxazole Derivatives

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of medicinal chemistry. For isoxazoles, SAR studies reveal that specific substitutions are critical for potency and selectivity.[23]

  • Key Principles:

    • Substitution on Adjacent Rings: For many anticancer and anti-inflammatory isoxazoles, the nature and position of substituents on aryl rings attached to the isoxazole core are paramount. Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl groups, often enhance activity.[9][24]

    • Hydrophobicity: In the case of COX-2 inhibitors, increasing the hydrophobicity of a substituent can improve its interaction with the enzyme's active site.[9]

    • Causality of SAR: The choice to add an electron-withdrawing group, for instance, is not arbitrary. It is a hypothesis-driven decision to alter the electronic distribution of the molecule, potentially strengthening its interaction with a polar region of the target protein or improving its membrane permeability.

Isoxazole as a Versatile Bioisostere

Bioisosterism is the strategy of replacing one functional group with another that retains similar physical and chemical properties, with the goal of improving the compound's overall profile.[25] The isoxazole ring is an excellent bioisostere for several common functionalities.

  • Applications: It can mimic the geometry and hydrogen-bonding pattern of an amide bond, replace other heterocyclic rings to alter pharmacokinetic properties, or substitute for a phenyl ring to modulate solubility and metabolism.[10][11] This strategy has been successfully used to design potent ligands for nicotinic acetylcholine receptors by replacing a pyridine ring with an isoxazole, leading to new compounds with high affinity.[10][26]

Bioisostere start Original Scaffold Pyridine Ring bio Modified Scaffold Isoxazole Ring start:f1->bio:f1 Bioisosteric Replacement props Improved Properties: - Potency - Selectivity - Pharmacokinetics bio->props Leads to

Caption: The concept of using an isoxazole ring as a bioisostere.

Chapter 5: Conclusion and Future Perspectives

The isoxazole scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability, coupled with a broad and potent range of biological activities, ensures its continued relevance in the pursuit of new medicines. Future trends will likely focus on several key areas:

  • Multi-Targeted Therapies: The development of single isoxazole-based molecules designed to interact with multiple biological targets simultaneously, offering a promising strategy for complex diseases like cancer and neurodegenerative disorders.[5]

  • Green Chemistry: The increasing adoption of sustainable synthetic methods, such as ultrasound and microwave-assisted protocols, will become standard practice to reduce the environmental footprint of drug manufacturing.[4][5]

  • Novel Applications: Exploration of isoxazole derivatives for emerging therapeutic areas, including antiviral and immunomodulatory applications, will continue to expand the utility of this remarkable heterocyclic core.[27][28]

The journey of the isoxazole ring from a chemical curiosity to a mainstay of pharmaceutical research is a testament to its versatility. For drug development professionals, a deep understanding of its chemistry and biology is not just beneficial—it is essential for innovating the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Chlorobenzo[c]isoxazole, also known as 5-chloro-2,1-benzisoxazole or 5-chloroanthranil, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The anthranil scaffold is a key structural motif in various biologically active molecules and serves as a versatile precursor for the synthesis of more complex chemical entities, such as acridones and quinolines. This document provides a detailed, field-proven guide to the synthesis of this compound, designed for reproducibility and scalability.

Our strategic approach is a robust, two-stage synthesis commencing from the readily available starting material, 3-chlorobenzaldehyde. The synthesis proceeds via:

  • Electrophilic Nitration: Formation of the key intermediate, 2-nitro-5-chlorobenzaldehyde, through regioselective nitration.

  • Reductive Cyclization: Intramolecular cyclization of the nitro-aldehyde precursor to yield the target this compound.

This guide emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: 2-Nitro-5-chlorobenzaldehyde

The foundational step in this synthesis is the regioselective introduction of a nitro group ortho to the aldehyde functionality of 3-chlorobenzaldehyde. This transformation leverages a classic electrophilic aromatic substitution reaction.

Mechanistic Rationale

The substitution pattern is governed by the directing effects of the two substituents on the benzene ring. The chlorine atom is an ortho-, para-director, while the aldehyde group (-CHO) is a meta-director. The powerful activating effect of the ortho-, para-directing chloro group, combined with the deactivating meta-directing nature of the aldehyde, preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the aldehyde and para to the chlorine, which is the C2 position. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

start 3-Chlorobenzaldehyde reagents1 HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents1 Electrophilic Attack (0-5°C) intermediate Wheland Intermediate (Sigma Complex) reagents1->intermediate Formation of Nitronium Ion (NO₂⁺) product1 2-Nitro-5-chlorobenzaldehyde intermediate->product1 Deprotonation & Aromatization

Caption: Reaction scheme for the nitration of 3-chlorobenzaldehyde.

Experimental Protocol: Precursor Synthesis

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-Chlorobenzaldehyde 140.57 50.0 g 0.356
Sulfuric Acid (98%) 98.08 500 mL -
Nitric Acid (fuming) 63.01 29.3 mL ~0.70
Methylene Chloride 84.93 As needed -
Sodium Hydroxide 40.00 As needed -
Sodium Sulfate (anhydrous) 142.04 As needed -

| Ice | - | As needed | - |

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 500 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Addition of Nitric Acid: While maintaining the temperature below 5°C, add 29.3 mL of fuming nitric acid dropwise to the sulfuric acid with vigorous stirring.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 50.0 g of 3-chlorobenzaldehyde dropwise via the dropping funnel. Crucial: Ensure the internal temperature does not rise above 5°C during the addition.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice. A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water. Dissolve the solid in methylene chloride. Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Remove the solvent by rotary evaporation to yield 2-nitro-5-chlorobenzaldehyde as a solid.[1] The product can be further purified by recrystallization if necessary.

Part 2: Reductive Cyclization to this compound

This final step involves the transformation of the ortho-nitroaldehyde into the desired bicyclic heterocycle. This is achieved through a reductive cyclization, where the nitro group is reduced, and the resulting intermediate undergoes an intramolecular reaction with the adjacent aldehyde group.

Mechanistic Rationale

The reaction proceeds via the reduction of the nitro group to intermediate species, likely a nitroso or hydroxylamine group. These reduced nitrogen functionalities are nucleophilic and readily attack the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization and dehydration (loss of a water molecule) result in the formation of the stable aromatic isoxazole ring system.[2][3] Tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and effective reagent for this type of transformation.

cluster_0 Overall Synthesis Workflow start 3-Chlorobenzaldehyde step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 precursor 2-Nitro-5-chlorobenzaldehyde step1->precursor step2 Step 2: Reductive Cyclization (SnCl₂ / HCl) precursor->step2 product This compound step2->product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Final Product Synthesis

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Nitro-5-chlorobenzaldehyde 185.56 10.0 g 0.054
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) 225.63 36.5 g 0.162
Hydrochloric Acid (conc.) 36.46 50 mL -
Ethyl Acetate 88.11 As needed -

| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - |

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 2-nitro-5-chlorobenzaldehyde in 50 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: To this stirred solution, add 36.5 g of tin(II) chloride dihydrate portion-wise. The addition may be exothermic; maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundChemical FormulaMolar Mass ( g/mol )Physical FormMelting Point (°C)
2-Nitro-5-chlorobenzaldehydeC₇H₄ClNO₃185.56Pale yellow solid75-77[4]
This compoundC₇H₄ClNO153.57SolidData not available in searched literature, typically a low-melting solid

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each step must be diligently monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up. This prevents contamination of the product with unreacted precursors.

  • Temperature Control: Strict temperature control during the nitration step is critical for both safety and selectivity. Runaway reactions are a known hazard in nitrations.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is recommended to achieve optimal yields and minimize side reactions.

  • Characterization: The identity and purity of the final compound should be unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis, and compared against reference data where available.

References

Application Note & Protocol: A Proposed Scalable Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a proposed protocol for the large-scale synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The benzo[c]isoxazole (anthranil) scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active molecules with therapeutic properties ranging from antipsychotic to anticancer activities.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group offers a versatile handle for further synthetic elaboration, making the target compound a valuable building block for drug discovery programs.[1] Due to the limited availability of public data for this specific molecule, this guide proposes a robust, two-step synthetic pathway starting from commercially available 2-Amino-5-fluorobenzonitrile.[1][3] The protocol emphasizes safety, scalability, and process control, tailored for researchers and process chemists in the pharmaceutical industry.

Introduction & Theoretical Background

The isoxazole ring system is a cornerstone in the design of therapeutic agents, demonstrating a wide spectrum of biological activities.[4][5][6] The fused benzo[c]isoxazole variant, in particular, is of significant interest. The synthetic route detailed herein proceeds via the formation of an aryl azide intermediate followed by thermal cyclization.

Reaction Scheme:

Figure 1: Proposed two-step synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile from 2-Amino-5-fluorobenzonitrile.

The reaction mechanism involves two key transformations:

  • Diazotization and Azidation: The primary aromatic amine of 2-Amino-5-fluorobenzonitrile is converted into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is not isolated but is immediately treated with sodium azide, which displaces the diazonium group to form the 2-Azido-5-fluorobenzonitrile intermediate.

  • Thermal Cyclization: The ortho-azido nitrile is heated in a high-boiling inert solvent. This induces the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. The nitrene then undergoes intramolecular cyclization by attacking the nitrile's carbon atom, forming the stable benzo[c]isoxazole ring system.[1] This reaction must be conducted with extreme care due to the evolution of a large volume of gas and the potentially explosive nature of the azide intermediate.[1]

Workflow & Process Overview

The overall manufacturing process is visualized in the workflow diagram below, outlining the critical stages from starting material procurement to final product release.

Synthesis_Workflow Figure 2. Process Workflow Diagram start_mat Starting Material (2-Amino-5-fluorobenzonitrile) step1 Step 1: Diazotization & Azidation (0-5 °C) start_mat->step1 reagents1 Reagents (HCl, NaNO₂, NaN₃) reagents1->step1 workup1 Aqueous Work-up & Extraction step1->workup1 intermediate Intermediate Isolation (2-Azido-5-fluorobenzonitrile) workup1->intermediate step2 Step 2: Thermal Cyclization (Reflux, ~140 °C) intermediate->step2 reagents2 Solvent (Xylene) reagents2->step2 workup2 Solvent Removal & Crude Isolation step2->workup2 purification Purification (Recrystallization) workup2->purification final_product Final Product (5-Fluorobenzo[c]isoxazole-3-carbonitrile) purification->final_product qc Quality Control (HPLC, NMR, MS) final_product->qc

Caption: Figure 2. Process Workflow Diagram.

Critical Safety Precautions

WARNING: This procedure involves highly hazardous materials and potentially explosive intermediates. A thorough risk assessment must be conducted before proceeding. All operations must be performed by trained personnel in a controlled environment, such as a certified chemical fume hood, and behind a blast shield.

  • Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. Reacts with acids to produce highly toxic hydrazoic acid gas. Can form explosive heavy metal azides; avoid contact with metal spatulas, ground-glass joints, and non-ferrous plumbing.

  • Aryl Azides (Intermediate): Aryl azides can be explosive, particularly upon heating, friction, or shock.[1] The thermal cyclization step must be performed with slow, controlled heating to manage the rate of N₂ evolution. The reaction scale should be increased incrementally with appropriate engineering controls.

  • Sodium Nitrite (NaNO₂): A strong oxidizer. Keep away from combustible materials. Toxic if swallowed.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

  • Gas Evolution: The thermal cyclization step releases a significant volume of nitrogen gas. The reaction vessel must be equipped with a condenser and vented to a scrubber or an inert atmosphere line to prevent pressure buildup.

Materials and Equipment

Material/EquipmentSpecification/Grade
Reagents
2-Amino-5-fluorobenzonitrile>98% Purity
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Nitrite (NaNO₂)ACS Grade or higher
Sodium Azide (NaN₃)ACS Grade or higher
Ethyl Acetate (EtOAc)ACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Brine (NaCl)Saturated Aqueous Solution
Magnesium Sulfate (MgSO₄)Anhydrous
XyleneAnhydrous, High Purity
Isopropanol (IPA)ACS Grade
Equipment
Jacketed Glass Reactor5 L, with overhead mechanical stirrer and baffle
Temperature ProbeCalibrated thermocouple
Addition FunnelPressure-equalizing
Chiller/CirculatorCapable of maintaining -5 °C to 10 °C
Heating Mantle / Oil BathWith PID controller
CondenserAllihn or Graham type
Gas Outlet/ScrubberFor venting N₂ and acidic vapors
Rotary EvaporatorFor solvent removal
Buchner Funnel & FlaskFor filtration
Blast ShieldPolycarbonate, freestanding
Standard Laboratory GlasswareBeakers, graduated cylinders, flasks

Detailed Synthesis Protocol

This protocol is based on a 100 g scale of the starting material, 2-Amino-5-fluorobenzonitrile.

Part A: Synthesis of 2-Azido-5-fluorobenzonitrile (Intermediate)
  • Reactor Setup: Set up the 5 L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Connect the reactor outlet to a gas scrubber containing a sodium hydroxide solution.

  • Acid Charge: Charge the reactor with deionized water (1 L) and concentrated hydrochloric acid (250 mL). Begin stirring and cool the solution to 0 °C using the chiller.

  • Amine Addition: To the cold acid solution, add 2-Amino-5-fluorobenzonitrile (100 g, 0.735 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C. A fine slurry will form.

  • Diazotization: Dissolve sodium nitrite (53.2 g, 0.771 mol, 1.05 eq) in deionized water (200 mL). Add this solution dropwise to the reactor via the addition funnel over 60-90 minutes, maintaining the internal temperature between 0-5 °C.

    • Process Insight: Slow addition is critical to control the exotherm and prevent decomposition of the diazonium salt. Monitor for excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates completion); avoid a large excess.

  • Azidation: In a separate beaker, dissolve sodium azide (52.4 g, 0.808 mol, 1.1 eq) in deionized water (250 mL). CAUTION: Sodium azide is highly toxic. Add this solution dropwise to the cold diazonium salt slurry over 60 minutes, again maintaining the temperature at 0-5 °C.

  • Reaction Completion: Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a large separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 400 mL) and brine (1 x 400 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator (water bath < 40 °C). CAUTION: Do not evaporate to complete dryness to avoid concentrating the potentially explosive azide.

  • Intermediate Isolation: The resulting crude oil or solid is the intermediate, 2-Azido-5-fluorobenzonitrile. It can be used directly in the next step without further purification. Expect a yield of approximately 110-115 g (92-96%).

Part B: Thermal Cyclization to 5-Fluorobenzo[c]isoxazole-3-carbonitrile
  • Reactor Setup: Clean and dry the 5 L reactor. Equip it with a heating mantle, overhead stirrer, temperature probe, and a reflux condenser. Ensure the condenser outlet is vented to a safe area. Place the entire setup behind a blast shield.

  • Charge Reactor: Charge the reactor with anhydrous xylene (2 L).

  • Substrate Addition: Dissolve the crude 2-Azido-5-fluorobenzonitrile from Part A in a minimal amount of xylene and add it to the reactor.

  • Controlled Heating: Begin stirring and slowly heat the reaction mixture. Vigorous gas (N₂) evolution will begin around 120-130 °C.

    • Process Insight: The heating rate must be carefully controlled to manage the rate of gas evolution and prevent a dangerous pressure buildup or run-away reaction. A steady reflux should be maintained (approx. 140 °C).

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours, or until gas evolution ceases. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Isolation:

    • Once complete, turn off the heat and allow the mixture to cool to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the xylene.

    • The crude product will begin to precipitate. Cool the concentrated slurry in an ice bath for 1 hour.

  • Purification by Recrystallization:

    • Collect the crude solid by filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold heptane.

    • Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results & Characterization

The protocol is expected to yield the final product with high purity. The table below summarizes typical process parameters and outcomes.

ParameterTypical Value
Starting Material Scale100 g (0.735 mol)
Final Product Mass85 - 95 g
Overall Yield 71 - 79%
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) >98.5%
Melting Point Not available, expected for a pure solid
¹H NMR (400 MHz, CDCl₃) Consistent with proposed structure
MS (ESI+) m/z = 163.0 [M+H]⁺

References

Application Notes & Protocols: A Guide to the FeCl₂-Catalyzed Isomerization of 5-Chloroisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Synthons through Iron Catalysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, but its true synthetic potential is often realized through strategic ring-opening and rearrangement reactions. The iron(II) chloride-catalyzed isomerization of 5-chloroisoxazoles represents a significant advancement in this area, providing a mild and efficient pathway to highly reactive and synthetically versatile 2H-azirine-2-carbonyl chlorides.[1][2] This transformation unlocks a gateway to a diverse array of carboxylic acid derivatives, including amides, esters, and anhydrides, which are crucial functionalities in drug discovery and development.[1] The use of an inexpensive and environmentally benign iron catalyst makes this methodology particularly attractive for both academic research and industrial applications.[3][4][5] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical insights for researchers seeking to leverage this powerful synthetic tool.

Reaction Mechanism: A Stepwise Look at the Transformation

The FeCl₂-catalyzed isomerization of a 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride is believed to proceed through a Lewis acid-mediated ring-opening cascade. The reaction is initiated by the coordination of the ferrous iron to the nitrogen atom of the isoxazole ring, which weakens the N-O bond and facilitates its cleavage. This is followed by a rearrangement and expulsion of the chloride to form the thermodynamically more stable 2H-azirine-2-carbonyl chloride.

FeCl2-Catalyzed Isomerization Mechanism cluster_0 Reaction Pathway 5-Chloroisoxazole 5-Chloroisoxazole FeCl2_Coordination Coordination of FeCl₂ to Isoxazole Nitrogen 5-Chloroisoxazole->FeCl2_Coordination + FeCl₂ NO_Bond_Cleavage N-O Bond Cleavage (Rate-Determining Step) FeCl2_Coordination->NO_Bond_Cleavage Rearrangement Rearrangement and Chloride Expulsion NO_Bond_Cleavage->Rearrangement 2H-Azirine-2-carbonyl_Chloride 2H-Azirine-2-carbonyl Chloride Rearrangement->2H-Azirine-2-carbonyl_Chloride caption Proposed mechanism for FeCl₂-catalyzed isomerization.

Figure 1: Proposed mechanism for FeCl₂-catalyzed isomerization.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted 5-chloroisoxazoleSynthesis GradeN/ACan be synthesized from the corresponding isoxazol-5(4H)-one.[1]
Anhydrous Iron(II) Chloride (FeCl₂)≥98%Major Chemical SupplierMust be anhydrous. Store in a desiccator.
Anhydrous Acetonitrile (MeCN)≥99.8%Major Chemical SupplierUse a dry, nitrogen-flushed solvent.
Anhydrous Diethyl Ether≥99.7%Major Chemical SupplierFor precipitation and filtration of the iron catalyst.
Anhydrous Toluene≥99.8%Major Chemical SupplierFor dissolving the 2H-azirine-2-carbonyl chloride intermediate.
Celite®N/AMajor Chemical SupplierFor filtration.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Protocol 1: General Procedure for the FeCl₂-Catalyzed Isomerization of 5-Chloroisoxazoles

This protocol describes a general method for the isomerization of a 5-chloroisoxazole to its corresponding 2H-azirine-2-carbonyl chloride.[1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 5-chloroisoxazole (1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe. A typical concentration is 0.5 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add anhydrous iron(II) chloride (0.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the 5-chloroisoxazole is no longer detectable (typically 2 hours).[1]

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Catalyst Removal: Dilute the residue with anhydrous diethyl ether. This will cause the iron salts to precipitate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated iron chloride.

  • Final Product: Evaporate the diethyl ether under reduced pressure to yield the crude 2H-azirine-2-carbonyl chloride, which can be used in the next step without further purification.[1]

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: 5-chloroisoxazole in flask Start->Reaction_Setup Inert_Atmosphere 2. Purge with Ar/N₂ Reaction_Setup->Inert_Atmosphere Solvent_Catalyst_Addition 3. Add Anhydrous MeCN and Anhydrous FeCl₂ Inert_Atmosphere->Solvent_Catalyst_Addition Reaction 4. Stir at Room Temperature Solvent_Catalyst_Addition->Reaction Monitoring 5. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Solvent_Removal 6. Evaporate MeCN Monitoring->Solvent_Removal Reaction Complete Catalyst_Precipitation 7. Add Diethyl Ether Solvent_Removal->Catalyst_Precipitation Filtration 8. Filter through Celite® Catalyst_Precipitation->Filtration Final_Product 9. Evaporate Ether to obtain product Filtration->Final_Product End End Final_Product->End

Figure 2: Experimental workflow for the isomerization reaction.

Protocol 2: Synthesis of a 2H-Azirine-2-carboxamide Derivative

This protocol details the subsequent reaction of the 2H-azirine-2-carbonyl chloride with a nucleophile, in this case, an amine, to form a 2H-azirine-2-carboxamide.[1][6]

  • Intermediate Preparation: Prepare the 2H-azirine-2-carbonyl chloride from the corresponding 5-chloroisoxazole (1.0 equiv.) following Protocol 1.

  • Dissolution: Dissolve the crude 2H-azirine-2-carbonyl chloride in anhydrous toluene.

  • Nucleophile and Base Addition: To the toluene solution, add the desired amine (2.0 equiv.) and an ortho-substituted pyridine base such as 2-picoline (1.0 equiv.). The use of an ortho-substituted pyridine is crucial to mediate the acylation effectively.[1]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2H-azirine-2-carboxamide.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete or sluggish reaction 1. Inactive catalyst (FeCl₂ is not anhydrous).2. Non-anhydrous solvent.1. Use freshly opened or properly stored anhydrous FeCl₂.2. Ensure all solvents are thoroughly dried.
Low yield of the final acylated product 1. Decomposition of the 2H-azirine-2-carbonyl chloride intermediate.2. Inefficient nucleophilic attack.1. Use the intermediate immediately after preparation.2. Ensure the use of an appropriate base (e.g., 2-picoline) to facilitate the reaction. For valuable substrates, consider using 2-(trimethylsilyl)pyridine/ethyl chloroformate.[1]
Formation of multiple byproducts The 2H-azirine-2-carbonyl chloride is highly reactive and can undergo side reactions.Minimize the time between the formation of the intermediate and its reaction with the nucleophile. Ensure an inert atmosphere is maintained throughout the process.

Applications in Synthesis

The 2H-azirine-2-carbonyl chlorides generated through this FeCl₂-catalyzed isomerization are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles and other complex molecules. Their ability to react with various nucleophiles opens up possibilities for creating diverse chemical libraries for drug discovery. For instance, they can be converted to pyrazole-containing compounds, which are known to have a broad spectrum of biological activities.[2]

References

Application Notes and Protocols for the Analytical Characterization of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

5-Chlorobenzo[c]isoxazole, a halogenated heterocyclic compound, represents a core structural motif in medicinal chemistry and drug development. Its derivatives have shown potential in a range of therapeutic areas, making the precise and thorough characterization of this molecule a critical step in both synthesis validation and quality control. The introduction of a chlorine atom to the benzisoxazole scaffold can significantly influence its physicochemical properties and biological activity. Therefore, a multi-faceted analytical approach is imperative to confirm its identity, purity, and structural integrity.

This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical methods and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₇H₄ClNO--INVALID-LINK--[1]
Molecular Weight 153.57 g/mol --INVALID-LINK--[1]
CAS Number 4596-92-3--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity (Typical) ≥95%--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the this compound skeleton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm.[2] The chlorine substituent at the 5-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring through a combination of inductive and resonance effects.

Expected ¹H NMR Spectral Features:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.8 - 8.0d~8.5 - 9.0Deshielded by the adjacent isoxazole ring and ortho to the chlorine atom.
H-6~7.6 - 7.8dd~8.5 - 9.0, ~2.0 - 2.5Influenced by ortho and para coupling with H-7 and H-4, respectively.
H-7~7.3 - 7.5d~2.0 - 2.5Meta coupling to H-6.
H-3~8.3 - 8.5s-Proton on the isoxazole ring, typically a singlet.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are expected in the range of 110-160 ppm.

Expected ¹³C NMR Spectral Features:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-3~150 - 155Carbon within the isoxazole ring, adjacent to nitrogen.
C-3a~118 - 122Bridgehead carbon.
C-4~125 - 130Aromatic CH.
C-5~130 - 135Carbon bearing the chlorine atom (ipso-carbon).
C-6~128 - 132Aromatic CH.
C-7~115 - 120Aromatic CH.
C-7a~160 - 165Bridgehead carbon, adjacent to oxygen.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same high-resolution NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the FID similarly to the ¹H NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer nmr High-Resolution NMR Spectrometer transfer->nmr h1 Acquire ¹H Spectrum (0-12 ppm) nmr->h1 c13 Acquire ¹³C Spectrum (0-200 ppm) nmr->c13 ft Fourier Transform h1->ft c13->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate structure Structure Confirmation integrate->structure

Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation pattern.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (153.57 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways: The fragmentation of the isoxazole ring is a characteristic feature. Common fragmentation pathways for isoxazole derivatives involve cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or radicals.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating halogenated aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and interpret the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve in volatile solvent inject Inject into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect tic TIC Analysis detect->tic spectrum Mass Spectrum Interpretation tic->spectrum

Workflow for GC-MS Analysis.

Chromatographic Techniques: Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of many organic compounds. A validated, stability-indicating HPLC method is crucial for ensuring the quality of this compound.[3]

Protocol for RP-HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B. A typical gradient could be from 30% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of a this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Data Analysis:

    • Run the standard and sample solutions.

    • Determine the retention time of this compound from the standard chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, use a calibration curve generated from the standard solutions.

Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic
1550-1450C=N stretchIsoxazole ring
1400-1300N-O stretchIsoxazole ring
800-700C-Cl stretchAryl halide

Protocol for FTIR Analysis (ATR Method):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.[4][5]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The baseline spectrum will be automatically subtracted from the sample spectrum. Determine the wavelength(s) of maximum absorbance (λmax).

X-ray Crystallography: Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a suitable single crystal of this compound would allow for its absolute structure confirmation.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by other crystallization techniques such as vapor diffusion or slow cooling.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and to identify any intermolecular interactions such as hydrogen bonding or π-π stacking. The crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. NMR and mass spectrometry are essential for primary structure elucidation and confirmation of molecular weight. HPLC and GC are vital for assessing purity and quantifying impurities. FTIR and UV-Vis spectroscopy provide valuable information about functional groups and electronic structure. Finally, X-ray crystallography, when feasible, offers the ultimate confirmation of the solid-state structure. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the generation of high-quality, reliable data for this important heterocyclic compound, thereby supporting its advancement in research and development.

References

Structural Elucidation of Isoxazole Derivatives Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, making unambiguous structural verification essential for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of these heterocyclic systems. This application note provides an in-depth guide to the ¹H and ¹³C NMR analysis of isoxazole derivatives. It moves beyond a simple recitation of data to explain the underlying principles that govern the spectral characteristics of the isoxazole ring. We present field-proven protocols for sample preparation and data acquisition, alongside a detailed exploration of one-dimensional and two-dimensional NMR techniques (COSY, HSQC, HMBC) for definitive structure elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the confident characterization of isoxazole-containing molecules.

The Isoxazole Ring: An NMR Perspective

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that imparts distinct and predictable signatures in both ¹H and ¹³C NMR spectra. The standard numbering of the isoxazole ring, which is crucial for spectral assignment, begins with the oxygen atom at position 1 and proceeds towards the nitrogen atom at position 2.

The key to interpreting the NMR spectra of isoxazoles lies in understanding the electron distribution within the ring. The electronegative oxygen (O1) and nitrogen (N2) atoms significantly influence the chemical shifts of the adjacent carbon and proton atoms (C3/H3, C5/H5), generally causing them to resonate at a lower field (higher ppm) compared to the C4/H4 position.

Interpreting ¹H NMR Spectra of Isoxazole Derivatives

The proton NMR spectrum is often the first and most informative experiment for characterizing isoxazole derivatives. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons provide a detailed fingerprint of the molecule's substitution pattern.

Chemical Shifts (δ) of Isoxazole Protons

In an unsubstituted isoxazole, the three ring protons have characteristic chemical shift regions. The proton at the C4 position is the most shielded, while the protons adjacent to the heteroatoms are significantly deshielded.

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃Key Influences
H3 8.2 – 8.5Adjacent to the electronegative nitrogen atom.
H4 6.2 – 6.8Most shielded proton; its signal is highly diagnostic.[1][2]
H5 8.4 – 8.7Adjacent to the electronegative oxygen atom.

Note: These ranges are typical and can be influenced by the solvent and the electronic nature of substituents.

The chemical shift of the H4 proton is particularly useful for distinguishing between 3,5-disubstituted isomers.[3] The nature of the substituent at C3 versus C5 will have a discernible electronic effect on H4, allowing for confident isomeric assignment.[3] For example, in many 3,5-disubstituted isoxazoles, the H4 proton appears as a sharp singlet, providing a clean window for observation.[2][4]

Spin-Spin Coupling (J) Constants

Proton-proton coupling provides definitive evidence of connectivity. The magnitudes of the J-couplings in the isoxazole ring are characteristic and follow predictable patterns.

CouplingTypical Value (Hz)Comments
³J(H4,H5) 1.6 – 4.7 HzA robust coupling observed in 3-substituted isoxazoles.[5]
³J(H3,H4) ~1.7 HzObserved in 5-substituted isoxazoles.[5]
⁴J(H3,H5) < 1 HzLong-range coupling, often not resolved.

The presence or absence of these couplings immediately informs the substitution pattern. For instance, a signal for H4 appearing as a doublet with J ≈ 1.6 Hz strongly suggests a substituent at the C3 position and a proton at C5.[4]

Interpreting ¹³C NMR Spectra of Isoxazole Derivatives

The ¹³C NMR spectrum complements the ¹H data, providing direct information about the carbon skeleton. The chemical shifts of the isoxazole ring carbons are highly sensitive to the electronic environment.

Chemical Shifts (δ) of Isoxazole Carbons

Similar to the proton spectrum, the carbons adjacent to the heteroatoms are the most deshielded.

CarbonTypical Chemical Shift (δ, ppm) in CDCl₃Key Influences
C3 148 – 164Attached to nitrogen; highly sensitive to C3 substituents.[6]
C4 95 – 115Most shielded carbon; its chemical shift is highly diagnostic.[2][4]
C5 155 – 171Attached to oxygen; typically the most downfield ring carbon.[6]

Note: Data derived from multiple sources.[2][4][6] The specific chemical shift is highly dependent on the substituents attached to the ring.

Substituent effects can be systematically analyzed to confirm assignments.[7] Furthermore, modern techniques like the Attached Nitrogen Test (ANT) by solid-state NMR can definitively distinguish isomers by identifying which carbons are directly bonded to nitrogen.[8]

Experimental Protocols for NMR Analysis

High-quality data is contingent upon meticulous experimental practice. The following protocols provide a self-validating framework for obtaining reliable NMR spectra of isoxazole derivatives.

Protocol: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]

  • Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the isoxazole derivative.[10] Chloroform-d (CDCl₃) is suitable for many nonpolar derivatives, while DMSO-d₆ or Methanol-d₄ are excellent for more polar compounds.[11] The solvent choice can slightly alter chemical shifts.[12]

  • Determine Sample Concentration:

    • For ¹H NMR: Accurately weigh 1-10 mg of the sample.[9][13]

    • For ¹³C NMR & 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C. Use 10-50 mg of the sample.[9][13]

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add 0.6–0.7 mL of the chosen deuterated solvent.[11][13] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[9]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Sample Filtration (if necessary): If solid particles remain, filter the solution. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Particulate matter disrupts the magnetic field homogeneity, leading to poor peak shape and resolution.[13]

  • Transfer to NMR Tube:

    • Use a clean glass Pasteur pipette to transfer the clear solution into a high-quality 5 mm NMR tube.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove fingerprints and dust.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient and avoids potential reactivity with the sample.[13]

Workflow for NMR Data Acquisition and Analysis

The following workflow outlines a logical progression from initial 1D scans to advanced 2D experiments for complete structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation Prep Sample Preparation (Protocol 4.1) H1 ¹H NMR (Quick Scan) Prep->H1 Initial Check C13 ¹³C NMR / DEPT (Carbon Backbone) H1->C13 Confirm C-count Assign1D Assign 1D Spectra (Chemical Shifts, Couplings) H1->Assign1D COSY ¹H-¹H COSY (Proton Neighbors) C13->COSY Elucidate Connections C13->Assign1D HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign2D Build Fragments (Using COSY & HSQC) COSY->Assign2D HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Assign2D Assemble Assemble Structure (Using HMBC) HMBC->Assemble Assign1D->Assign2D Assign2D->Assemble Final Final Structure (Verified) Assemble->Final

Caption: Workflow for Isoxazole Structure Elucidation.

Advanced Structural Elucidation with 2D NMR

For complex or novel isoxazole derivatives, 1D NMR spectra may not be sufficient for unambiguous assignment. A suite of 2D NMR experiments is essential to definitively map the molecular structure.[14][15][16]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds. A cross-peak between two proton signals in the COSY spectrum indicates that those two protons are neighbors. For an isoxazole, this is critical for confirming the ³J(H3,H4) or ³J(H4,H5) coupling pathways and for tracing the connectivity within substituent groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal to the carbon signal to which it is directly attached (a one-bond correlation).[15] This is the most reliable way to assign the chemical shifts of protonated carbons. For an isoxazole ring, it will definitively link H3 to C3, H4 to C4, and H5 to C5, resolving any ambiguity from 1D analysis.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular puzzle. It reveals correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)).[15] These long-range correlations are crucial for:

  • Assigning Quaternary Carbons: Carbons with no attached protons (like a C3 or C5 bearing a substituent) are invisible in HSQC but will show cross-peaks to nearby protons in HMBC.

  • Linking Fragments: HMBC correlations connect different spin systems. For example, a correlation from the H4 of the isoxazole ring to a carbon in a substituent at C3 or C5 definitively establishes the point of attachment.

The diagram below illustrates how these 2D NMR techniques work in concert to establish the structure of a substituted isoxazole.

G cluster_mol 3-Phenyl-5-methylisoxazole cluster_exp 2D NMR Correlations cluster_conn Established Connectivity mol COSY COSY (¹H-¹H) H4_CH3 H4 ↔ Me(C5) HSQC HSQC (¹H-¹³C, 1-bond) Me_C5 Me ↔ C5 HSQC->Me_C5 Direct Bond HMBC HMBC (¹H-¹³C, 2-3 bonds) HMBC->H4_CH3 ³J H4_PhC H4 ↔ C(ipso, Ph) HMBC->H4_PhC ³J Me_C4 Me ↔ C4 HMBC->Me_C4 ²J PhH_C3 Ph-H ↔ C3 HMBC->PhH_C3 ²J or ³J

Caption: Using 2D NMR to map connectivity in an isoxazole.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve complete and confident structural characterization of even highly complex isoxazole derivatives, ensuring the scientific integrity of their work in drug discovery and materials development.

References

Application Notes and Protocols for 5-Chlorobenzo[c]isoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 5-Chlorobenzo[c]isoxazole scaffold. This document outlines the scientific rationale for its use, proposes a detailed workflow for a drug discovery campaign, and provides robust experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction: The Promise of a Privileged Scaffold

The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] The fusion of this versatile heterocycle with a benzene ring to form a benzisoxazole creates a bicyclic system with a unique electronic and structural profile, making it an attractive starting point for the design of novel therapeutics.[3] Specifically, the benzo[c]isoxazole isomer, while historically less explored than its benzo[d] counterpart, offers distinct chemical properties and serves as a versatile precursor for a range of chemical transformations.[4]

The introduction of a chlorine atom at the 5-position of the benzo[c]isoxazole ring provides a critical handle for synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[3][5] Structure-activity relationship (SAR) studies on related heterocyclic systems have consistently demonstrated that halogenation can enhance biological activity, making this compound a promising, yet underexplored, scaffold for drug discovery endeavors.[6]

This guide will focus on a particularly promising application of the this compound scaffold: the development of novel kinase inhibitors for oncology.

Application Focus: A Scaffold for Kinase Inhibitor Development in Oncology

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors, targeting enzymes such as c-Jun N-terminal kinases (JNK) and casein kinase 1 (CK1).[7][8][9]

The this compound scaffold is an ideal starting point for a kinase inhibitor discovery program for several reasons:

  • Structural Rigidity: The fused ring system provides a rigid core, which can aid in achieving high-affinity binding to the ATP-binding pocket of kinases.

  • Synthetic Tractability: The benzo[c]isoxazole ring is amenable to various chemical modifications, allowing for the systematic exploration of chemical space around the core scaffold.[4] The chlorine atom at the 5-position can be a site for nucleophilic substitution or can influence the reactivity of other positions on the ring, enabling the generation of diverse compound libraries.

  • Favorable Physicochemical Properties: The scaffold possesses a balance of lipophilicity and polarity that can be fine-tuned through derivatization to optimize drug-like properties.

The overarching goal is to utilize this compound as a foundational building block to generate a library of novel derivatives and identify lead compounds with potent and selective anti-proliferative activity against cancer cell lines.

Experimental Workflows and Protocols

A typical drug discovery workflow starting from the this compound scaffold would involve the synthesis of a focused library of derivatives, followed by a hierarchical screening cascade to identify and characterize promising candidates.

G cluster_0 Compound Library Generation cluster_1 Biological Screening Cascade A This compound Scaffold B Synthetic Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Focused Compound Library B->C D Primary Screening: Cytotoxicity Assays (MTT/SRB) Against Cancer Cell Panel C->D Test Compounds E Hit Identification (Compounds with IC50 < 10 µM) D->E F Secondary Screening: Kinase Inhibition Assays Apoptosis & Cell Cycle Analysis E->F G Lead Compound Selection F->G G->B SAR-Guided Optimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor This compound Derivative Inhibitor->RAF Inhibition

References

Application Notes & Protocols: In Vitro Biological Assays for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a versatile building block for designing novel therapeutic agents. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Notable FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature the isoxazole core, underscoring its clinical significance.[1]

This guide provides an in-depth overview and validated protocols for the initial in vitro evaluation of novel isoxazole compounds. The focus is on establishing a logical, tiered screening cascade—from primary cytotoxicity assessments to secondary, mechanism-of-action assays—to efficiently characterize new chemical entities and identify promising lead candidates.

The Strategic Approach: A Tiered Assay Cascade

A successful in vitro screening campaign does not rely on a single assay but rather on a logical progression of experiments. This tiered approach maximizes efficiency by using broad, high-throughput assays to first identify "hits" (compounds with any biological activity) and then employing more complex, target-specific assays to understand how they work.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action (MOA) Primary Primary Assay (e.g., MTT Cell Viability) DoseResponse Dose-Response Curve (Calculate IC50) Primary->DoseResponse Active 'Hits' MOA Secondary Assays (Target-Specific) DoseResponse->MOA Confirmed Hits Apoptosis Caspase-3/7 Assay (Oncology) MOA->Apoptosis COX COX-2 Inhibition (Anti-inflammatory) MOA->COX MIC MIC Determination (Antimicrobial) MOA->MIC AChE AChE Inhibition (Neuroprotection) MOA->AChE

Caption: A logical workflow for in vitro screening of novel isoxazole compounds.

Part 1: Primary Screening - Assessing General Cytotoxicity

The first critical question for many drug discovery programs, particularly in oncology, is whether a compound affects cell viability. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method to determine this.

Principle of the MTT Assay

The assay quantifies cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[3][4][5] This product is then solubilized, and its concentration is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[4][6]

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of isoxazole compounds on the viability of a selected cell line.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Test isoxazole compounds, dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[4][6]

  • Solubilization Solution: DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol.[6]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Culture cells to the exponential growth phase.[6] Trypsinize (for adherent cells), count, and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

ParameterExample ValueJustification
Cell LineA549 (Lung Carcinoma)Commonly used, robust, and representative of a solid tumor type.
Seeding Density8,000 cells/wellOptimized to ensure cells are in logarithmic growth phase and do not become confluent by the end of the assay.
Compound Conc.0.1 to 100 µMA wide range to capture the full dose-response curve and determine an accurate IC₅₀.
Incubation Time48 hoursA standard duration to observe significant effects on cell proliferation and viability.
Final DMSO %0.5%Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound.

Part 2: Secondary, Mechanism-Based Assays

Once a compound shows activity in a primary screen, the next step is to investigate its mechanism of action (MOA). The choice of assay depends on the therapeutic target area. Many isoxazole derivatives have been shown to exert their anticancer effects by inducing apoptosis.[9][10][11]

Oncology Focus: Caspase-3/7 Apoptosis Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[12] Luminescent assays, such as Promega's Caspase-Glo® 3/7, provide a highly sensitive and specific method for measuring their activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, the substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[13][14]

Apoptosis_Pathway Compound Isoxazole Compound Cell Cancer Cell Compound->Cell Induces Stress ProCaspase Procaspase-3/7 Cell->ProCaspase ActiveCaspase Active Caspase-3/7 ProCaspase->ActiveCaspase Apoptotic Signal (Cleavage) Substrate Caspase-Glo® Substrate (DEVD Sequence) ActiveCaspase->Substrate Cleaves Substrate Luminescence Luminescent Signal Substrate->Luminescence Generates Light

Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Protocol: Caspase-Glo® 3/7 Assay

Objective: To quantify the induction of apoptosis by an isoxazole compound by measuring the activity of executioner caspases-3 and -7.

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar)[13]

  • Cells, compounds, and culture medium as per the MTT assay

  • Luminometer

Procedure:

  • Assay Setup: Seed cells and treat with isoxazole compounds in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3). Use 100 µL final volume per well.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use.

  • Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[14] This single addition lyses the cells and initiates the enzymatic reaction.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from cell-free wells) from all experimental readings.

  • Express data as Fold Change in luminescence over the vehicle control.

  • Plot Fold Change vs. log of compound concentration to determine the EC₅₀ (the concentration that induces 50% of the maximal apoptotic response).

Anti-Inflammatory Focus: COX-2 Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and catalyzes the production of pro-inflammatory prostaglandins.[15] Many isoxazoles are designed as selective COX-2 inhibitors.[16] An in vitro inhibitor screening assay directly measures the activity of purified recombinant COX-2. A common method is a colorimetric or fluorometric assay that monitors the peroxidase component of the enzyme's activity.[15][17]

Protocol: COX-2 Inhibitor Screening (Fluorometric)

Objective: To determine the inhibitory potential of isoxazole compounds against purified human recombinant COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, #MAK399; Cayman Chemical, #701050)

  • 96-well black plates

  • Purified human recombinant COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red or similar)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[15]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Cofactor, Enzyme, Substrate) as directed by the manufacturer. Keep the enzyme on ice at all times.[15]

  • Inhibitor Setup: In a 96-well plate, add 10 µL of your test isoxazole compound dilutions. Also include wells for:

    • Enzyme Control (100% Activity): Add buffer/solvent instead of inhibitor.

    • Inhibitor Control: Add a known inhibitor like Celecoxib.

  • Reaction Mix: Prepare a master Reaction Mix containing Assay Buffer, COX Probe, and COX-2 enzyme. Add 80 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring fluorescence in a kinetic mode (e.g., one reading every 30-60 seconds for 5-10 minutes) with excitation at ~535 nm and emission at ~587 nm.[15]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration:

    • % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Plot % Inhibition vs. log of compound concentration to calculate the IC₅₀.

Antimicrobial Focus: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19][20] The broth microdilution method is a standardized technique where a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[18][19]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of an isoxazole compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Standard antibiotic for quality control (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: In a 96-well plate, dispense 50-100 µL of sterile broth into each well.[20] Add the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL.[19] Dilute this suspension in broth to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the assay plate.[20]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. The final volume is typically 100-200 µL.[19]

  • Controls: Include essential controls on every plate:

    • Growth Control: Broth + Inoculum (no compound).

    • Sterility Control: Broth only (no inoculum).

    • Quality Control: A standard antibiotic tested against a reference strain.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[21]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[18][22]

StrainExample MIC (µg/mL)Interpretation (based on CLSI/EUCAST breakpoints)
S. aureus2Susceptible
E. coli8Intermediate
P. aeruginosa32Resistant
Neuroprotection Focus: Acetylcholinesterase (AChE) Inhibition Assay

Principle: Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine.[23] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman assay is a simple and widely used spectrophotometric method to measure AChE activity.[24][25] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which can be measured at 412 nm.[23][25][26]

Protocol: Ellman's Method for AChE Inhibition

Objective: To determine the ability of isoxazole compounds to inhibit the activity of the AChE enzyme.

Materials:

  • 96-well clear, flat-bottom plate

  • AChE enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Tris-HCl buffer (pH 8.0)

  • Known AChE inhibitor (e.g., Donepezil) as a positive control

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Buffer

    • Test isoxazole compound dilutions

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the reaction rate (V) for each concentration from the slope of the absorbance vs. time plot.

  • Calculate the percent inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot % Inhibition vs. log of compound concentration to determine the IC₅₀ value.

References

Protocols for purification of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-Chlorobenzo[c]isoxazole: Protocols and Application Notes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the established protocols for the purification of this compound. The methodologies detailed herein are designed to ensure high purity, which is a critical prerequisite for accurate downstream applications, including biological screening and structural analysis.

Introduction to this compound

This compound, also known as 5-chloro-2,1-benzisoxazole, is a heterocyclic compound featuring a fused benzene and isoxazole ring system.[1] The benzisoxazole scaffold is a significant pharmacophore found in a variety of medicinally important compounds. The presence of the chlorine atom at the 5-position can modulate the molecule's electronic properties and biological activity. Given its role as a key intermediate in the synthesis of more complex molecules, obtaining this compound in a highly pure form is paramount to ensure the integrity of subsequent research and development efforts.

This guide explains the causality behind experimental choices, providing not just a list of steps but a self-validating system for achieving and verifying the purity of the target compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name 5-chloro-2,1-benzoxazolePubChem[1]
Molecular Formula C₇H₄ClNOPubChem[1]
Molecular Weight 153.57 g/mol PubChem[1]
CAS Number 4596-92-3Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich[2]

Principles of Purification

The choice of purification method is dictated by the nature of the impurities present in the crude product. Synthesis of benzisoxazole derivatives can result in impurities such as unreacted starting materials, isomeric byproducts, and reagents from the reaction workup.[3][4] The primary strategies for purifying this compound leverage differences in polarity and solubility between the desired product and its contaminants.

  • Recrystallization : This is often the most effective method for crystalline solids.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system where the solubility of the product and impurities differ significantly is crucial for effective purification.[3]

  • Column Chromatography : This technique is indispensable for separating compounds with similar polarities, such as isomers, which may be difficult to remove by recrystallization alone.[3] It involves passing a solution of the crude mixture through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or mixture of solvents (the mobile phase) is used to move the components through the column at different rates based on their affinity for the stationary phase, thus achieving separation.[6][7]

  • Liquid-Liquid Extraction : This is a preliminary purification step used during the reaction workup to remove acidic or basic impurities. For instance, washing an organic solution of the crude product with an aqueous basic solution (like sodium bicarbonate) can remove acidic impurities.[6]

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is harmful if swallowed and causes skin and eye irritation.[2][8]

Protocol 1: Purification by Recrystallization

This protocol is the preferred first-line approach for purifying the solid crude product. Ethanol or an ethanol/water mixture is often a suitable solvent system for substituted benzisoxazoles.[5][9]

Step-by-Step Methodology:

  • Solvent Selection : Place a small amount of the crude this compound in several test tubes and test its solubility in different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (e.g., ethanol) required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[10]

  • Hot Filtration : If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when recrystallization fails to remove all impurities, particularly those with similar solubility profiles.

Step-by-Step Methodology:

  • TLC Analysis : First, analyze the crude product using Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will show the desired product with a Retention Factor (Rf) of approximately 0.3-0.4. A common eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]

  • Column Packing : Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution : Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity if necessary (gradient elution).[6]

  • Fraction Collection : Collect the eluent in small fractions.

  • Fraction Analysis : Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow and Decision Diagram

The following diagrams illustrate the purification workflow and the decision-making process.

PurificationWorkflow Crude Crude this compound Recrystallization Protocol 1: Recrystallization Crude->Recrystallization PurityCheck1 Purity Assessment (TLC, HPLC) Recrystallization->PurityCheck1 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK ColumnChrom Protocol 2: Column Chromatography PurityCheck1->ColumnChrom Impure PurityCheck2 Purity Assessment (TLC, HPLC) ColumnChrom->PurityCheck2 PurityCheck2->PureProduct Purity OK FurtherPurify Further Purification Needed PurityCheck2->FurtherPurify Impure DecisionProcess Start Crude Product Analysis (TLC) IsCrystalline Is the crude product a solid? Start->IsCrystalline ImpurityPolarity Are impurities significantly different in polarity? IsCrystalline->ImpurityPolarity Yes Oil Crude is an oil IsCrystalline->Oil No Recrystallize Use Recrystallization ImpurityPolarity->Recrystallize Yes SimilarPolarity Impurities have similar polarity ImpurityPolarity->SimilarPolarity No Column Use Column Chromatography Oil->Column SimilarPolarity->Column

References

The Synthesis of Benzisoxazoles: A Detailed Guide to Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole core, an aromatic heterocyclic system composed of a benzene ring fused to an isoxazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, finding application as antipsychotics (e.g., risperidone), anticonvulsants (e.g., zonisamide), antimicrobial, and anticancer agents.[1][3][4][5] The specific substitution pattern on the benzisoxazole ring system is critical in determining the biological and physical properties of these compounds.[1][4] This guide provides an in-depth exploration of the primary synthetic strategies for accessing both 1,2- and 2,1-benzisoxazoles, offering detailed experimental protocols and the underlying chemical principles that govern these transformations.

Strategic Approaches to Benzisoxazole Synthesis

The construction of the benzisoxazole ring can be broadly categorized into several key strategies, primarily involving the formation of the crucial N-O bond or a key C-O bond to complete the heterocyclic ring. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

I. Synthesis of 1,2-Benzisoxazoles

The most common approaches to 1,2-benzisoxazoles involve intramolecular cyclization reactions.

A robust and widely employed method for the synthesis of 1,2-benzisoxazoles is the cyclization of ortho-hydroxyaryl oximes. This strategy relies on the formation of the N-O bond. The hydroxyl group of the oxime attacks an activated ortho-position on the aromatic ring, or more commonly, the phenolic oxygen acts as a nucleophile to displace a leaving group on the oxime nitrogen.

A common approach involves the acylation of the oxime followed by a base-mediated cyclization.[3] Alternatively, treatment with reagents like triflic anhydride (Tf₂O), mesyl chloride (MsCl), or thionyl chloride (SOCl₂) can facilitate the cyclization.[3]

Protocol 1: Synthesis of 3-Methyl-1,2-benzisoxazole via Cyclization of 2'-Hydroxyacetophenone Oxime

This protocol details a two-step synthesis of 3-methyl-1,2-benzisoxazole, a common building block.

Step 1: Oximation of 2'-Hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2'-hydroxyacetophenone oxime as a solid.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Dissolve the 2'-hydroxyacetophenone oxime (1.0 eq.) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-methyl-1,2-benzisoxazole.

A more modern and versatile approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[5][6] This method allows for the rapid construction of diverse 3-substituted 1,2-benzisoxazoles.[5] Both reactive intermediates can be generated from readily available precursors using a fluoride source like cesium fluoride (CsF).[5]

Protocol 2: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition

This protocol describes a one-pot synthesis utilizing the in situ generation of both the aryne and the nitrile oxide.[5]

Materials:

  • o-(Trimethylsilyl)phenyl triflate (aryne precursor)

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CsF (3.0 eq.) and anhydrous acetonitrile.

  • In a separate flask, dissolve benzaldehyde oxime (1.0 eq.) in anhydrous acetonitrile and add NCS (1.1 eq.). Stir at room temperature for 1 hour to form the corresponding chlorooxime.

  • Slowly add a solution of the chlorooxime in anhydrous acetonitrile to the Schlenk flask containing CsF via a syringe pump over 2.5 hours.

  • Simultaneously, slowly add a solution of o-(trimethylsilyl)phenyl triflate (2.0 eq.) in anhydrous acetonitrile to the reaction mixture via a separate syringe pump over the same duration.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

  • Quench the reaction with water and extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 3-phenyl-1,2-benzisoxazole.[5]

II. Synthesis of 2,1-Benzisoxazoles (Anthranils)

The synthesis of the isomeric 2,1-benzisoxazoles, also known as anthranils, often starts from ortho-substituted nitroarenes.

A classical and effective method for the synthesis of 2,1-benzisoxazoles is the reductive cyclization of ortho-nitrocarbonyl compounds. Various reducing agents can be employed, with tin(II) chloride in the presence of a strong acid being a common choice.

Derivatives of ortho-nitrotoluene bearing an electron-withdrawing group at the benzylic position can undergo base-catalyzed dehydration to form 2,1-benzisoxazoles.[7]

A more recent and efficient method involves the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles.[8][9] This reaction proceeds rapidly at room temperature under solvent-free conditions.[8][9]

Protocol 3: Synthesis of 3-Phenyl-2,1-benzisoxazole via Decyanative Cyclization

This protocol outlines a modern, metal-free approach to 2,1-benzisoxazoles.[8][9]

Materials:

  • 2-(2-Nitrophenyl)-2-phenylacetonitrile

  • Triflic acid (TfOH)

Procedure:

  • In a clean, dry vial, place 2-(2-nitrophenyl)-2-phenylacetonitrile (1.0 eq.).

  • Carefully add triflic acid (8.0 eq.) to the starting material at room temperature. The reaction is often instantaneous.

  • After the reaction is complete (as indicated by a color change and confirmed by TLC), carefully quench the reaction by adding ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-2,1-benzisoxazole.

Comparative Overview of Synthetic Methods

MethodIsomerStarting MaterialsKey ReagentsAdvantagesDisadvantages
Intramolecular Cyclization 1,2-Benzisoxazoleortho-Hydroxyaryl oximesAcetic anhydride, Tf₂O, MsClReadily available starting materials, reliableMay require multiple steps, limited diversity
[3+2] Cycloaddition 1,2-BenzisoxazoleAryne precursors, ChlorooximesCsFHigh diversity, one-pot synthesisRequires handling of reactive intermediates
Reductive Cyclization 2,1-Benzisoxazoleortho-Nitrocarbonyl compoundsSnCl₂, acidClassical, effectiveUse of metal reductants
Decyanative Cyclization 2,1-Benzisoxazole2-(2-Nitrophenyl)acetonitrilesTfOHRapid, metal-free, solvent-freeRequires strong acid, substrate dependent

Experimental Workflow Visualizations

G cluster_0 Synthesis of 1,2-Benzisoxazoles cluster_1 Synthesis of 2,1-Benzisoxazoles A ortho-Hydroxyaryl Ketone/Aldehyde B ortho-Hydroxyaryl Oxime A->B Hydroxylamine C 1,2-Benzisoxazole B->C Cyclization (e.g., Ac₂O, Pyridine) D ortho-Nitrobenzyl Cyanide E 2,1-Benzisoxazole D->E Decyanative Cyclization (TfOH)

Caption: General synthetic pathways to 1,2- and 2,1-benzisoxazoles.

G start Start: Assemble Reaction Vessel reagents Add Starting Materials & Solvent start->reagents reaction Initiate Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for benzisoxazole synthesis.

Characterization and Purification

The successful synthesis of benzisoxazoles must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[2][10] The aromatic protons of the benzisoxazole ring system typically appear in the range of δ 7.0-8.5 ppm in the ¹H NMR spectrum.[2]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Purification of benzisoxazole derivatives is most commonly achieved by flash column chromatography on silica gel.[11] Recrystallization can also be an effective method for obtaining highly pure crystalline products.[11]

Conclusion

The synthesis of benzisoxazoles is a rich and evolving field of organic chemistry. The choice of synthetic strategy depends on the desired isomer and substitution pattern. The protocols and workflows detailed in this guide provide a solid foundation for researchers to access this important class of heterocyclic compounds. As with any chemical synthesis, careful planning, execution, and characterization are paramount to achieving successful outcomes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Chlorobenzo[c]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and reproducible synthetic methods in medicinal chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chlorobenzo[c]isoxazole. As a key heterocyclic scaffold in numerous pharmacologically active compounds, mastering its synthesis is critical.

This guide, structured by a Senior Application Scientist, moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance reaction efficiency. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing a solid starting point for experimental design.

Q1: What are the most common and reliable synthetic routes to this compound?

There are two primary, well-established routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Diazotization-Cyclization of 2-Amino-5-chlorobenzoic Acid. This classic route involves the conversion of a primary aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization. The diazotization is typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong mineral acid.[1][2] This method is advantageous as aminobenzoic acids are often readily available starting materials.[3][4]

  • Route B: Cyclization of 2-Hydroxy-5-chlorobenzaldehyde Oxime. This pathway involves two main steps: first, the formation of an oxime from 5-chlorosalicylaldehyde (2-hydroxy-5-chlorobenzaldehyde) and hydroxylamine.[5] The subsequent step is an intramolecular cyclization, often oxidative, to form the isoxazole ring. This method avoids the use of potentially unstable diazonium salts.

Q2: What are the critical parameters for the diazotization reaction in Route A?

The formation and stability of the aryl diazonium salt are paramount for a successful reaction. Key parameters include:

  • Temperature: The reaction must be maintained between 0-5 °C.[1] Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, drastically reducing yield and creating safety hazards.[2]

  • Acid Concentration: A sufficient excess of strong mineral acid (like HCl or H₂SO₄) is required to generate nitrous acid (HNO₂) in-situ from sodium nitrite and to prevent the diazonium salt from coupling with the unreacted parent amine.[1]

  • Rate of Addition: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure localized concentration of nitrous acid and to maintain strict temperature control.[1]

Q3: In Route B, what conditions are crucial for the cyclization of the oxime?

The cyclization of the 2-hydroxyaryl oxime is the key ring-forming step. A common method involves an intramolecular nucleophilic attack from the oxime nitrogen onto the adjacent carbonyl carbon, followed by dehydration.[5] Base-catalyzed cyclization is a prevalent approach, where deprotonation of the phenolic hydroxyl group generates a more nucleophilic phenoxide anion, facilitating the ring closure.[5]

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, any intermediates, and the final product. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more complex reaction mixtures, LC-MS can also be a powerful tool.[6]

Q5: What are the primary safety considerations when synthesizing this compound?

  • Diazonium Salts (Route A): These intermediates are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures.[2]

  • Corrosive Reagents: Strong acids (HCl, H₂SO₄) and bases (NaOH) are used. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Chlorinated Reagents: Reagents like sulfuryl chloride or N-Chlorosuccinimide (NCS) are corrosive and toxic.[6][7] Avoid inhalation and skin contact.

Troubleshooting Guide

Encountering unexpected results is a common challenge in synthesis. This guide provides a structured approach to diagnosing and resolving issues encountered during the preparation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Route A: 1. Incomplete diazotization due to improper temperature control (>5 °C). 2. Degradation of the diazonium salt intermediate. 3. Use of impure 2-amino-5-chlorobenzoic acid.1. Strictly maintain the reaction temperature between 0-5 °C using an ice/salt bath.[1] 2. Use the generated diazonium salt immediately in the next step without isolation. 3. Recrystallize the starting material before use.
Route B: 1. Incomplete formation of the oxime intermediate. 2. Inefficient cyclization conditions (incorrect base or temperature). 3. Degradation of the starting aldehyde.1. Monitor the oximation step by TLC to ensure full conversion of the aldehyde. Consider adjusting reaction time or stoichiometry of hydroxylamine.[8] 2. Screen different bases (e.g., NaOH, K₂CO₃) and solvents. Ensure the temperature for cyclization is optimal. 3. Use freshly purified 5-chlorosalicylaldehyde.
Presence of a Major Side Product Route A: 1. The diazonium salt reacting with water (hydroxylation) or chloride (Sandmeyer reaction) to form phenolic or chloro-substituted byproducts.[4][9]1. Ensure a non-aqueous workup if possible, and control the concentration of nucleophiles. The intramolecular cyclization should be kinetically favored under the right conditions.
Route B: 1. Dimerization of a nitrile oxide intermediate to form a furoxan.[8] 2. Beckmann rearrangement of the oxime, leading to amide impurities.[8]1. This is a common competing reaction. Adjusting the rate of addition of the oxidizing agent and maintaining dilute conditions can favor the intramolecular cyclization over intermolecular dimerization. 2. Ensure the pH and temperature are optimized for cyclization, not rearrangement. The choice of acid or base catalyst is critical.
Reaction Mixture Turns Dark/Tarry 1. Decomposition of the diazonium salt (Route A) due to elevated temperatures. 2. Polymerization or decomposition of starting materials or product under harsh acidic or basic conditions.1. Immediately check and lower the reaction temperature. Ensure vigorous stirring. 2. Re-evaluate the reaction conditions. Consider using milder reagents or lowering the reaction temperature.
Difficult Purification (Close Spots on TLC) 1. Formation of isomeric byproducts. 2. Presence of a side product with similar polarity to the desired product (e.g., a furoxan dimer).[8]1. Confirm the structure of the major spots using LC-MS or by isolating and analyzing via NMR. 2. Optimize column chromatography conditions. Try different solvent systems or use a different stationary phase (e.g., alumina instead of silica). Recrystallization may also be an effective purification method.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. As a Senior Application Scientist, I stress the importance of adapting these protocols based on in-lab observations and analytical data.

Protocol 1: Synthesis via Diazotization of 2-Amino-5-chlorobenzoic Acid (Route A)

This protocol outlines the conversion of an aromatic amine to the target benzisoxazole via a diazonium salt intermediate. The process is a variation of intramolecular reactions related to the Sandmeyer reaction.[9][10]

Workflow Diagram: Synthesis Route A

cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Workup & Purification A 2-Amino-5-chlorobenzoic Acid in HCl (aq) B Add NaNO2 (aq) (0-5 °C) A->B Slow Addition C Aryl Diazonium Salt Intermediate (in situ) B->C Formation D Heat Reaction Mixture C->D Decomposition & Ring Closure E This compound D->E Product Formation F Extraction with Organic Solvent E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for this compound synthesis via diazotization.

Methodology:

  • Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[1] Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature never exceeds 5 °C.[1]

  • Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction often proceeds as the diazonium salt is formed. In some cases, gentle warming may be required to facilitate the loss of N₂ and CO₂ and promote cyclization. This step is critical and must be carefully monitored, as warming can also lead to decomposition.

  • Workup: Once the reaction is complete (as monitored by TLC), extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Mechanism: Diazotization and Cyclization

G cluster_mech Proposed Mechanism start 2-Amino-5-chlorobenzoic Acid diazonium Diazonium Salt (Key Intermediate) start->diazonium + NaNO2/HCl (Diazotization) benzyne Benzyne-like transition state or direct cyclization diazonium->benzyne - N2, - CO2 (Decarboxylation & loss of Nitrogen) product This compound benzyne->product Intramolecular Nucleophilic Attack

Caption: Key mechanistic steps in the formation of the target compound from 2-amino-5-chlorobenzoic acid.[11]

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing synthesis problems.

G start Reaction Issue Detected (e.g., Low Yield, Impurities) check_sm Is Starting Material Pure? start->check_sm purify_sm Purify Starting Material (Recrystallize) check_sm->purify_sm No check_temp Was Temperature Maintained at 0-5 °C during Diazotization? check_sm->check_temp Yes end Re-run Optimized Reaction purify_sm->end temp_issue Decomposition Likely. Optimize cooling setup and reagent addition rate. check_temp->temp_issue No check_tlc TLC shows multiple spots? check_temp->check_tlc Yes temp_issue->end tlc_yes Characterize byproducts (LC-MS). Optimize purification (chromatography gradient, recrystallization). check_tlc->tlc_yes Yes tlc_no Reaction may be incomplete. Increase reaction time or check reagent stoichiometry. check_tlc->tlc_no No tlc_yes->end tlc_no->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Chlorobenzo[c]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chlorobenzo[c]isoxazole (also known as 5-chloro-2,1-benzisoxazole)[1][2]. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges in yield and purity. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of the 2,1-benzisoxazole core, such as that in this compound, typically relies on the formation of the heterocyclic ring from a suitably substituted benzene precursor. The most prevalent and practical method involves the reductive cyclization of a 2-nitrobenzoate derivative.[3][4] This approach starts with readily available substituted methyl 2-nitrobenzoates, which undergo a partial reduction of the nitro group to a hydroxylamine, followed by an in-situ cyclization to form the benzisoxazolone ring.[5] While other methods for benzisoxazole synthesis exist, such as the cycloaddition of nitrile oxides and arynes[6][7], the reductive cyclization pathway is often preferred for its scalability and tolerance of various functional groups.

Q2: My overall yield is consistently low. What are the first things I should investigate?

A2: Consistently low yields often point to one of three areas:

  • Purity of Starting Materials: Ensure your precursor (e.g., methyl 5-chloro-2-nitrobenzoate) is pure. Impurities can interfere with the reduction or cyclization steps.

  • Reaction Conditions: The reductive cyclization is sensitive to the choice of reducing agent, temperature, and reaction time. Over-reduction is a common side reaction that can significantly lower the yield of the desired hydroxylamine intermediate.[4]

  • Work-up and Purification: Significant product loss can occur during extraction and chromatography. Emulsions during liquid-liquid extraction or improper column chromatography techniques are common culprits.

Q3: What are the most common impurities I should expect to find in my crude product?

A3: Typical impurities include unreacted starting material, the intermediate hydroxylamine if cyclization is incomplete, and over-reduced byproducts such as the corresponding anthranilic acid.[4] Depending on the specific conditions, formation of dimeric azoxy species can also occur.[4] Distinguishing these from the desired product via Thin Layer Chromatography (TLC) is a critical first step in developing an effective purification strategy.

Troubleshooting Guide: Yield & Purity Optimization

This section provides detailed answers to specific problems you may encounter during the synthesis of this compound, focusing on the common reductive cyclization pathway.

Issue 1: Poor Yield During Reductive Cyclization

Q: I am using a standard protocol for the reductive cyclization of methyl 5-chloro-2-nitrobenzoate, but my yield of the intermediate 5-chlorobenzisoxazol-3(1H)-one is less than 40%. How can I optimize this critical step?

A: This is a common and critical challenge. The goal is the partial reduction of the nitro group to a hydroxylamine, which then cyclizes. Over-reduction to the amine is a major competing pathway. Here’s how to troubleshoot this step.

Causality: The choice and stoichiometry of the reducing agent are paramount. Strong reducing agents or harsh conditions will favor the formation of the aniline byproduct over the desired hydroxylamine. The subsequent cyclization is often base-mediated and can be inefficient if conditions are not optimal.[4]

Troubleshooting Workflow:

G start Low Yield in Reductive Cyclization check_reductant Step 1: Evaluate Reducing Agent start->check_reductant check_conditions Step 2: Optimize Reaction Conditions start->check_conditions check_cyclization Step 3: Verify Cyclization Efficiency start->check_cyclization sub_reductant1 Using Zn/NH4Cl? Prone to over-reduction. check_reductant->sub_reductant1 sub_reductant2 Consider milder systems: Rh/C with Hydrazine. check_reductant->sub_reductant2 sub_conditions1 Control Temperature: Is reaction overheating? check_conditions->sub_conditions1 sub_conditions2 Monitor via TLC: Stop reaction once starting material is consumed. check_conditions->sub_conditions2 sub_cyclization1 Is cyclization incomplete? (Hydroxylamine intermediate seen on TLC) check_cyclization->sub_cyclization1 sub_cyclization2 Ensure basic conditions (e.g., NaOH wash) post-reduction to drive ring closure. check_cyclization->sub_cyclization2

Caption: Troubleshooting workflow for low cyclization yield.

Detailed Optimization Steps:

  • Refine the Reduction System: While traditional methods like zinc with ammonium chloride are used, they can be aggressive. A more controlled and efficient system involves using rhodium on carbon (Rh/C) as a catalyst with hydrazine as the reductant.[3][4] This system often provides higher yields of the desired hydroxylamine with minimal over-reduction.

  • Strict Temperature Control: The reduction is often exothermic. Maintain a consistent, low temperature (e.g., 0-10 °C) during the addition of the reducing agent to prevent runaway reactions and subsequent byproduct formation.

  • Monitor Reaction Progress Closely: Use TLC to track the disappearance of the starting nitro-compound. The goal is to stop the reaction as soon as the starting material is consumed to prevent the hydroxylamine intermediate from being further reduced.

  • Ensure Efficient Cyclization: The hydroxylamine intermediate cyclizes to the benzisoxazolone. This ring-closure is often facilitated by a basic work-up. Washing the crude reaction mixture with a mild base like 1 M NaOH can effectively drive the cyclization to completion.[3]

ParameterStandard Condition (e.g., Zn/NH₄Cl)Recommended Optimization (Rh/C)[3][4]Rationale
Reducing Agent Zinc dust, Ammonium chlorideHydrazine hydrate, Rhodium on Carbon (cat.)Milder, more selective partial reduction to hydroxylamine.
Temperature Often Room Temperature0-10 °C during addition, then RTMinimizes over-reduction and side reactions.
Monitoring Timed reactionTLC analysis every 15-30 minsPrevents over-reduction by stopping reaction at completion.
Cyclization Spontaneous or mild acidPost-reduction wash with 1 M NaOHBase-mediated cyclization ensures complete ring formation.
Issue 2: Difficulty in Final Product Purification

Q: My crude this compound is an impure oil that is difficult to purify by standard column chromatography. How can I obtain a high-purity solid?

A: Obtaining a pure, crystalline product from an oily crude is a common purification challenge. This requires a systematic approach to both the work-up and the final purification method.

Causality: The oily nature can be due to residual solvents (e.g., THF, Dichloromethane), low-melting point impurities, or the intrinsic properties of the product itself. A standard purification protocol may not be sufficient to remove close-running impurities.

Purification Strategy Flowchart:

G start Crude Oily Product extraction 1. Rigorous Work-up: Liquid-Liquid Extraction start->extraction drying 2. Thorough Drying: Dry organic layer over anhydrous Na2SO4/MgSO4 extraction->drying concentrate 3. Careful Concentration: Remove solvent under reduced pressure drying->concentrate result Purified Oil or Solid? concentrate->result oil_path Oil result->oil_path If Oil solid_path Solid result->solid_path If Solid trituration 4a. Attempt Trituration: Add non-polar solvent (e.g., Hexanes). Scratch flask to induce crystallization. oil_path->trituration column 4b. Optimized Column Chromatography oil_path->column recrystallize 5. Recrystallization solid_path->recrystallize final_product Pure Crystalline Product trituration->final_product column->final_product recrystallize->final_product

Caption: Decision workflow for purifying oily crude products.

Detailed Purification Steps:

  • Liquid-Liquid Extraction: After quenching the reaction, dissolve the crude mixture in a suitable organic solvent like ethyl acetate. Wash sequentially with:

    • Saturated sodium bicarbonate solution to remove any acidic impurities.

    • Water to remove water-soluble impurities.

    • Saturated brine solution to aid in the separation of the aqueous and organic layers and remove bulk water.[8] This rigorous washing is crucial for removing many common impurities.

  • Trituration: If, after concentrating the dried organic layer, the product remains an oil, trituration is an effective method to induce crystallization.[8]

    • Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., hexanes, pentane).

    • Use a glass rod to scratch the inside surface of the flask below the solvent level. The micro-scratches on the glass can serve as nucleation points for crystal growth.

    • If crystals form, they can be collected by filtration, washed with a small amount of the cold non-solvent, and dried.

  • Optimized Column Chromatography: If trituration fails, column chromatography is necessary. To improve separation from close-running impurities:

    • Solvent System: Experiment with different solvent systems. Instead of a standard Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol gradient for more polar compounds or a Toluene/Ethyl Acetate system for better separation of aromatic compounds.[8]

    • Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency.[8]

  • Recrystallization: Once a solid is obtained (either through trituration or chromatography), recrystallization is the final step to achieve high purity.

    • Dissolve the solid in a minimum amount of a suitable hot solvent (in which the compound is soluble at high temperature but less soluble at low temperature).

    • Allow the solution to cool slowly to form well-defined crystals.

    • Cooling too quickly will trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration. A patent for purifying substituted benzoxazoles suggests recrystallization from a solution of acetone and acetonitrile.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorobenzisoxazol-3(1H)-one

This protocol is adapted from methodologies described for the synthesis of related 2,1-benzisoxazolones.[3][4][5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 5-chloro-2-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add Rhodium on Carbon (5% w/w, ~0.02 eq) to the suspension.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add hydrazine hydrate (4.0-5.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M NaOH (2 x volumes) to induce cyclization and remove acidic impurities.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chlorobenzisoxazol-3(1H)-one, which can be taken to the next step or purified further.

References

Stability issues of 5-Fluorobenzo[c]isoxazole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive public data on the stability of 5-Fluorobenzo[c]isoxazole-3-carbonitrile is limited. This guide is a synthesis[1][2][3] of information from structurally related compounds, including benzisoxazoles and aromatic nitriles, combined with fundamental principles of organic chemistry. All recommendations should be validated within your specific experimental context.

Introduction

5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Its core structure, the b[1][4]enzo[c]isoxazole ring, is a recognized "privileged structure" found in numerous biologically active molecules. The inclusion of a fluori[3][4][5]ne atom can enhance metabolic stability and binding affinity, while the nitrile group offers a versatile point for synthetic modification. However, the inherent rea[4]ctivity of the isoxazole ring system and the nitrile group can lead to stability challenges in solution. This guide provides in-de[1][6][7]pth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Fluorobenzo[c]isoxazole-3-carbonitrile in solution?

A1: Based on the chemistry of its core structures, two primary degradation pathways are of concern:

  • Ring-Opening of the Benzo[c]isoxazole Core: The N-O bond in the isoxazole ring is susceptible to cleavage, particularly under basic conditions. This can lead to the form[7][8]ation of a 2-hydroxybenzonitrile species. This process can be accelerated by heat and elevated pH.

  • Hydrolysis of the N[7]itrile Group: The nitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions, typically requiring heat. This reaction proceeds th[9][10][11][12][13]rough an amide intermediate.

Q2: How does pH affect[10][11][12][13] the stability of my compound in aqueous buffers?

A2: The compound is most stable at a neutral to slightly acidic pH.

  • Basic Conditions (pH > 8): The compound is highly susceptible to degradation. The isoxazole ring can undergo base-catalyzed ring opening. For instance, the related[7] drug leflunomide shows significantly faster decomposition at pH 10.0 compared to pH 7.4.

  • Acidic Conditions ([7]pH < 4): While the isoxazole ring is generally more stable in acidic conditions, the nitrile group is prone to acid-catalyzed hydrolysis to the corresponding carboxylic acid, especially with heating.

Q3: What solvents are [9][10][11][12][13]recommended for preparing stock solutions?

A3: For maximal stability, use aprotic organic solvents.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. Acetonitrile (ACN) is als[1]o a suitable option.

  • Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways, particularly if acidic or basic impurities are present. Aqueous solutions should be prepared fresh from a stock solution and buffered appropriately (pH 5.0-7.4).

Q4: Is 5-Fluorobenzo[c[1]]isoxazole-3-carbonitrile sensitive to light or temperature?

A4: Yes, both light and temperature can be significant factors.

  • Temperature: Elevated temperatures will accelerate both the hydrolysis of the nitrile and the ring-opening of the isoxazole. It is recommended to stor[7][14]e solutions at -20°C or -80°C and to perform experiments at controlled room temperature unless the protocol requires heating.

  • Light (Photostability): Isoxazole rings can undergo photochemical rearrangement upon UV irradiation, leading to ring-opening or isomerization. While the specific photos[15]tability of this compound is not documented, it is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Gu[1]ide

This section addresses common experimental issues and provides a logical approach to problem-solving.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Diagnostic Check Recommended Solution
Compound Degradation in Assay Buffer Prepare a sample of the compound in the final assay buffer. Incubate under the same conditions as the experiment (time, temperature). Analyze the sample by HPLC-UV or LC-MS at the start and end of the incubation period. Look for the appearance of new peaks or a decrease in the parent compound peak area.If degradation is observed, modify the assay conditions. Consider lowering the pH of the buffer (if biologically permissible), reducing the incubation time, or preparing the compound solution immediately before addition to the assay.
Stock Solution Degradation Analyze an aliquot of your stock solution using HPLC-UV or LC-MS to confirm its purity and concentration. Compare with a freshly prepared standard or a previous analysis of a fresh stock.If the stock has degraded, prepare a fresh stock solution in anhydrous, aprotic solvent (e.g., DMSO). Store new stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Inaccurate Concentration of Stock Solution Verify the concentration of the stock solution using a quantitative method like qNMR or HPLC with a calibrated standard curve.If the concentration is off, prepare a new stock solution, ensuring the compound is fully dissolved. Sonication may aid dissolution.
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Potential Cause Diagnostic Check Recommended Solution
pH-Mediated Degradation Correlate the appearance of new peaks with the pH of the solvent or mobile phase. A peak corresponding to the carboxylic acid suggests acidic conditions, while a peak from the ring-opened product suggests basic conditions.For reverse-phase HPLC, ensure the mobile phase is buffered (e.g., with formic acid or ammonium acetate) to maintain a consistent pH. Avoid highly basic mobile phases.
On-Column Degradation Some silica-based columns can have acidic sites that promote degradation.If degradation on the c[16]olumn is suspected, try a different type of stationary phase (e.g., a polymer-based or end-capped C18 column). Alternatively, deactivating the silica by adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes help, but this may not be compatible with all analyses (e.g., LC-MS).
Thermal Degradation[16] in Injector Port If using Gas Chromatography (GC), the high temperature of the injector port can cause decomposition.GC is generally not a suitable analytical method for this compound. Use HPLC or LC-MS, which operate at lower temperatures.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, research-grade DMSO or DMF.

  • Weighing: Weigh the solid 5-Fluorobenzo[c]isoxazole-3-carbonitrile in a controlled environment to avoid moisture absorption.

  • Dissolution: Add the solvent to the solid and vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution. Ensure the compound is completely dissolved before making serial dilutions.

  • Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Long-term Storage: Store at -80°C. For daily use, a working stock can be kept at -20°C for a short period (1-2 weeks), but regular purity checks are advised.

Protocol 2: Stability Assessment in Aqueous Buffer
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution: Dilute the stock solution to a final concentration (e.g., 100 µM) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the solution at the intended experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile (ACN).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and identify any major degradants.

Visualizing Degradation Pathways and Workflows

cluster_main 5-Fluorobenzo[c]isoxazole-3-carbonitrile Stability cluster_degradation Degradation Pathways Compound 5-Fluorobenzo[c]isoxazole-3-carbonitrile (in Solution) RingOpening Ring-Opened Product (2-Hydroxy-5-fluorobenzonitrile) Compound->RingOpening  Base (OH⁻)  Heat Hydrolysis Hydrolyzed Product (5-Fluorobenzo[c]isoxazole-3-carboxylic acid) Compound->Hydrolysis  Acid (H⁺) or Base (OH⁻)  Heat

Caption: Potential degradation pathways of the title compound.

cluster_workflow Troubleshooting Workflow: Low Biological Activity Start Start: Inconsistent/Low Activity CheckStock Check Stock Solution Purity (HPLC/LC-MS) Start->CheckStock StockOK Purity OK? CheckStock->StockOK CheckBufferStability Assess Stability in Assay Buffer StockOK->CheckBufferStability Yes NewStock Action: Prepare Fresh Stock Store in Aliquots at -80°C StockOK->NewStock No BufferOK Stable in Buffer? CheckBufferStability->BufferOK ModifyAssay Action: Modify Assay Conditions (pH, Time, Temp) BufferOK->ModifyAssay No RecheckConc Action: Verify Stock Concentration (qNMR, Standard Curve) BufferOK->RecheckConc Yes NewStock->Start ModifyAssay->Start End Problem Resolved RecheckConc->End

Caption: Logic diagram for troubleshooting inconsistent results.

References

Preventing degradation of 5-Chlorobenzo[c]isoxazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorobenzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity of your research by maintaining the stability and purity of this critical heterocyclic compound.

I. Introduction to this compound and its Stability

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered biological activity, and potentially confounding analytical data. This guide will delve into the factors that influence the stability of this compound and provide actionable strategies to mitigate degradation.

The core structure, a benzisoxazole ring, is an aromatic system that imparts a degree of stability. However, the presence of the chlorine substituent and the inherent reactivity of the isoxazole N-O bond make the molecule susceptible to specific degradation pathways.[1] Understanding these vulnerabilities is the first step toward effective preservation.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container.[2] The container should be placed in a dry, dark environment to protect it from moisture and light. An inert atmosphere, such as argon or nitrogen, is recommended for the container headspace to minimize the risk of oxidative degradation.

Q2: I've observed discoloration of my solid sample over time. What could be the cause?

Discoloration is often an indicator of degradation. The most likely culprits are exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation). Ensure that your storage container is opaque or amber-colored and that it is properly sealed to prevent air ingress. For highly sensitive applications, storing the compound under an inert gas is advisable.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

For short-term use, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve benzisoxazole derivatives. However, for long-term storage in solution, it is crucial to select a solvent that does not promote degradation. Anhydrous aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in ring-opening reactions, especially if trace amounts of acid or base are present. Halogenated solvents should be used with caution and should be stabilized to prevent the formation of acidic byproducts.[2][3]

Q4: My stock solution in DMSO turned cloudy after storage in the freezer. What happened?

DMSO has a relatively high freezing point (18.5°C). If your stock solution was frozen, the DMSO may have solidified and, upon thawing, may not have fully redissolved the compound, leading to cloudiness. It is generally recommended to store DMSO stock solutions at 2-8°C or room temperature, protected from light and moisture. If you must freeze your solutions, ensure the compound is fully dissolved by vortexing or gentle warming before use.

Q5: Can I store aqueous solutions of this compound?

Aqueous solutions of this compound are generally not recommended for long-term storage. The benzisoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. If aqueous buffers are required for your experiment, they should be prepared fresh daily.

III. Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of this compound has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.

A. Identifying Potential Degradation Pathways

Several key degradation pathways can affect this compound, primarily hydrolysis, photolysis, and oxidation.

1. Hydrolytic Degradation (Acidic and Basic Conditions)

The isoxazole ring is known to be labile under both strong acidic and basic conditions, leading to ring-opening.[1]

  • Under Basic Conditions: Strong bases can induce cleavage of the N-O bond, leading to the formation of a phenolate and a nitrile species.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis can also lead to the opening of the isoxazole ring.

2. Photodegradation

Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to induce chemical changes. For isoxazoles, a common photodegradation pathway involves rearrangement to the more stable oxazole isomer via an azirine intermediate.[3][4]

3. Oxidative Degradation

The presence of oxidizing agents, including atmospheric oxygen, can lead to the degradation of this compound. The isoxazole ring and the benzene ring can both be susceptible to oxidation, potentially leading to hydroxylated byproducts or ring cleavage.

B. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound.

Potential Degradation Pathways of this compound A This compound B Ring-Opened Products (e.g., 2-cyano-4-chlorophenol) A->B Hydrolysis (Acid/Base) C Oxazole Isomer A->C Photolysis (UV Light) D Oxidized Products (e.g., hydroxylated derivatives) A->D Oxidation (e.g., O2, H2O2)

Caption: Key degradation routes for this compound.

IV. Experimental Protocols

To ensure the quality of your this compound, it is essential to perform stability testing, especially when developing a new formulation or analytical method.

A. Forced Degradation Study Protocol

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[5][6] This information is crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Also, incubate 1 mL of the stock solution at 60°C.

    • At specified time points, dissolve the solid sample and dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples.

Data Analysis: Analyze all stressed samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60°C) A->E F Photolytic Degradation (ICH Light Conditions) A->F G Sample at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if applicable) & Dilute G->H I Analyze by Stability-Indicating HPLC Method H->I

References

Technical Support Center: Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. As the benzisoxazole scaffold is a cornerstone in many pharmaceutical agents, including antipsychotics like Risperidone and the anticonvulsant Zonisamide, mastering its synthesis is critical.[1][2][3] This resource provides in-depth, field-proven insights to navigate the complexities of benzisoxazole ring formation, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during benzisoxazole synthesis. Each entry explains the underlying chemistry of the problem and provides actionable solutions.

Route 1: Cyclization of o-Hydroxyaryl Oximes

This is a classical and widely used method for forming the 1,2-benzisoxazole ring system. The core transformation involves the formation of the N-O bond from an o-hydroxyaryl oxime precursor.[1] However, this route is often plagued by a significant side reaction: the Beckmann rearrangement.

Q1: My reaction is producing a significant amount of an isomeric byproduct, which I suspect is a benzoxazole. What is happening and how can I prevent it?

A1: You are likely observing a competitive Beckmann rearrangement.

This is the most common side reaction when synthesizing benzisoxazoles from o-hydroxyaryl oximes.[1][4] The reaction proceeds through the activation of the oxime hydroxyl group, making it a good leaving group. Under certain conditions, particularly in the presence of protic acids or moisture, the reaction can diverge from the desired intramolecular nucleophilic substitution (SNAr) to a Beckmann rearrangement, yielding the thermodynamically stable benzoxazole isomer.[4][5][6]

Causality: The key decision point for the reaction pathway is the fate of the activated oxime intermediate.

  • Desired Pathway (Benzisoxazole Formation): Intramolecular attack of the phenoxide onto the nitrogen atom, displacing the leaving group. This is favored under anhydrous conditions.[5]

  • Side Reaction (Beckmann Rearrangement): Migration of the aryl group (anti-periplanar to the leaving group) to the electron-deficient nitrogen atom, leading to a nitrilium ion intermediate that is subsequently trapped to form a benzoxazole.[7][8]

Troubleshooting Workflow: Minimizing Beckmann Rearrangement

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solutions cluster_3 Outcome start Low yield of Benzisoxazole & Formation of Isomeric Byproduct (Benzoxazole) cause Reaction conditions favor Beckmann Rearrangement start->cause sol1 Employ Anhydrous Conditions: - Dry solvents (e.g., THF, Toluene) - Use of desiccants - Inert atmosphere (N2, Ar) cause->sol1 Moisture promotes rearrangement sol2 Select Milder Activating Agents: - PPh3/DDQ - 1,1'-Carbonyldiimidazole (CDI) - Avoid strong protic acids (e.g., H2SO4, PPA) cause->sol2 Strong acids catalyze rearrangement sol3 Control Oxime Stereochemistry: - The migrating group is anti to the leaving group. - Isomer separation or conditions favoring the Z-isomer may be necessary. cause->sol3 Stereospecificity of rearrangement end Increased Yield of Desired Benzisoxazole Product sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for minimizing Beckmann rearrangement.

Troubleshooting StepRationaleRecommended Action
1. Ensure Anhydrous Conditions The Beckmann rearrangement can be mediated by aqueous conditions, whereas the desired N-O bond formation is favored in a dry environment.[4][5]Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).
2. Re-evaluate Activating Agent Strong protic acids (like H₂SO₄) or Lewis acids can aggressively promote the Beckmann rearrangement.[7] Milder reagents can favor direct cyclization.Replace strong acids with activating agents known to favor direct cyclization under neutral or milder conditions. Effective systems include triphenylphosphine (PPh₃) with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI).[1][4]
3. Control Oxime Geometry The Beckmann rearrangement is stereospecific; the group that migrates is the one anti-periplanar to the hydroxyl leaving group.[7][9] Only the Z-isomer of the oxime typically leads to the benzisoxazole product, while the E-isomer can lead to side products.[1]If possible, separate the E/Z isomers of the oxime starting material. Alternatively, investigate reaction conditions that may favor the formation of the desired Z-isomer during the oximation step.
Q2: My reaction is sluggish, and upon workup, I isolate a nitrile-containing compound instead of the benzisoxazole. What is this side reaction?

A2: You are observing a Beckmann fragmentation.

This is a competing pathway to the Beckmann rearrangement, especially when the group alpha to the oxime can form a stable carbocation.[7][9][10] Instead of migrating, the group is eliminated, leading to the fragmentation of the C-C bond and the formation of a nitrile and a carbocation.[10]

Causality: This pathway is favored if the R' group in the o-hydroxyaryl ketoxime (structure: Ar(OH)-C(R')=NOH) can stabilize a positive charge. This is common for substrates with a quaternary carbon, a benzylic carbon, or a carbon bearing an oxygen atom at the alpha position.[9][10]

Preventative Measures:

  • Substrate Selection: Be aware of this potential pathway if your substrate has a structure prone to carbocation stabilization.

  • Milder Conditions: Use of milder catalysts and lower temperatures can disfavor the high-energy fragmentation pathway.[9] Reagents like cyanuric chloride have been used to minimize fragmentation.[9]

Reaction Pathway: Beckmann Rearrangement vs. Fragmentation

G cluster_0 cluster_1 start Activated o-Hydroxyaryl Oxime benzisoxazole Benzisoxazole start->benzisoxazole Intramolecular SₙAr rearrangement Beckmann Rearrangement start->rearrangement Aryl Migration (No stable α-carbocation) fragmentation Beckmann Fragmentation start->fragmentation C-C Cleavage (Stable α-carbocation) benzoxazole Benzoxazole rearrangement->benzoxazole nitrile 2-Hydroxybenzonitrile + Carbocation products fragmentation->nitrile

Caption: Competing pathways in o-hydroxyaryl oxime cyclization.

Route 2: Synthesis from o-Nitrobenzoates

The reduction of an o-nitro group to a hydroxylamine followed by intramolecular cyclization is a powerful method for generating 2,1-benzisoxazolones. However, controlling the reduction is a significant challenge.[4][11]

Q3: My reduction of methyl 2-nitrobenzoate is giving me a complex mixture, including the corresponding aniline and dark, insoluble materials. How can I improve selectivity?

A3: You are likely over-reducing the nitro group and forming dimerization byproducts.

The desired intermediate is the hydroxylamine, which is susceptible to further reduction to the aniline. Additionally, condensation between the hydroxylamine intermediate and the preceding nitroso intermediate can form azoxy species, which often appear as colored impurities.[4][11]

Causality:

  • Over-reduction: Strong reducing agents (e.g., H₂/Pd-C, Zinc) or harsh conditions can easily reduce the nitro group all the way to the amine, which will not cyclize to the desired product.[11]

  • Dimerization: The reaction proceeds via Nitro -> Nitroso -> Hydroxylamine. The condensation of the nitroso and hydroxylamine species is a common side reaction leading to azoxyarene byproducts.[4]

Solutions:

  • Use a Selective Reducing System: The key is to use a reducing agent that selectively stops at the hydroxylamine stage. A highly effective system for this transformation is Rhodium on carbon (Rh/C) with hydrazine as the hydrogen source.[4][11] This system has been shown to cleanly reduce the nitro group with minimal over-reduction.[4]

  • Controlled Conditions: When using other reducing agents like Zinc, carefully controlling the pH and temperature is crucial. For instance, reduction with zinc and ammonium chloride can work but may require optimization to suppress aniline formation.[11]

Route 3: [3+2] Cycloaddition of Arynes and Nitrile Oxides

This modern approach involves the in situ generation of two highly reactive intermediates: an aryne and a nitrile oxide. While efficient, the reactive nature of the components can lead to self-reaction.[12][13]

Q4: My [3+2] cycloaddition reaction has a low yield of the desired benzisoxazole, and I see significant byproducts by GC-MS. What is the likely cause?

A4: The most common side reaction is the dimerization of the nitrile oxide.

Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or other oligomers, especially if their concentration builds up in the reaction mixture before they can be trapped by the aryne.[12]

Troubleshooting:

  • Control Reagent Concentration: The key to suppressing dimerization is to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture where the aryne is being generated.[13]

  • Optimize Fluoride Source: In methods where fluoride ion is used to generate both intermediates, the choice of the fluoride source is critical. Cesium fluoride (CsF) has been found to be highly effective.[13]

Key Experimental Protocols

Protocol 1: Minimizing Beckmann Rearrangement via PPh₃/DDQ Activation

This protocol describes the cyclization of an o-hydroxyaryl oxime using a mild activating system to favor benzisoxazole formation.[1]

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the o-hydroxyaryl oxime (1.0 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of DDQ: Add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1 equiv) in the same anhydrous solvent dropwise over 15-20 minutes. The reaction mixture will typically change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure benzisoxazole.

Protocol 2: Selective Reduction of an o-Nitrobenzoate to a 2,1-Benzisoxazolone

This protocol uses a selective reducing agent to prevent over-reduction and dimerization.[4][11]

  • Setup: To a solution of the methyl 2-nitrobenzoate (1.0 equiv) in methanol (MeOH), add 5% Rhodium on carbon (Rh/C, ~2-5 mol %).

  • Hydrazine Addition: Warm the suspension to 40-50 °C. Add hydrazine monohydrate (4-5 equiv) dropwise via a syringe pump over 1 hour. Caution: The reaction can be exothermic, and gas evolution (N₂) will occur. Ensure adequate venting.

  • Cyclization & Reaction Monitoring: After the addition is complete, stir the reaction at the same temperature for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the starting material and the formation of the hydroxylamine intermediate. Then, add a base such as 1M NaOH to facilitate the cyclization to the benzisoxazolone.[11]

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with MeOH.

  • Workup: Concentrate the filtrate. Add water and acidify with 1N HCl to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to obtain the 2,1-benzisoxazol-3(1H)-one. The product may be unstable and is often used immediately in the next step.[14]

References

Technical Support Center: Catalyst Selection for Efficient 4-Chlorobenzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 4-Chlorobenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during synthesis. Our focus is on providing practical, evidence-based guidance to enhance the efficiency and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the 4-Chlorobenzo[d]isoxazole core?

The synthesis of 4-Chlorobenzo[d]isoxazole predominantly relies on the intramolecular cyclization of an ortho-substituted aromatic precursor.[1][2] The choice of catalyst is critical and is dictated by the specific synthetic route. The two most common catalytic approaches are:

  • Base-Mediated Intramolecular Cyclization: This is a classical and widely used method. The process typically starts with 2,6-dichlorobenzaldehyde, which is first converted to its corresponding oxime.[1] A base then facilitates the intramolecular nucleophilic substitution, leading to the formation of the isoxazole ring. While not strictly a "catalyst" in the traditional sense, the choice of base and reaction conditions is crucial for efficiency.

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: This modern approach offers an alternative route, enabling the construction of the C-C and C=N bonds in a single step.[3][4][5][6] This method involves the reaction of an N-phenoxyacetamide with an aldehyde in the presence of a palladium catalyst.[3][5][6]

Q2: I'm experiencing low yields in my base-mediated cyclization. What are the likely causes and how can I troubleshoot this?

Low yields in the base-mediated synthesis of 4-Chlorobenzo[d]isoxazole are a common issue. Here are the primary causes and recommended solutions:

  • Incomplete Oxime Formation: The initial conversion of 2,6-dichlorobenzaldehyde to its oxime is a critical step.[1]

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the equivalents of hydroxylamine hydrochloride and the base (e.g., sodium hydroxide). Extending the reaction time or moderately increasing the temperature (e.g., 60-80°C) can also drive the reaction to completion.[1]

  • Inefficient Cyclization: The choice of base and solvent significantly impacts the efficiency of the ring-closing step.

    • Troubleshooting: Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1] The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF or Dioxane are common choices.[1] Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the base and potentially lead to side reactions.

  • Degradation of Starting Material or Product: The reactants or the final product may be sensitive to high temperatures or prolonged reaction times.

    • Troubleshooting: Optimize the reaction temperature and time. Running small-scale trials at different temperatures can help identify the optimal conditions that favor product formation over degradation.

Q3: My Palladium-catalyzed reaction is not working. What are the critical parameters to consider?

Palladium-catalyzed reactions are powerful but can be sensitive to several factors. Here's a checklist for troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the ligand is crucial.[1]

    • Troubleshooting: The choice of ligand can dramatically influence the reaction's outcome. For Suzuki couplings on the 4-Chlorobenzo[d]isoxazole scaffold, phosphine-based ligands like triphenylphosphine (PPh₃) or dppf are commonly used.[1] Experiment with different ligands to find the most effective one for your specific substrate.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[1] Degas all solvents prior to use. Using a pre-catalyst that is more stable to air, like SPhos Pd G3, can also be beneficial.[7]

  • Oxidant and Other Additives: In C-H activation reactions, an oxidant like tert-butyl hydroperoxide (TBHP) is often required.[5]

    • Troubleshooting: The concentration and amount of the oxidant can be critical. Too little may result in incomplete reaction, while too much can lead to side reactions or catalyst decomposition. Titrate your oxidant solution if its concentration is uncertain.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the key intermediate (e.g., oxime).[8] 2. Inefficient catalyst system (Pd-catalyzed reactions). 3. Degradation of starting materials or product.[8]1. Monitor intermediate formation by TLC and adjust stoichiometry or reaction time.[8] 2. Screen different palladium catalysts and ligands. Ensure inert atmosphere and use of dry solvents.[1] 3. Optimize reaction temperature and time.
Presence of a Major Side Product 1. Dimerization of the nitrile oxide intermediate to form a furoxan.[8] 2. Beckmann rearrangement of the oxime.[8]1. Control the rate of addition of the oxidizing agent and maintain a low temperature (0-5 °C) to minimize dimerization.[8] 2. The choice of acid or catalyst can influence the Beckmann rearrangement. Screen different acidic conditions or catalysts to suppress this side reaction.
Difficulty in Product Purification 1. Side products with similar polarity to the desired product. 2. Residual catalyst contamination.1. Optimize the reaction to minimize side product formation. Employ different chromatography techniques (e.g., flash chromatography with different solvent systems, preparative TLC). Recrystallization can also be an effective purification method.[1] 2. For palladium-catalyzed reactions, consider a post-reaction workup with a scavenger resin to remove residual metal.

Experimental Protocols

Protocol 1: Base-Mediated Synthesis of 4-Chlorobenzo[d]isoxazole

This protocol outlines the synthesis starting from 2,6-dichlorobenzaldehyde.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime [1]

  • Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium hydroxide.

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude oxime.

Step 2: Intramolecular Cyclization [1]

  • Dissolve the crude 2,6-dichlorobenzaldehyde oxime in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) to the solution.

  • Heat the reaction mixture (typically 80-120°C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield 4-Chlorobenzo[d]isoxazole.

Protocol 2: Palladium-Catalyzed Functionalization of 4-Chlorobenzo[d]isoxazole via Suzuki Coupling[1]

This protocol describes a general method for functionalizing the 4-Chlorobenzo[d]isoxazole core.

  • To a reaction vessel, add 4-Chlorobenzo[d]isoxazole, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Degas the vessel and backfill with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent (e.g., Dioxane, Toluene, or DMF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Reaction Pathways

To better understand the synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis_Pathways cluster_0 Base-Mediated Cyclization cluster_1 Palladium-Catalyzed Annulation A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime A->B Hydroxylamine, Base C 4-Chlorobenzo[d]isoxazole B->C Base, Heat D N-Phenoxyacetamide F Benzo[d]isoxazole Derivative D->F Pd Catalyst, Oxidant E Aldehyde E->F

Caption: Key synthetic routes to the benzo[d]isoxazole core.

Catalyst Selection and Mechanistic Considerations

The choice of catalyst is paramount for a successful synthesis. Below is a conceptual diagram illustrating the decision-making process for catalyst selection.

Catalyst_Selection Start Desired Synthesis: 4-Chlorobenzo[d]isoxazole Route Synthetic Route? Start->Route BaseMed Base-Mediated Cyclization Route->BaseMed Classical PdCat Palladium-Catalyzed Annulation Route->PdCat Modern BaseChoice Select Base: K2CO3, Cs2CO3 BaseMed->BaseChoice PdChoice Select Pd Catalyst/Ligand: Pd(PPh3)4, PdCl2(dppf) PdCat->PdChoice Optimization Reaction Optimization: Temp, Time, Solvent BaseChoice->Optimization PdChoice->Optimization Troubleshooting Troubleshooting: Low Yield, Side Products Optimization->Troubleshooting

Caption: Decision workflow for catalyst selection in 4-Chlorobenzo[d]isoxazole synthesis.

References

Technical Support Center: Recrystallization Techniques for Purifying Crude 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chlorobenzo[c]isoxazole via recrystallization. Our goal is to move beyond simple protocols and offer a resource that explains the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1] Its effectiveness is based on the principle that the solubility of most solids, including this compound, increases with temperature.[1] The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. In contrast, the impurities present should either be highly soluble in the solvent at room temperature or insoluble in the hot solvent.[2] As the saturated solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution. The soluble impurities remain in the cold solvent (the "mother liquor"), and any insoluble impurities are removed beforehand by hot filtration.[3] Slow, gradual cooling is paramount for the formation of a pure crystal lattice, which selectively excludes impurity molecules.[3]

Q2: What defines an ideal solvent for the recrystallization of this compound?

Selecting the proper solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High-Temperature Solubility: It must dissolve the this compound completely when hot (ideally near its boiling point).[1]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath).[1] This differential solubility ensures a high recovery of the purified product.

  • Impurity Solubility Profile: The solvent should either dissolve impurities very well at all temperatures or not at all. This allows for their separation by remaining in the mother liquor or through hot filtration, respectively.[2]

  • Non-Reactivity: The solvent must be chemically inert and not react with the this compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[2]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[2]

Q3: How should I perform a solvent screening for this compound?

A systematic, small-scale solvent screen is essential to identify the optimal solvent or solvent system without wasting a significant amount of your crude product.

  • Place a small amount of the crude solid (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, swirling after each addition.[4]

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.[4]

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[5]

  • The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Q4: What are mixed-solvent systems and when should I use one?

A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization. This technique uses two miscible solvents: one in which this compound is very soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent").[5][6]

The procedure typically involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating the saturation point has been reached.[6][7] A few drops of the "good" solvent are then added to redissolve the precipitate and clarify the solution, which is then cooled to induce crystallization.[7] This method is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.

Standard Recrystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be determined by preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point on a hot plate while stirring. Continue to add small portions of hot solvent until the compound is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[9]

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[9][10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.[1][3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Washing with ice-cold solvent removes any adhering mother liquor containing dissolved impurities. Using cold solvent minimizes redissolving the purified product crystals.[8]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass or place them in a vacuum desiccator to remove the last traces of solvent. The purity of the final product can be assessed by its melting point and comparison to the literature value.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes for Consideration
Water100High (Polar Protic)Good for polar compounds. This compound is likely insoluble.[11] Can be used as an anti-solvent.
Ethanol78High (Polar Protic)Often a good choice for moderately polar compounds. Commonly used for benzisoxazole derivatives.[12]
Methanol65High (Polar Protic)Similar to ethanol but more polar and with a lower boiling point.
Acetone56Medium (Polar Aprotic)A strong solvent, may dissolve the compound too well at room temperature.[11]
Ethyl Acetate77Medium (Polar Aprotic)A versatile solvent, often used in solvent pairs with hexane.[13]
Dichloromethane (DCM)40Medium (Polar Aprotic)Low boiling point makes it easy to remove, but its high solvency may lead to poor recovery.[11]
Toluene111Low (Non-polar)Good for dissolving aromatic compounds due to its own aromatic nature.[11] High boiling point can be a disadvantage.
Hexane / Heptane69 / 98Low (Non-polar)Likely to be a poor solvent for this compound.[11] Excellent as an anti-solvent (the "bad" solvent) in a mixed-solvent system.[13]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals. The solution turned cloudy and a viscous liquid separated.

  • Scientific Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This typically happens for two main reasons: 1) The boiling point of the recrystallization solvent is higher than the melting point of the solute, causing it to "melt" in the solution before it can crystallize. 2) The presence of significant impurities can depress the melting point of the compound.[14][15] The resulting oil often traps impurities, leading to poor purification.[9][16]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[10][14]

    • Lower the Cooling Temperature: Try cooling the solution to a temperature below the compound's melting point before crystallization begins. This can be achieved by using a solvent with a lower boiling point.

    • Change Solvents: Select a different solvent with a lower boiling point or switch to a mixed-solvent system.

    • Induce Crystallization Early: As the solution cools, scratch the inside surface of the flask with a glass rod just below the solvent level. This can create nucleation sites and encourage crystal growth before the solution becomes supersaturated enough to oil out.[10]

Problem: No crystals are forming, even after cooling in an ice bath.

  • Scientific Explanation: This is a common issue that can arise from two primary causes: 1) Too much solvent was used, meaning the solution is not saturated enough for crystals to form.[10][17] 2) The solution has become "supersaturated," a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated due to a lack of nucleation sites.[10][17]

  • Solutions:

    • Reduce Solvent Volume: Gently boil off some of the solvent on a hot plate in a fume hood to increase the concentration of the solute. Then, attempt to cool the solution again.[10][17]

    • Induce Crystallization (Seeding): If you have a pure sample of this compound, add a tiny "seed crystal" to the solution. This provides a template for crystal growth.[10][17]

    • Induce Crystallization (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation points for crystals to begin forming.[10][17]

Problem: My final crystal yield is very low.

  • Scientific Explanation: Low recovery can result from several procedural errors. Using too much solvent is a primary cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[8] Other causes include premature crystallization during hot filtration, washing the crystals with solvent that is not ice-cold, or using too much washing solvent.[8]

  • Solutions:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the crude product.[8]

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Filtration and Washing: Ensure the funnel for hot filtration is properly pre-heated. Always use a minimal amount of ice-cold solvent to wash the final crystals.[8]

Problem: The recovered crystals are still colored.

  • Scientific Explanation: The presence of color indicates that colored impurities were not successfully removed. This can happen if the impurity has a similar solubility profile to your target compound or if it was adsorbed onto the crystal surface during rapid crystallization.

  • Solutions:

    • Use Activated Charcoal: If not done previously, repeat the recrystallization and add a small amount of activated charcoal to the hot solution before the filtration step.[9][14] Be careful not to add too much, as it can also adsorb your product.

    • Perform a Second Recrystallization: A second pass through the entire recrystallization procedure will often remove residual impurities and improve the color and purity of the final product.

Visualization

Recrystallization Troubleshooting Workflow

TroubleshootingWorkflow start Start: Crude this compound dissolve Dissolve in min. hot solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oil Problem: 'Oiling Out' outcome->oil Liquid separates no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear filter_dry Filter, Wash & Dry crystals->filter_dry product Purified Product filter_dry->product low_yield Problem: Low Yield filter_dry->low_yield Poor recovery solve_oil Solution: 1. Reheat, add more solvent 2. Cool slowly 3. Change solvent oil->solve_oil solve_no_crystals Solution: 1. Boil off excess solvent 2. Scratch flask 3. Add seed crystal no_crystals->solve_no_crystals solve_low_yield Solution: 1. Re-concentrate mother liquor 2. Review protocol (min. solvent used?) low_yield->solve_low_yield solve_oil->dissolve Retry solve_no_crystals->cool Retry

Caption: A flowchart illustrating the decision-making process for troubleshooting common recrystallization issues.

References

Identifying and characterizing impurities in 5-Chlorobenzo[c]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chlorobenzo[c]isoxazole Synthesis

A Guide to the Identification and Characterization of Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that achieving high purity is paramount for the successful application of this compound in research and drug development. Impurities, even at trace levels, can significantly impact biological activity, safety, and regulatory compliance.[1][2] This guide is designed to provide you with field-proven insights and troubleshooting strategies to identify, characterize, and control impurities effectively.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] Guidelines such as ICH Q3A provide a framework for reporting, identifying, and qualifying impurities in new drug substances, ensuring that products are safe and effective.[3][4] This document will equip you with the necessary knowledge and methodologies to meet these stringent requirements.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots in my crude and even purified product. What are my next steps?

A: The presence of multiple spots on TLC is a clear indicator of a mixture of compounds. The primary goal is to separate these components to understand the impurity profile of your reaction.

Causality and Actionable Steps:

  • Hypothesize Potential Impurities: Based on your synthetic route, the impurities are likely unreacted starting materials, reaction intermediates, or by-products. For instance, in a typical synthesis involving the cyclization of an oxime, you might encounter regioisomers or products of incomplete cyclization.[5][6]

  • Preparative Separation: The most straightforward approach for isolating these impurities is preparative column chromatography. Use a gradient elution system to achieve the best separation of components. Collect fractions corresponding to each spot observed on your analytical TLC.

  • Initial Characterization: Once isolated, concentrate the fractions and perform a preliminary characterization. A simple melting point analysis can indicate if you have isolated a pure compound and if it differs from your target molecule.

  • Advanced Characterization: Subject each isolated impurity to a suite of analytical techniques as detailed in the following sections (HPLC, LC-MS, NMR) to definitively determine its structure.

Q2: I've detected a significant, unknown peak in my High-Performance Liquid Chromatography (HPLC) analysis. What is the standard workflow to identify and characterize this impurity?

A: A systematic workflow is essential for the unambiguous identification of unknown chromatographic peaks. This process involves isolating the impurity and then using spectroscopic methods for structural elucidation.[2][7] High-performance liquid chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[8]

Workflow for Unknown Peak Identification:

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Confirmation A Unknown Peak Detected in HPLC B Hypothesize Structure (Starting Material, Isomer, By-product) A->B C Preparative HPLC Isolation B->C D LC-MS Analysis (Determine Molecular Weight) C->D E NMR Spectroscopy (1H, 13C, 2D) (Structural Elucidation) C->E F FT-IR Spectroscopy (Identify Functional Groups) C->F G Structure Confirmed D->G E->G F->G

Caption: Workflow for identifying an unknown impurity from HPLC.

Expert Insights:

  • LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it provides the molecular weight of the impurity, which is a critical piece of the puzzle.[9]

  • Preparative HPLC: This technique is crucial for obtaining a pure sample of the impurity for further analysis, particularly for NMR spectroscopy.[2]

Q3: My Nuclear Magnetic Resonance (NMR) spectrum is complex, suggesting the presence of isomeric impurities. How can I differentiate this compound from its potential regioisomers?

A: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of isomers.[2][10] For isoxazole derivatives, the substitution pattern on the benzene ring creates a unique "fingerprint" in the 1H NMR spectrum.

Distinguishing Isomers using NMR:

  • Chemical Shifts and Coupling Constants: The position of the chlorine atom on the benzisoxazole ring influences the electronic environment of the aromatic protons, leading to distinct chemical shifts (δ) and coupling constants (J).

  • 1H NMR Analysis: For this compound, you would expect to see specific splitting patterns for the protons on the aromatic ring. By analyzing these patterns, you can determine the relative positions of the substituents.

  • 13C NMR Analysis: Carbon NMR provides complementary information. The carbon atom directly attached to the chlorine will have a characteristic chemical shift. Furthermore, techniques like the "attached nitrogen test" using 13C-14N solid-state NMR can help differentiate isomers by identifying carbon atoms bonded to nitrogen.[11][12]

  • 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[10] HMBC is particularly useful for establishing long-range correlations between protons and carbons, helping to piece together the molecular structure and confirm the correct isomeric form.[10][13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding impurity management in this compound synthesis.

Q4: What are the most common types of impurities I should expect in the synthesis of this compound?

A: Impurities can be broadly categorized into organic, inorganic, and residual solvents.[1] Understanding the potential sources is the first step toward effective control.

Table 1: Common Impurities in this compound Synthesis

Impurity CategoryPotential Sources & Examples
Organic Impurities Starting Materials: Incomplete conversion of precursors like chlorinated salicyl derivatives.[5]Intermediates: Unreacted intermediates from multi-step syntheses.By-products: Formation of regioisomers, products from side reactions (e.g., oxidation, rearrangement), or incomplete cyclization.[14]Degradation Products: Formed during synthesis, purification, or storage.
Inorganic Impurities Reagents & Catalysts: Residual acids, bases, or metal catalysts used in the reaction.Heavy Metals: Contamination from manufacturing equipment or reagents.
Residual Solvents Reaction & Purification Solvents: Organic solvents used during the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexane).

Q5: What are the regulatory standards for impurities in a pharmaceutical context?

A: Regulatory agencies like the FDA provide strict guidelines for the control of impurities in drug substances. The ICH Q3A(R2) guidance is a key document in this regard.[3][4]

Key Regulatory Thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

An impurity is considered "qualified" if its level has been adequately justified by scientific literature, it is a significant metabolite, or it has been evaluated in toxicity studies.[15]

Q6: Which analytical techniques are considered essential for a comprehensive impurity profile of this compound?

A: A multi-technique approach is necessary for robust impurity profiling. No single technique can provide all the necessary information.[9][16]

Table 2: Recommended Analytical Techniques for Impurity Profiling

Analytical TechniquePrimary ApplicationRationale & Insights
HPLC / UPLC Separation & Quantification: The gold standard for separating impurities and determining their levels with high precision.[1][17]Reversed-phase HPLC is most common. Method development is crucial to ensure separation of all potential impurities from the main compound.
LC-MS / LC-MS-MS Identification: Provides molecular weight information for each separated peak, aiding in preliminary identification.[2][9]A powerful tool for identifying components in unresolved chromatographic peaks and for analyzing compounds that lack a suitable chromophore for UV detection.[9]
GC / GC-MS Volatile Impurities: Ideal for identifying and quantifying residual solvents and other volatile organic impurities.[1]Headspace GC is a common technique for residual solvent analysis. GC-MS provides both separation and mass identification.[18][19]
NMR Spectroscopy Structural Elucidation: The most definitive technique for determining the precise chemical structure of unknown impurities, especially isomers.[2][10]1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments are used to establish connectivity and confirm the structure.
FT-IR Spectroscopy Functional Group Analysis: Confirms the presence of key functional groups (e.g., C=N, C-Cl, aromatic rings) in the API and impurities.Useful for a quick check of functional groups and can help differentiate between compounds with different functionalities.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol outlines a starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic (Acetonitrile) concentration is typically effective. For example, start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 220 nm or 254 nm, determined by UV scan of the analyte).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Table 3: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in H₂O
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Column Temp. 30 °C

Protocol 2: Sample Preparation for NMR Structural Elucidation

  • Sample Purity: Ensure the isolated impurity is of high purity (>95%), as confirmed by HPLC.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified impurity.[10]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds.[10]

  • Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing can be used if necessary.

  • Analysis: Acquire a suite of NMR spectra, including ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC, HMBC) to enable a full structural assignment.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Chlorobenzo[c]isoxazole and Related Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzisoxazole ring system, a bicyclic heterocycle integrating a benzene ring with an isoxazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, combined with its capacity for diverse functionalization, allows it to interact with a wide array of biological targets with high affinity and specificity. This has led to the successful development of numerous therapeutic agents across different disease areas. Notable examples include the atypical antipsychotics Risperidone and Paliperidone, and the anticonvulsant Zonisamide, underscoring the clinical significance of this heterocyclic core.[3][4]

The biological activity of benzisoxazole derivatives can be profoundly influenced by the nature and position of substituents on the benzene ring.[1] Halogenation, in particular, is a cornerstone of medicinal chemistry strategy, used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the bioactivity of 5-Chlorobenzo[c]isoxazole, focusing on how the presence of a chlorine atom at the 5-position distinguishes its biological profile from other benzisoxazole analogs.

cluster_0 Benzisoxazole Core cluster_1 Key Substitution Positions benzisoxazole Positions Positions on the benzene ring, such as C5 and C7, are critical for modulating bioactivity. The 5-Chloro substitution is a key focus of structure-activity relationship (SAR) studies.

Caption: The Benzisoxazole Scaffold and Key Positions for Functionalization.

Comparative Bioactivity Analysis: The Impact of the 5-Chloro Moiety

The introduction of a chlorine atom at the 5-position of the benzisoxazole ring induces significant changes in the molecule's electronic and steric properties. This substitution can enhance binding to target enzymes or receptors, alter metabolic pathways, and improve cell membrane permeability. Below, we compare the bioactivity of 5-chloro-substituted benzisoxazoles with other derivatives across several key therapeutic areas.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease.[5] Recent studies on 2,1-benzisoxazoles (an isomer also known as benzo[c]isoxazole) have demonstrated that halogen substitution at the C5 position is a key determinant of inhibitory potency and selectivity.[5][6]

A comparative study of various C5-substituted 2,1-benzisoxazole derivatives revealed that the 5-chloro analog is a particularly potent inhibitor.[6] The electron-withdrawing nature of the chlorine atom appears to be favorable for interaction within the active site of both MAO-A and MAO-B.

Compound Derivative (C5-Substituent)TargetInhibitory Potency (IC₅₀)Selectivity
5-Chloro MAO-APotent Inhibition-
5-Chloro MAO-BPotent InhibitionMAO-B Specific
5-BromoMAO-AWeaker than 5-Chloro-
5-IodoMAO-AWeaker than 5-Chloro-
UnsubstitutedMAO-A / MAO-BGenerally Lower Potency-
Data synthesized from findings that chloro substitution on C5 leads to more potent MAO-A inhibition than iodo or bromo substitution, and that chloro substitution is appropriate for potent MAO-B inhibition.[5][6]

These data strongly suggest that for the 2,1-benzisoxazole scaffold, a 5-chloro substitution is a superior strategy for achieving potent MAO inhibition compared to other halogens like bromine or iodine.[6]

Anticonvulsant Activity
Antimicrobial and Anticancer Potential

The benzisoxazole scaffold is frequently explored for its potential as an antimicrobial and anticancer agent.[2][3][7]

  • Antimicrobial Activity: Studies on various isoxazole derivatives have shown that the presence of electron-withdrawing groups, such as chlorine, on associated phenyl rings can enhance antibacterial activity.[8] For instance, certain derivatives have shown potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][8] While direct MIC values for this compound were not found, the general principle suggests it would be a promising candidate for antimicrobial screening.

  • Anticancer Activity: Numerous benzisoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HT-29), breast (MCF-7), and lung (A549) cancer.[1][2][9] The mechanisms are diverse, ranging from enzyme inhibition to the disruption of key signaling pathways.[2] Given the established importance of halogenation in tuning anticancer activity, this compound serves as a logical starting point for the design of novel cytotoxic agents.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

To provide a practical framework for evaluating and comparing benzisoxazole derivatives, we present a detailed protocol for a standard in vitro MAO inhibition assay. This protocol is a self-validating system when appropriate controls are included.

Principle: This is a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. A probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. The reduction in fluorescence in the presence of a test compound corresponds to the degree of MAO inhibition.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex™ Red)

  • Test Compounds (this compound, other benzisoxazoles) dissolved in DMSO

  • Positive Control Inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare serial dilutions of test compounds and controls in DMSO. C Add test compounds, controls, and buffer to 96-well plate. A->C B Prepare working solutions: 1. MAO-A or MAO-B enzyme 2. HRP/Probe/Substrate cocktail D Add enzyme solution to each well. Incubate (e.g., 15 min at 37°C) to allow inhibition. B->D E Initiate reaction by adding HRP/Probe/Substrate cocktail to all wells. B->E C->D D->E F Incubate (e.g., 30 min at 37°C) in the dark. E->F G Measure fluorescence (Ex/Em ~545/590 nm) using a plate reader. F->G H Calculate % Inhibition and determine IC₅₀ values. G->H

Caption: Experimental workflow for the in vitro MAO fluorometric assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound) and positive controls in a 96-well plate. Typically, a 10-point, 3-fold dilution series starting from 100 µM is appropriate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without enzyme for background controls.

  • Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the test compounds to bind to and inhibit the enzyme before the substrate is introduced. Causality Note: This pre-incubation is crucial for accurately measuring the potency of irreversible or slow-binding inhibitors.

  • Reaction Initiation: Add the reaction cocktail containing the MAO substrate, HRP, and the fluorescent probe to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Stop the reaction (optional, e.g., with a specific stop solution) and read the fluorescence on a microplate reader (e.g., Excitation ~545 nm, Emission ~590 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme) from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Discussion and Future Perspectives

The available evidence indicates that the 5-chloro substitution on the benzisoxazole scaffold is a highly effective strategy for generating potent bioactive molecules, particularly as enzyme inhibitors. The comparative data in the context of MAO inhibition clearly positions the 5-chloro derivative as a more potent candidate than other halogenated analogs.[6] While quantitative data in anticonvulsant, antimicrobial, and anticancer assays is less direct, established structure-activity relationship principles suggest that this compound is a compound of significant interest for further investigation in these areas.[1][8]

Future research should focus on the systematic synthesis and side-by-side biological evaluation of a complete series of 5-substituted benzisoxazoles (F, Cl, Br, I, CH₃, OCH₃) to create a comprehensive quantitative structure-activity relationship (QSAR) model. Such studies, employing standardized assays like the one detailed above, would provide invaluable data for drug development professionals and accelerate the discovery of new benzisoxazole-based therapeutics.

References

A Comparative Benchmarking of Novel Synthetic Routes to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[c]isoxazole (also known as anthranil) scaffold is recognized as a "privileged structure," appearing in numerous biologically active molecules. The incorporation of a fluorine atom can enhance crucial pharmacokinetic properties such as metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering an in-depth evaluation of their respective methodologies, potential efficiencies, and operational challenges. The absence of a standardized, publicly documented protocol for this specific molecule necessitates a predictive and comparative approach based on well-established chemical transformations.

Route 1: Beckmann Rearrangement of 5-Fluoroisatin Oxime

This synthetic pathway commences with the readily available 5-fluoroisatin, proceeding through an oximation followed by a Beckmann rearrangement to yield the desired benzisoxazole.

Reaction Pathway & Mechanism

The synthesis begins with the reaction of 5-fluoroisatin with hydroxylamine hydrochloride to form 5-fluoroisatin oxime. The subsequent and crucial step is the Beckmann rearrangement of this oxime.[1][2] The rearrangement is typically catalyzed by acids or reagents like phosphorus pentachloride (PCl₅) or p-toluenesulfonyl chloride (TsCl), which convert the oxime hydroxyl into a good leaving group.[3] This initiates the migration of the carbon atom anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. In the case of isatin oximes, this rearrangement leads to ring opening of the isatin core and subsequent cyclization to form the benzisoxazole ring system with the expulsion of carbon dioxide.

Route_1 start 5-Fluoroisatin step1 Oximation start->step1 NH₂OH·HCl intermediate1 5-Fluoroisatin Oxime step1->intermediate1 step2 Beckmann Rearrangement intermediate1->step2 PCl₅ or TsCl product 5-Fluorobenzo[c]isoxazole- 3-carbonitrile step2->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 5-Fluoroisatin Oxime

  • In a round-bottom flask, suspend 5-fluoroisatin (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-fluoroisatin oxime.

Step 2: Beckmann Rearrangement to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

  • To a stirred solution of 5-fluoroisatin oxime (1 equivalent) in an appropriate solvent such as pyridine or dioxane, add phosphorus pentachloride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Critical Evaluation
  • Advantages: This route is potentially convergent and may offer good yields in the cyclization step. The starting material, 5-fluoroisatin, is commercially available.

  • Challenges: The Beckmann rearrangement of isatin oximes can be complex, with the potential for side product formation.[1] The regioselectivity of the rearrangement is critical and needs to be carefully controlled. The use of reagents like PCl₅ requires anhydrous conditions and careful handling.

Route 2: Reductive Cyclization of 5-Fluoro-2-nitrobenzaldehyde Oxime

This linear synthetic sequence starts with 5-fluoro-2-nitrobenzaldehyde, which is first converted to its oxime, followed by a reductive cyclization to form the benzisoxazole ring.

Reaction Pathway & Mechanism

The initial step is a standard oximation of 5-fluoro-2-nitrobenzaldehyde. The key transformation is the subsequent reductive cyclization of the resulting oxime. This is typically achieved using a mild reducing agent, such as stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄), which selectively reduces the nitro group to a hydroxylamine. The hydroxylamine intermediate then undergoes intramolecular nucleophilic attack on the oxime carbon, followed by dehydration, to yield the benzisoxazole ring.

Route_2 start 5-Fluoro-2-nitrobenzaldehyde step1 Oximation start->step1 NH₂OH·HCl intermediate1 5-Fluoro-2-nitrobenzaldehyde Oxime step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 SnCl₂ or Na₂S₂O₄ product 5-Fluorobenzo[c]isoxazole- 3-carbonitrile step2->product

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-nitrobenzaldehyde Oxime

  • Dissolve 5-fluoro-2-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium bicarbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 5-fluoro-2-nitrobenzaldehyde oxime.

Step 2: Reductive Cyclization to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

  • Dissolve 5-fluoro-2-nitrobenzaldehyde oxime (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Critical Evaluation
  • Advantages: This is a linear and relatively straightforward sequence with well-understood oximation chemistry.

  • Challenges: Careful control of the reduction conditions is necessary to avoid over-reduction of the nitro group to an amine, which could lead to different cyclized products. The reaction may require acidic conditions, which could affect other functional groups.

Route 3: Diazotization and Cyclization of 2-Amino-5-fluorobenzonitrile

This route utilizes a Sandmeyer-type reaction on 2-amino-5-fluorobenzonitrile, followed by a thermal cyclization of the resulting azide intermediate.

Reaction Pathway & Mechanism

The synthesis begins with the diazotization of the primary aromatic amine of 2-amino-5-fluorobenzonitrile using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.[4][5] This intermediate is then treated with sodium azide to yield 2-azido-5-fluorobenzonitrile via a Sandmeyer-type substitution. The final step involves a thermal cyclization of the ortho-azido nitrile. Upon heating, the azide group extrudes nitrogen gas to form a highly reactive nitrene intermediate, which then attacks the nitrile carbon to form the isoxazole ring.

Route_3 start 2-Amino-5-fluorobenzonitrile step1 Diazotization start->step1 NaNO₂, HCl, 0-5 °C intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Azidation intermediate1->step2 NaN₃ intermediate2 2-Azido-5-fluorobenzonitrile step2->intermediate2 step3 Thermal Cyclization intermediate2->step3 Heat product 5-Fluorobenzo[c]isoxazole- 3-carbonitrile step3->product

Caption: Synthetic workflow for Route 3.

Experimental Protocol

Step 1 & 2: Synthesis of 2-Azido-5-fluorobenzonitrile

  • Dissolve 2-amino-5-fluorobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain crude 2-azido-5-fluorobenzonitrile.

Step 3: Thermal Cyclization to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

  • Dissolve the crude 2-azido-5-fluorobenzonitrile in a high-boiling point solvent such as xylene or diphenyl ether.

  • Heat the solution to reflux (typically 140-160 °C) and monitor the reaction for the evolution of nitrogen gas.

  • Continue heating until the gas evolution ceases (usually 1-3 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Critical Evaluation
  • Advantages: This route utilizes powerful and well-established transformations in aromatic chemistry.

  • Challenges: The handling of diazonium salt and aryl azide intermediates poses significant safety risks.[6] Diazonium salts are thermally unstable and potentially explosive when dry. Aryl azides can also be explosive, especially upon heating. Strict temperature control and appropriate safety precautions, such as the use of a blast shield, are mandatory. The thermal cyclization may require high temperatures, which could lead to decomposition of the product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 5-FluoroisatinRoute 2: From 5-Fluoro-2-nitrobenzaldehydeRoute 3: From 2-Amino-5-fluorobenzonitrile
Starting Material Availability Commercially availableCommercially availableCommercially available
Number of Steps 222 (or 3 if diazotization/azidation is considered separate)
Key Transformations Oximation, Beckmann RearrangementOximation, Reductive CyclizationDiazotization, Azidation, Thermal Cyclization
Potential Yield Moderate to GoodModerate to GoodModerate
Scalability ModerateGoodModerate (Safety concerns may limit scale)
Safety Considerations Use of PCl₅ or TsCl requires caution.Handling of nitro compounds and acidic conditions.High risk: Unstable diazonium salts and potentially explosive azide intermediates.[6]
Key Advantages Convergent approach.Linear sequence, well-understood reactions.Utilizes powerful, classical transformations.
Potential Challenges Control of rearrangement, side products.Selective reduction of the nitro group.Handling of hazardous intermediates, high reaction temperature.

Conclusion

All three proposed synthetic routes to 5-Fluorobenzo[c]isoxazole-3-carbonitrile offer viable pathways from commercially available starting materials.

  • Route 1 is an elegant approach, but its success hinges on the controlled and high-yielding Beckmann rearrangement of the 5-fluoroisatin oxime, which may require significant optimization.

  • Route 2 represents a more conventional and potentially more scalable option, provided that the selective reduction of the nitro group can be achieved without affecting the oxime.

  • Route 3 , while mechanistically straightforward, presents significant safety challenges due to the handling of diazonium and azide intermediates, making it more suitable for small-scale synthesis by experienced chemists with appropriate safety infrastructure.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development setting, including the desired scale of synthesis, available equipment, and the level of expertise in handling hazardous reagents. For larger-scale production, Route 2 appears to be the most promising, while for rapid, small-scale synthesis for initial biological screening, Route 3 could be considered with extreme caution. Further experimental validation is necessary to determine the actual yields and optimal conditions for each of these proposed synthetic pathways.

References

A Comparative Guide to the In Vitro Anticancer Activity of Fluorinated Benzisoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile backbone for designing a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer properties.[2] A strategic modification that has garnered significant interest is the incorporation of fluorine atoms into these molecules. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[3][4] This guide provides a comprehensive comparison of the in vitro anticancer activity of fluorinated benzisoxazole analogs, offering insights into their performance against various cancer cell lines and elucidating the experimental methodologies used for their evaluation.

The Rationale for Fluorination in Benzisoxazole-Based Cancer Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacological profile. In the context of benzisoxazole analogs, fluorination can lead to several advantageous effects:

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor, facilitating stronger interactions with biological targets such as enzymes and receptors.[3] This can translate to increased potency and selectivity.

  • Improved Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

These attributes make fluorinated benzisoxazole analogs a promising avenue of investigation in the quest for novel and more effective anticancer agents.

Comparative In Vitro Anticancer Activity

The anticancer potential of fluorinated benzisoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound/AnalogCancer Cell LineIC50 (µM)Key Findings & ComparisonReference
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives HeLa, HT-29, MCF-7, HepG-2Potent (specific IC50 values not detailed in abstract)A series of these derivatives showed potent antiproliferative activity. Structure-activity relationship (SAR) studies indicated that substitution at the N-terminal of the piperidinyl moiety with a heterocyclic ring is crucial for activity.[5]
Compound 11b (p-fluorophenyl derivative of a piperidinyl-based benzoxazole) MCF-7 (Breast)4.30Exhibited strong cytotoxic action, comparable to the standard drug Sorafenib (IC50 = 4.95 µM). The fluorine substitution significantly increased inhibitory activity against VEGFR-2 and c-Met kinases compared to the non-fluorinated analog (11a).[6]
Compound 11b A549 (Lung)6.68Showed potent activity, similar to Sorafenib (IC50 = 6.32 µM).[6]
Compound 11b PC-3 (Prostate)7.06Demonstrated significant cytotoxicity, comparable to Sorafenib (IC50 = 6.57 µM).[6]
2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (A related fluorinated benzazole) NCI 60 cell panelNot specifiedShowed remarkable antitumor activity. This highlights the general potential of fluorination in this class of compounds.[7]

Mechanistic Insights: How Do Fluorinated Benzisoxazoles Exert Their Anticancer Effects?

The anticancer activity of fluorinated benzisoxazole analogs is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. While research is ongoing, several mechanisms of action have been proposed and investigated.

Inhibition of Key Signaling Pathways

Many cancers rely on aberrant signaling pathways for their growth and survival. Fluorinated benzoxazole and benzisoxazole derivatives have been shown to target critical kinases in these pathways.

  • VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] The c-Met proto-oncogene is also implicated in tumor growth and metastasis.[6] Certain fluorinated piperidinyl-based benzoxazole derivatives have demonstrated potent dual inhibitory activity against both VEGFR-2 and c-Met kinases.[6] The addition of a fluorine atom at the para position of a phenyl moiety was found to considerably increase the inhibitory activity against both kinases compared to the non-fluorinated analog.[6]

VEGFR2_cMet_Inhibition Fluorinated_Benzisoxazole Fluorinated Benzisoxazole Analog VEGFR-2 VEGFR-2 Fluorinated_Benzisoxazole->VEGFR-2 Inhibits c-Met c-Met Fluorinated_Benzisoxazole->c-Met Inhibits Signaling_Cascades Signaling_Cascades VEGFR-2->Signaling_Cascades Activates c-Met->Signaling_Cascades Activates Tumor_Growth Tumor Growth & Metastasis Signaling_Cascades->Tumor_Growth Promotes

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Many anticancer drugs, including fluorinated benzoxazole derivatives, work by inducing apoptosis in cancer cells.

One study on a p-fluorophenyl derivative of a piperidinyl-based benzoxazole (compound 11b) found that it induced G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells.[6] This was accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[6]

Apoptosis_Induction Fluorinated_Benzisoxazole Fluorinated Benzisoxazole Analog p53 p53 Fluorinated_Benzisoxazole->p53 Upregulates Bcl-2 Bcl-2 Fluorinated_Benzisoxazole->Bcl-2 Downregulates BAX BAX p53->BAX Activates Caspase_9 Caspase_9 BAX->Caspase_9 Activates Bcl-2->Caspase_9 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase_9->Apoptosis

Experimental Protocols for In Vitro Evaluation

To ensure the scientific rigor and reproducibility of the findings, standardized experimental protocols are employed to assess the anticancer activity of new chemical entities.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of fluorinated benzisoxazole analogs A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability and IC50 values G->H

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzisoxazole analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a duration that allows for the assessment of the compound's effect on cell proliferation (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the fluorinated benzisoxazole analog at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the fluorinated benzisoxazole analog and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Fluorinated benzisoxazole analogs represent a promising class of compounds with significant in vitro anticancer activity. The strategic incorporation of fluorine can enhance their potency and pharmacological properties. Mechanistic studies suggest that these compounds can exert their effects through the inhibition of key oncogenic signaling pathways and the induction of apoptosis and cell cycle arrest.

The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of cancer drug discovery. Future research should focus on:

  • Expanding the SAR studies: Synthesizing and evaluating a broader range of fluorinated benzisoxazole analogs to further refine the structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models of cancer.

Through continued research and development, fluorinated benzisoxazole analogs hold the potential to be developed into novel and effective anticancer therapeutics.

References

Spectroscopic comparison of ortho, meta, and para chlorobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ortho, Meta, and Para Chlorobenzoic Acids

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of positional isomers is not merely an academic exercise—it is a critical determinant of a molecule's function, reactivity, and safety. The ortho, meta, and para isomers of chlorobenzoic acid serve as a classic yet profoundly important example. The seemingly subtle shift in the position of the chlorine atom on the benzene ring induces significant changes in electronic distribution, molecular symmetry, and steric hindrance. These changes, in turn, manifest as distinct signatures across various spectroscopic techniques.

This guide provides an in-depth comparative analysis of 2-chlorobenzoic acid (ortho), 3-chlorobenzoic acid (meta), and 4-chlorobenzoic acid (para), grounded in experimental data. We will explore how Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged for unambiguous differentiation. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing researchers with a robust framework for isomer characterization.

Molecular Structures and Isomeric Effects

The fundamental differences in the spectroscopic profiles of the chlorobenzoic acid isomers originate from their distinct molecular structures. The electron-withdrawing nature of both the carboxylic acid (-COOH) and the chlorine (-Cl) substituents perturbs the electron density of the aromatic ring. The relative positions of these groups dictate the overall electronic environment and molecular symmetry, which are the primary factors influencing spectroscopic output.

Vibrational Spectroscopy: A Tale of Two Techniques (FTIR & Raman)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of a sample. The frequencies of these vibrations are exquisitely sensitive to bond strength, molecular geometry, and the mass of the constituent atoms. For the chlorobenzoic acid isomers, the position of the chlorine atom distinctly alters the vibrational modes of the aromatic ring and the carboxylic acid group.

Causality of Spectral Differences

The key differentiators in the vibrational spectra arise from:

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring creates highly characteristic C-H "wagging" vibrations in the fingerprint region of the IR spectrum (typically 650-900 cm⁻¹). This region is often the most reliable for distinguishing between ortho, meta, and para isomers.[1][2]

  • Carbonyl (C=O) Stretch: The electronic effect of the chlorine atom can slightly shift the frequency of the C=O stretch of the carboxylic acid group.

  • Ring Vibrations: The C=C stretching modes within the aromatic ring (around 1400-1600 cm⁻¹) are also influenced by the substituent positions. A study by Koczon et al. found that the frequencies of several aromatic ring bands decrease in the order: para > meta ≥ ortho, indicating that the perturbation to the aromatic system increases in that order.[3]

Comparative Vibrational Data

The following table summarizes key vibrational frequencies observed in the IR and Raman spectra of the three isomers.

Vibrational Mode Ortho (cm⁻¹) [3]Meta (cm⁻¹) [3]Para (cm⁻¹) [3]Comments
O-H Stretch ~3000 (broad)~3000 (broad)~3000 (broad)A very broad band due to hydrogen bonding in the carboxylic acid dimer, typical for all three isomers.[4]
C=O Stretch ~1688 (IR)~1695 (IR)~1685 (IR)Strong absorption, with subtle shifts due to electronic and steric effects.
C=C Aromatic Stretch 1594, 1573 (IR)1598, 1577 (IR)1605, 1592 (IR)The para isomer often shows higher frequencies for certain ring modes, suggesting a less perturbed aromatic system.[3]
C-H Out-of-Plane Bend ~750 (IR)~755, ~880 (IR)~850 (IR)This region is highly diagnostic for the substitution pattern.[1][2]
Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol provides a self-validating system for obtaining high-quality infrared spectra of solid samples.

  • Sample and Reagent Preparation:

    • Ensure the chlorobenzoic acid isomer sample is dry and finely powdered.

    • Use spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2-4 hours and stored in a desiccator. Moisture is a critical interferent, particularly in the O-H stretching region.

  • Homogenization:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. The ratio is crucial for obtaining a transparent pellet and avoiding saturated absorption bands.

    • Grind the mixture in an agate mortar and pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly glossy appearance. This minimizes scattering effects.

  • Pellet Formation:

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for approximately 2 minutes. This should result in a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of ¹H (proton) and ¹³C nuclei. For the chlorobenzoic acid isomers, NMR is arguably the most powerful tool for definitive structural elucidation.

Causality of Spectral Differences

The chemical shifts and splitting patterns in NMR are governed by the electronic environment surrounding each nucleus.

  • ¹H NMR: The electronegative chlorine atom deshields nearby protons, shifting their signals downfield (to higher ppm values). The symmetry of the molecule dictates the number of unique proton signals and their splitting patterns. The para isomer, being highly symmetrical, presents the simplest spectrum, often two distinct doublets.[5] The ortho and meta isomers show more complex multiplets due to the lower symmetry.

  • ¹³C NMR: The carboxyl carbon appears at a characteristic downfield shift (165-172 ppm).[4] The chlorine atom's position directly influences the chemical shifts of the aromatic carbons to which it is attached (ipso-carbon) and the adjacent carbons.

Comparative NMR Data

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for the isomers, typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

Isomer ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Ortho Carboxyl H: ~13.4 (s, 1H); Aromatic H: 7.3-7.8 (m, 4H)[6][7]Carboxyl C: ~171.1; Aromatic C: ~126.8, 128.5, 131.6, 132.5, 133.7, 134.8[7][8]
Meta Carboxyl H: ~13.3 (s, 1H); Aromatic H: 7.5-7.9 (m, 4H)[7][9]Carboxyl C: ~166.5; Aromatic C: ~128.4, 129.3, 131.3, 133.2, 133.4, 133.8[7][9]
Para Carboxyl H: ~13.2 (s, 1H); Aromatic H: ~7.5 (d, 2H), ~7.9 (d, 2H)[10]Carboxyl C: ~166.8; Aromatic C: ~129.2, 130.4, 131.2, 139.1

(Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.)

Experimental Protocol: Solution-State NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the chlorobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample resonances.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm and allows for accurate calibration of the chemical shift axis.

    • Cap the tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a crucial step for achieving sharp, well-resolved peaks. A poorly shimmed spectrum will have broad and distorted lineshapes.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID).

    • For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons responsible for each peak.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like the chlorobenzoic acids, the key absorptions are typically due to π → π* transitions within the benzene ring.

Causality of Spectral Differences

The position of the chlorine substituent affects the energy levels of the π molecular orbitals. This results in shifts in the wavelength of maximum absorbance (λmax). The spectra of all three isomers in alcohol typically show two main absorption bands.[11] The intensity and position of these bands are subtly altered by the isomerism, reflecting the changes in the electronic structure of the conjugated system.

Comparative UV-Vis Data
Isomer λmax (nm) in Ethanol/Alcohol
Ortho ~228, ~280[12][13]
Meta ~230, ~284[11]
Para ~238[14]

(Note: λmax values are sensitive to the solvent used.)

Integrated Spectroscopic Workflow

For an unknown sample, a logical workflow ensures efficient and accurate identification. The process leverages the strengths of each technique, starting with broad characterization and moving to definitive structural elucidation.

G Unknown Unknown Chlorobenzoic Acid Isomer Sample FTIR Step 1: FTIR Analysis Unknown->FTIR Fingerprint Analyze Fingerprint Region (650-900 cm⁻¹) FTIR->Fingerprint Functional Confirm -COOH Group (Broad O-H, C=O stretch) FTIR->Functional NMR Step 3: NMR Analysis (¹H and ¹³C) Confirm Confirm structure via unique chemical shifts and splitting patterns. NMR->Confirm ID Definitive Isomer Identification Hypothesis Step 2: Formulate Hypothesis (Ortho, Meta, or Para) Fingerprint->Hypothesis Hypothesis->NMR Proceed to NMR for confirmation Confirm->ID

Conclusion

The ortho, meta, and para isomers of chlorobenzoic acid, while chemically similar, possess unique electronic and structural properties that give rise to distinct and identifiable spectroscopic fingerprints. Vibrational spectroscopy, particularly in the C-H out-of-plane bending region, offers a rapid method for initial differentiation. UV-Vis spectroscopy provides complementary data on the electronic structure. However, it is NMR spectroscopy, with its ability to resolve the specific environment of each proton and carbon atom, that provides the most definitive and unambiguous identification. By employing a multi-technique, systematic approach as outlined in this guide, researchers can confidently characterize these critical building blocks of chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to Differentiating Heterocyclic Isomers Using ¹³C{¹⁴N} RESPDOR NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Heterocyclic Isomers

In the realms of pharmaceutical development and natural product discovery, the precise structural elucidation of molecules is paramount. Heterocyclic compounds, which form the backbone of a vast number of bioactive molecules, often present as isomers—compounds with identical molecular formulas but different atomic arrangements. These subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and physicochemical properties. Conventional analytical techniques, such as one- and two-dimensional solution-state Nuclear Magnetic Resonance (NMR) and mass spectrometry, can sometimes fall short in unambiguously differentiating these isomers, particularly in complex molecular scaffolds or in the solid state.[1][2] This guide delves into a powerful solid-state NMR (ssNMR) technique, ¹³C{¹⁴N} Resonance-Echo Saturation-Pulse Double-Resonance (RESPDOR) spectroscopy, as a robust method for definitive isomer differentiation.[3][4]

The core principle of this approach lies in its ability to selectively probe the connectivity between carbon (¹³C) and nitrogen (¹⁴N) atoms. Since ¹⁴N is a quadrupolar nucleus with a natural abundance of 99.6%, it serves as an excellent, naturally occurring spectroscopic handle.[3][4] The ¹³C{¹⁴N} RESPDOR experiment effectively functions as an "attached nitrogen test," providing a clear and interpretable one-dimensional ¹³C NMR spectrum that exclusively displays signals from carbon atoms covalently bonded to or in close spatial proximity to nitrogen.[1][3] This nitrogen-filtered spectrum provides a unique fingerprint for each isomer, allowing for straightforward and confident structural assignment.

The Power of Proximity: Understanding the RESPDOR Experiment

The ¹³C{¹⁴N} RESPDOR experiment is a solid-state NMR technique designed to measure the dipolar coupling between ¹³C and ¹⁴N nuclei.[3] This dipolar coupling is exquisitely sensitive to the internuclear distance between the two atoms, making it a precise ruler at the molecular level. The experiment involves acquiring two ¹³C NMR spectra: one without any perturbation of the ¹⁴N spins (S₀) and another where the ¹⁴N spins are saturated with a radiofrequency pulse (S).[1][3]

The fundamental principle is that if a ¹³C nucleus is close to a ¹⁴N nucleus, the saturation of the ¹⁴N spin will disrupt the ¹³C-¹⁴N dipolar coupling. This disruption leads to a decrease in the observed ¹³C signal intensity in the S spectrum compared to the S₀ spectrum. By taking the difference between these two spectra (ΔS = S₀ - S), we obtain a spectrum that only shows the signals of carbon atoms that are dipolar-coupled to nitrogen.[3] The intensity of the signals in the difference spectrum is directly related to the strength of the dipolar coupling, and therefore, to the ¹³C-¹⁴N internuclear distance.[5][6]

The RESPDOR pulse sequence reintroduces the ¹³C-¹⁴N dipolar coupling, which is normally averaged out by Magic Angle Spinning (MAS).[7] The extent of signal dephasing in the S spectrum depends on the duration of this recoupling time. By systematically varying the recoupling time, a RESPDOR curve can be generated, which plots the fractional signal intensity (ΔS/S₀) against the recoupling time.[1][3] Fitting this curve with numerical simulations allows for the precise determination of ¹³C-¹⁴N internuclear distances.[3]

RESPDOR_Pulse_Sequence cluster_13C ¹³C Channel cluster_14N ¹⁴N Channel cluster_1H ¹H Channel CP CP Recoupling1 Dipolar Recoupling CP->Recoupling1 t Decoupling Decoupling p180_1 180° Recoupling2 Dipolar Recoupling p180_1->Recoupling2 Recoupling1->p180_1 Acquisition Acquire S or S₀ Recoupling2->Acquisition SatPulse Saturation Pulse (for S spectrum) NoPulse No Pulse (for S₀ spectrum) p90 90° p90->CP

Caption: ¹³C{¹⁴N} RESPDOR Pulse Sequence Diagram.

Comparative Analysis: Differentiating Isomers in Action

To illustrate the practical utility of ¹³C{¹⁴N} RESPDOR NMR, let's consider a common challenge: distinguishing between acridinone and phenanthridinone, two heterocyclic isomers.[1] While their overall structures are similar, the position of the nitrogen atom relative to the carbonyl group is different. This seemingly minor change results in a distinct pattern of ¹³C-¹⁴N connectivities.

IsomerStructureKey ¹³C-¹⁴N ConnectivitiesExpected RESPDOR Difference Spectrum
Acridinone A tricyclic structure where the nitrogen is part of the central ring and adjacent to two aromatic rings. The carbonyl group is also in the central ring.The nitrogen is directly bonded to two aromatic carbon atoms.Two signals corresponding to the aromatic carbons directly attached to the nitrogen will appear in the difference spectrum.
Phenanthridinone A tricyclic structure where the nitrogen and carbonyl group are part of a six-membered ring fused to two benzene rings.The nitrogen is directly bonded to one aromatic carbon and the carbonyl carbon.Two signals will appear in the difference spectrum: one for the aromatic carbon and one for the carbonyl carbon (>150 ppm).[1]

The ¹³C{¹⁴N} RESPDOR experiment provides a definitive way to distinguish between these two isomers. For acridinone, the difference spectrum will show signals for the two carbons directly bonded to the nitrogen. In contrast, phenanthridinone's difference spectrum will reveal signals for the carbon adjacent to the nitrogen and, crucially, the carbonyl carbon.[1] The appearance of a carbonyl signal in the nitrogen-filtered spectrum is a clear indicator of the phenanthridinone structure.[1]

This approach has been successfully applied to differentiate other challenging isomer pairs, such as pyrazole and imidazole, and oxazole and isoxazole.[1][3] In each case, the number and chemical shifts of the carbon signals in the ¹⁴N-filtered ¹³C spectrum provide an unambiguous structural signature.[1][3]

Experimental Protocol: A Step-by-Step Guide

Acquiring high-quality ¹³C{¹⁴N} RESPDOR data requires careful attention to experimental setup and parameter optimization. The following protocol provides a general framework.

1. Sample Preparation:

  • Ensure the sample is in a solid, powdered form.

  • Pack the sample into an appropriate MAS rotor (e.g., 2.5 mm or 3.2 mm).[1]

  • Approximately 20 mg of material is typically sufficient for conventional ssNMR experiments.[1]

2. Spectrometer Setup:

  • The experiments are performed on a solid-state NMR spectrometer.

  • For enhanced sensitivity, particularly for samples with low natural abundance or limited quantity, Dynamic Nuclear Polarization (DNP) can be employed.[1][3] DNP can reduce experimental time by a factor of 100 or more.[1][3]

3. Key Experimental Parameters:

  • Magic Angle Spinning (MAS) Rate: A moderate MAS rate is typically used.

  • ¹H-¹³C Cross-Polarization (CP): Optimize the CP contact time to maximize signal intensity for the carbon nuclei of interest.

  • ¹⁴N Saturation Pulse: A phase-modulated (PM) saturation pulse is often used to ensure efficient saturation of the ¹⁴N spins.[3]

  • RESPDOR Recoupling Time (τrec): This is a critical parameter. For a qualitative "attached nitrogen test," a fixed recoupling time of around 1.28 ms is often effective.[1] For quantitative distance measurements, a series of experiments with increasing recoupling times should be performed to generate a RESPDOR curve.[3]

4. Data Acquisition:

  • Acquire two spectra:

    • S₀: Without the ¹⁴N saturation pulse.

    • S: With the ¹⁴N saturation pulse.

  • Ensure that all other experimental parameters are identical for both acquisitions.

5. Data Processing:

  • Process both spectra using standard Fourier transformation and phasing.

  • Calculate the difference spectrum: ΔS = S₀ - S .

  • Analyze the signals present in the ΔS spectrum to identify carbons in proximity to nitrogen.

Workflow Start Isomer Differentiation Challenge SamplePrep Sample Preparation (Solid Powder) Start->SamplePrep NMR_Experiment ¹³C{¹⁴N} RESPDOR Experiment SamplePrep->NMR_Experiment Data_Acquisition Acquire S₀ and S Spectra NMR_Experiment->Data_Acquisition Data_Processing Calculate Difference Spectrum (ΔS = S₀ - S) Data_Acquisition->Data_Processing Analysis Analyze ¹⁴N-Filtered ¹³C Spectrum Data_Processing->Analysis Conclusion Unambiguous Isomer Assignment Analysis->Conclusion

Caption: Workflow for Isomer Differentiation using RESPDOR.

Advantages of ¹³C{¹⁴N} RESPDOR NMR

  • Unambiguous Results: Provides a direct and clear answer to the question of ¹³C-¹⁴N connectivity.

  • No Isotopic Labeling Required: Leverages the high natural abundance of ¹⁴N.[3]

  • Broad Applicability: Can be applied to a wide range of organic molecules, including natural products and pharmaceuticals.[3][8]

  • Quantitative Information: Can be used to measure precise ¹³C-¹⁴N internuclear distances.[5][6]

  • Sensitivity Enhancement: Can be combined with DNP for rapid analysis of small sample quantities.[1][3]

Conclusion: A Powerful Tool for Structural Elucidation

The ¹³C{¹⁴N} RESPDOR NMR experiment is a powerful and reliable tool for the differentiation of heterocyclic isomers. By providing a simple and direct "attached nitrogen test," this technique can resolve structural ambiguities that may persist with other analytical methods. For researchers, scientists, and drug development professionals, incorporating ¹³C{¹⁴N} RESPDOR NMR into their analytical workflow can significantly enhance the accuracy and efficiency of structural elucidation, ultimately accelerating the pace of discovery and development.

References

A Head-to-Head Comparison for the Synthetic Chemist: 4-Chlorobenzo[d]isoxazole vs. 4-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Reactivity, and Synthetic Utility

For researchers and professionals in drug discovery and medicinal chemistry, the benzo[d]isoxazole scaffold is a cornerstone of molecular design, appearing in a wide array of biologically active compounds.[1][2] The strategic functionalization of this core structure is paramount for tuning pharmacological profiles. Among the most fundamental choices a synthetic chemist faces is the selection of a halogen handle for subsequent modifications. This guide provides a direct, data-supported comparison of two key building blocks: 4-Chlorobenzo[d]isoxazole and 4-Bromobenzo[d]isoxazole. We will dissect their properties, reactivity, and synthetic workflows to inform a rational selection for your research objectives.

Physicochemical Properties: A Tale of Two Halogens

At first glance, the substitution of chlorine with bromine appears to be a minor structural perturbation. However, this change has subtle yet significant consequences on the molecule's physical and chemical properties, which can influence everything from solubility to membrane permeability and binding interactions. The heavier, more polarizable bromine atom imparts a greater molecular weight and a slightly higher lipophilicity (LogP) compared to its chlorine counterpart.

Property4-Chlorobenzo[d]isoxazole4-Bromobenzo[d]isoxazoleData Source
Molecular Formula C₇H₄ClNOC₇H₄BrNO[3][4]
Molecular Weight 153.56 g/mol 198.02 g/mol [3][4]
XLogP3 2.32.59[3][4]
Topological Polar Surface Area (TPSA) 26.03 Ų26.03 Ų[3][4]
Hydrogen Bond Acceptors 22[3][4]
Hydrogen Bond Donors 00[3][4]

The identical TPSA and hydrogen bond donor/acceptor counts are expected, as these are determined by the isoxazole ring itself. The key differentiator is the LogP value, which predicts the compound's distribution in a biphasic system (octanol/water). The higher LogP of the bromo-derivative suggests increased lipophilicity, which can impact its solubility in organic solvents and its interaction with biological membranes.

Synthesis and Chemical Reactivity: The Decisive Factor

While their physicochemical properties show nuanced differences, the most significant divergence between these two molecules lies in their chemical reactivity, particularly in the context of modern cross-coupling chemistry.

General Synthetic Approach

The synthesis of the 4-halobenzo[d]isoxazole core typically relies on the intramolecular cyclization of an ortho-substituted aromatic precursor.[1] A common and effective strategy begins with a 2,6-dihalo-substituted benzaldehyde, which is first converted to its corresponding oxime. This intermediate then undergoes a base-mediated intramolecular cyclization to furnish the final benzisoxazole ring system.[1]

G A 2,6-Dihalobenzaldehyde (X=Cl or Br) B 2,6-Dihalobenzaldehyde Oxime A->B Hydroxylamine, Base C 4-Halobenzo[d]isoxazole B->C Base-mediated Intramolecular Cyclization

Caption: General synthetic workflow for 4-halobenzo[d]isoxazoles.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of these halogenated scaffolds is their role as electrophiles in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental to modern drug discovery, allowing for the modular assembly of complex molecules.

The critical difference here is the relative strength of the Carbon-Halogen bond. The C-Br bond is weaker and more easily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Cl bond. This makes 4-Bromobenzo[d]isoxazole the more reactive and often more versatile substrate.

  • 4-Bromobenzo[d]isoxazole : Generally reacts under milder conditions (lower temperatures, less specialized catalysts/ligands) in Suzuki and other cross-coupling reactions.[5] Its higher reactivity makes it ideal for library synthesis and for use with sensitive or complex coupling partners.

  • 4-Chlorobenzo[d]isoxazole : Often requires more forcing conditions, such as higher temperatures, stronger bases, and more electron-rich, sterically hindered phosphine ligands to achieve comparable yields.[1] While less reactive, this can be an advantage for achieving selective reactions in molecules bearing multiple different halides (e.g., selective reaction at a C-I or C-Br bond in the presence of a C-Cl bond).

G cluster_0 Catalytic Cycle A 4-Halobenzo[d]isoxazole (Ar-X, X=Cl or Br) B Oxidative Addition Intermediate (Ar-Pd(II)-X) A->B Pd(0) (Rate-determining step) C-Br > C-Cl C Transmetalation Intermediate B->C Organometallic Reagent D Coupled Product (Ar-Nu) C->D Reductive Elimination F Organometallic Reagent (e.g., R-B(OH)₂) E Pd(0) Catalyst

Caption: Generalized Palladium-catalyzed cross-coupling workflow.

Biological Activity and Structure-Activity Relationships (SAR)

The isoxazole ring system is a privileged scaffold, known to be a component in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The nature of the halogen at the 4-position can influence this activity through several mechanisms:

  • Steric and Electronic Effects : The larger size and different electronegativity of bromine versus chlorine can alter the molecule's conformation and how it fits into a protein's binding pocket.

  • Halogen Bonding : Bromine is a more effective halogen bond donor than chlorine. If a halogen bond with a carbonyl oxygen or other Lewis basic site on the target protein is crucial for binding affinity, the bromo-derivative may exhibit higher potency.

While direct comparative studies on these exact two molecules are limited, data from analogous systems provide valuable insights. A study on substituted benzo[d]isoxazole analogs revealed the following anticancer activities:

Compound IDCore StructureR2 GroupIC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. MCF-7 (Breast)Data Source
1b Benzo[d]isoxazole4-Chlorophenyl85.392.1[9]
1c Benzo[d]isoxazole4-Bromophenyl76.481.2[9]

In this analogous series, the derivative with the bromo-substituent (1c) consistently showed slightly higher potency (lower IC₅₀ values) than its chloro-counterpart (1b).[9] This suggests that the properties of bromine may offer a modest advantage in terms of biological activity in this particular context, potentially due to stronger halogen bonding or improved lipophilicity.

Caption: Structure-Activity Relationship (SAR) considerations.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzo[d]isoxazole

This protocol is adapted from established methods for forming the benzisoxazole ring system.[1][10]

Step 1: Oximation of 2,6-Dichlorobenzaldehyde

  • Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a suitable base like sodium hydroxide (1.2 equivalents) in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Base-Mediated Intramolecular Cyclization

  • Dissolve the crude 2,6-dichlorobenzaldehyde oxime from the previous step in a suitable solvent such as DMF or THF.

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 equivalents), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-Chlorobenzo[d]isoxazole.[1]

Protocol 2: Suzuki Cross-Coupling of a 4-Halobenzo[d]isoxazole

This generalized protocol illustrates a typical Suzuki coupling, with notes on adapting for the chloro- vs. bromo-derivative.[1]

Materials:

  • 4-Halobenzo[d]isoxazole (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water or Toluene)

Procedure:

  • To a reaction vessel, add the 4-halobenzo[d]isoxazole, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Causality & Notes:

  • For 4-Bromobenzo[d]isoxazole : A standard catalyst like Pd(PPh₃)₄ is often sufficient. Reaction temperatures are typically in the 80-100°C range.

  • For 4-Chlorobenzo[d]isoxazole : A more active catalyst system is usually required. This involves using a palladium precursor (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Higher reaction temperatures (100-120°C) may also be necessary to drive the reaction to completion due to the stronger C-Cl bond.

Conclusion and Recommendations

The choice between 4-Chlorobenzo[d]isoxazole and 4-Bromobenzo[d]isoxazole is a strategic decision that hinges on the specific goals of the synthetic campaign.

Feature4-Chlorobenzo[d]isoxazole4-Bromobenzo[d]isoxazoleRecommendation
Reactivity LowerHigherChoose Bromo for versatility, milder conditions, and rapid library synthesis.
Selectivity Potentially higher in di-halogenated systemsLowerChoose Chloro for sequential couplings where a more reactive halide is present elsewhere.
Biological Activity Potentially lowerPotentially higherConsider Bromo as a starting point if halogen bonding is a hypothesized binding interaction.
Cost/Availability Often less expensiveOften more expensiveChloro may be a more cost-effective starting material for large-scale synthesis.
  • Choose 4-Bromobenzo[d]isoxazole when you require a versatile and highly reactive handle for a broad range of cross-coupling reactions under mild conditions. It is the superior choice for exploratory synthesis and for building diverse chemical libraries.

  • Choose 4-Chlorobenzo[d]isoxazole when cost is a primary driver for large-scale synthesis, when lower reactivity is needed for selective functionalization, or when the subsequent synthetic steps are robust enough to tolerate the more forcing conditions required for its coupling.

By understanding these key differences, researchers can make an informed and strategic choice, optimizing their synthetic routes and accelerating the journey of drug discovery.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 5-Chlorobenzo[c]isoxazole, a heterocyclic compound belonging to a class of molecules with diverse pharmacological activities.[1][2] This document will delve into the theoretical basis for its potential primary target, outline a comprehensive experimental strategy for assessing its selectivity, and present comparative data to guide further investigation.

Introduction to this compound and the Rationale for Cross-Reactivity Studies

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with applications ranging from antipsychotics and anticonvulsants to anti-inflammatory and anticancer agents.[1][2] Notable examples include risperidone, an antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors, and zonisamide, an anticonvulsant with a more complex mechanism of action.[3][4][5] The diverse bioactivity of this class of compounds underscores the potential of novel derivatives like this compound.

Given the established pharmacology of related compounds, it is hypothesized that this compound may primarily target aminergic G-protein coupled receptors (GPCRs), which are integral to neuronal signaling and are implicated in a wide range of neurological and psychiatric disorders. However, off-target interactions are a common challenge in drug development, potentially leading to undesirable side effects or polypharmacology. Therefore, a thorough investigation of the cross-reactivity of this compound is essential to delineate its selectivity profile and predict its therapeutic potential and possible liabilities.

This guide will use the hypothetical primary target of the Dopamine D2 receptor for this compound to illustrate the process of a comprehensive cross-reactivity study.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study necessitates a carefully selected panel of targets and a combination of in vitro assays to provide a comprehensive understanding of a compound's selectivity.

Selection of the Off-Target Panel

The choice of off-targets is critical and should be based on structural similarity to the primary target, known cross-reactivities of the compound class, and targets implicated in common adverse effects. For a compound hypothetically targeting the Dopamine D2 receptor, a suitable cross-reactivity panel would include:

  • Other Dopamine Receptor Subtypes: D1, D3, D4, and D5 to assess selectivity within the dopamine receptor family.

  • Serotonin (5-HT) Receptor Subtypes: 5-HT1A, 5-HT2A, 5-HT2C, and others, due to the frequent co-targeting of dopamine and serotonin receptors by antipsychotic drugs.[1][5]

  • Adrenergic Receptors: α1 and α2 subtypes, as off-target activity at these receptors can lead to cardiovascular side effects.

  • Histamine Receptors: H1 receptor, as antagonism can cause sedation.

  • A Representative Kinase Panel: A selection of kinases to rule out broad kinase inhibition, which can lead to toxicity.

  • hERG Channel: To assess the potential for cardiac toxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Data Analysis & Selectivity Profiling A Compound Synthesis & Purification (this compound) B Primary Target Binding Assay (e.g., Dopamine D2 Receptor) A->B Determine Ki C Radioligand Binding Assays (GPCR Panel: Dopamine, Serotonin, Adrenergic, Histamine) B->C D Enzymatic Assays (Kinase Panel) B->D E Electrophysiology Assay (hERG Channel) B->E F Cell-Based Functional Assays (e.g., cAMP, Calcium Flux for selected GPCRs) C->F G Calculate Selectivity Ratios (Ki off-target / Ki primary target) D->G E->G F->G H Generate Selectivity Profile & Report G->H

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Methodologies for Cross-Reactivity Assessment

Radioligand Binding Assays for GPCRs

Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[6][7] The affinity of the test compound is determined by its inhibitory constant (Ki).

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the assay mixture through a glass fiber filter to trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Assays

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[8][9]

Protocol Outline:

  • Assay Setup: In a multi-well plate, combine the purified kinase, its specific substrate (peptide or protein), ATP, and varying concentrations of this compound.

  • Enzymatic Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

  • Data Analysis: Determine the IC50 value of this compound for each kinase.

Cell-Based Functional Assays

Principle: These assays measure the functional consequence of receptor activation or inhibition in a cellular context, providing a more physiologically relevant assessment of a compound's activity.[10]

Protocol Outline (for a Gs-coupled receptor):

  • Cell Culture: Use a cell line engineered to express the receptor of interest and a reporter system (e.g., a cAMP-responsive element linked to a luciferase gene).

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of an agonist for the receptor.

  • Incubation: Incubate the cells to allow for a functional response.

  • Signal Detection: Measure the reporter gene expression (e.g., luminescence) or the levels of second messengers (e.g., cAMP).

  • Data Analysis: Determine the IC50 or EC50 value of this compound.

Comparative Data and Selectivity Profile

The following tables present hypothetical data for this compound compared to a well-characterized, non-selective benzisoxazole derivative (Compound X) and a highly selective reference compound (Compound Y).

Table 1: Binding Affinities (Ki, nM) of this compound and Comparator Compounds at a Panel of GPCRs

TargetThis compound (Ki, nM)Compound X (Ki, nM)Compound Y (Ki, nM)
Dopamine D2 15 25 5
Dopamine D1850150>10,000
Dopamine D34550250
Serotonin 5-HT2A7530>10,000
Serotonin 5-HT1A1,200250>10,000
Adrenergic α155080>10,000
Histamine H1>10,000100>10,000

Table 2: Inhibitory Activity (IC50, µM) against a Representative Kinase Panel

KinaseThis compound (IC50, µM)Compound X (IC50, µM)Compound Y (IC50, µM)
CDK2>508.5>50
GSK3β>5012.0>50
PKA>50>50>50
ROCK1255.0>50

Table 3: Selectivity Ratios

CompoundD1/D2 Selectivity5-HT2A/D2 Selectivity
This compound56.75.0
Compound X6.01.2
Compound Y>2,000>2,000

Interpretation and Conclusion

The hypothetical data presented above illustrates how a cross-reactivity study can differentiate the selectivity profiles of various compounds.

  • This compound demonstrates good affinity for the Dopamine D2 receptor with moderate selectivity over the D3 and 5-HT2A receptors. Its selectivity against the D1, adrenergic, and histamine receptors is significantly higher. Importantly, it shows minimal activity against the tested kinases, suggesting a lower potential for off-target kinase-mediated effects.

  • Compound X represents a less selective compound with significant affinity for multiple dopamine, serotonin, and adrenergic receptors, as well as some kinases. This profile suggests a higher likelihood of off-target effects.

  • Compound Y is a highly selective D2 receptor antagonist, serving as a benchmark for a desirable selectivity profile.

References

A Researcher's Comparative Guide to Computational Modeling and Docking Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatile five-membered ring structure allows for diverse substitutions, leading to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] Computational modeling and molecular docking have become indispensable tools for accelerating the discovery and optimization of novel isoxazole-based therapeutics.[5][6][7][8] This guide provides an in-depth comparison of computational strategies, offering practical insights and detailed protocols for researchers in drug development.

Part 1: The Strategic Landscape of Computational Approaches

The journey from a promising isoxazole derivative to a potential drug candidate is complex. Computational methods provide a rational framework to navigate this complexity, predicting molecular interactions and guiding synthetic efforts. The primary techniques employed are molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking: Predicting the Perfect Fit

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. Several software packages are available, each with unique algorithms and scoring functions.

Comparison of Common Docking Software:

SoftwareAlgorithm HighlightsScoring FunctionStrengthsConsiderations
AutoDock Vina Employs a Lamarckian genetic algorithm for global and local search.[9]Machine-learning-based scoring function.Widely used, open-source, and computationally efficient. Good for initial high-throughput screening.[9]May be less accurate for ligands with many rotatable bonds.
Glide (Schrödinger) Utilizes a hierarchical search protocol, systematically filtering conformations.Employs the GlideScore function, which includes terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions.Generally considered highly accurate in pose prediction and scoring.[10][11][12]Commercial software with a significant licensing cost.
GOLD (CCDC) Uses a genetic algorithm to explore ligand and protein flexibility.Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP).Excellent for handling ligand and protein flexibility.[9]Can be computationally intensive.

Expert Insight: The choice of docking software is often a trade-off between speed and accuracy. For large-scale virtual screening of isoxazole libraries, AutoDock Vina is a robust starting point. For lead optimization studies where precise prediction of binding modes is critical, Glide and GOLD often provide more reliable results.[9][10][11][12][13] It is crucial to validate the docking protocol by redocking a known co-crystallized ligand to ensure the software can reproduce the experimental binding pose.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the ligand-protein complex, MD simulations offer a dynamic view, revealing the stability of the complex over time and the subtle conformational changes that occur upon binding.[9] MD simulations are particularly valuable for:

  • Assessing Binding Stability: Unstable interactions in a docked complex will often dissociate during an MD simulation.

  • Refining Docking Poses: MD can help refine the initial docked pose to a more energetically favorable conformation.

  • Calculating Binding Free Energies: Techniques like MM/PBSA and MM/GBSA can be used to estimate the binding free energy from MD trajectories, providing a more rigorous assessment of binding affinity than docking scores alone.[14]

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

QSAR models establish a mathematical relationship between the chemical structures of a series of isoxazole derivatives and their biological activities.[15][16] These models can then be used to predict the activity of novel, unsynthesized compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful, as they consider the three-dimensional properties of the molecules.[16][17][18]

Workflow for a Typical Computational Study of Isoxazole Derivatives:

G cluster_0 COX-2 Active Site cluster_1 Isoxazole Derivative ARG513 ARG513 TYR385 TYR385 SER530 SER530 VAL523 VAL523 Isoxazole_Ring Isoxazole_Ring Isoxazole_Ring->TYR385 Pi-Pi Stack Phenyl_Ring_1 Phenyl_Ring_1 Phenyl_Ring_1->VAL523 Hydrophobic Sulfonamide_Group Sulfonamide_Group Sulfonamide_Group->ARG513 H-Bond

References

A Senior Application Scientist's Guide to Correlating In Silico Predictions with In Vitro Results for Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both an art and a science. It demands a meticulous, iterative process of prediction, synthesis, and validation. The benzisoxazole moiety, a privileged scaffold, is a testament to this, appearing in a wide array of pharmacologically active compounds, from antipsychotics to anticancer agents.[1][2] This guide provides a deep dive into the critical workflow of correlating computational (in silico) predictions with laboratory (in vitro) results, using benzisoxazole derivatives as our central case study. Our objective is to bridge the predictive power of computational chemistry with the empirical reality of biological testing, ensuring a more efficient and targeted drug development pipeline.

The Rationale: Why Correlate?

Computational methods serve as a powerful filtering mechanism. In a vast chemical space, they allow us to rationally prioritize which benzisoxazole derivatives to synthesize and test, saving invaluable time and resources.[3] In silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling generate hypotheses about a compound's potential biological activity.[4][5][6] However, these are predictions based on algorithms and scoring functions.[7] In vitro assays provide the first biological validation of these hypotheses, testing the actual interaction of the compound with its target and its effect in a controlled biological system.

A strong correlation between in silico predictions and in vitro results validates our computational models, enhances our understanding of the structure-activity relationship (SAR), and builds confidence in our screening cascade. Discrepancies, on the other hand, are equally valuable, highlighting the limitations of our models and guiding their refinement for future predictive work.[7]

The In Silico Predictive Funnel: From Millions to a Manageable Few

The initial phase involves using computational tools to screen and prioritize candidate molecules. The choice of method depends on the available information about the biological target.

Methodology A: Structure-Based Design via Molecular Docking

When the three-dimensional structure of the target protein is known, molecular docking is the method of choice.[8] It predicts the preferred orientation and binding affinity of a ligand to its receptor.[9]

Causality Behind the Choice: Docking allows us to visualize the specific atomic interactions—hydrogen bonds, hydrophobic contacts, etc.—that drive binding. This is crucial for designing benzisoxazole derivatives with improved potency and selectivity. The binding energy scores calculated by docking software serve as a primary filter to rank compounds.[4][10]

Workflow Diagram: In Silico to In Vitro Correlation

G cluster_insilico Part 1: In Silico Prediction cluster_synthesis Synthesis cluster_invitro Part 2: In Vitro Validation cluster_analysis Part 3: Correlation Analysis a Virtual Library of Benzisoxazole Derivatives c Molecular Docking (e.g., AutoDock Vina) a->c b Target Protein Preparation (PDB) b->c d Ranking by Predicted Binding Affinity (Docking Score) c->d e Prioritized Hit Selection d->e i Data Comparison (Docking Score vs. IC50) d->i f Chemical Synthesis e->f g Biochemical Assay (e.g., Kinase Inhibition) f->g h Cell-Based Assay (e.g., MTT Cytotoxicity) g->h h->i j Model Refinement or Lead Optimization i->j

Caption: A typical workflow from computational prediction to experimental validation.

Experimental Protocol: Molecular Docking of a Benzisoxazole Ligand

This protocol provides a generalized workflow using the widely adopted AutoDock Vina software.[4][10]

  • Protein Preparation:

    • Download the target protein's 3D structure from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., PyMOL, Discovery Studio), remove water molecules and any co-crystallized ligands.[4]

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the benzisoxazole derivative using software like ChemDraw.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a "grid box" that encompasses the known active site of the protein. The dimensions should be large enough to allow the ligand to move and rotate freely.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface, specifying the prepared protein, ligand, and grid configuration files.[11]

    • The Lamarckian Genetic Algorithm is commonly used to explore various ligand conformations and orientations.[12]

  • Analysis of Results:

    • Vina will output several binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative score represents the most favorable predicted binding.[10]

    • Visualize the top-ranked pose in complex with the protein to analyze key interactions (e.g., hydrogen bonds with specific amino acid residues).

The In Vitro Gauntlet: Validating Computational Hypotheses

Once in silico analysis has identified a prioritized list of benzisoxazole derivatives, the next step is to synthesize these compounds and test them in the lab. The choice of assay is critical and should directly address the hypothesis generated by the computational model.

Methodology B: Biochemical and Cell-Based Assays

If docking predicted that a benzisoxazole derivative inhibits a specific enzyme, like a kinase, the first validation step is a biochemical assay to measure direct target engagement. This is followed by cell-based assays to assess the compound's effect in a more complex biological environment.

Causality Behind the Choice: A biochemical assay (e.g., an in vitro kinase assay) provides a clean, direct measure of target inhibition (IC50 value).[13][14] This is the most direct data point to correlate with the docking score. A subsequent cell-based assay (e.g., an MTT cell viability assay) tells us if the compound can enter cells and exert a biological effect (EC50 or GI50 value), which is a crucial step towards therapeutic relevance.[15][16]

Signaling Pathway Example: Targeting VEGFR-2

Many benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[5][16]

G cluster_pathway Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Cell Surface) VEGF->VEGFR2 P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF P2 AKT PI3K->P2 P3 MEK RAF->P3 Proliferation Cell Proliferation, Migration, Survival P2->Proliferation P4 ERK P3->P4 P4->Proliferation Benzisoxazole Benzisoxazole Inhibitor Benzisoxazole->P1 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzisoxazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of a benzisoxazole derivative against a target kinase.[13][17]

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., containing Tris-HCl, MgCl2, and DTT).

    • Serially dilute the benzisoxazole test compound in DMSO to create a range of concentrations.

    • Prepare a solution of the recombinant target kinase and its specific substrate peptide.

    • Prepare a solution of ATP, often radiolabeled (e.g., [γ-³²P]ATP), for detection.[18]

  • Assay Execution:

    • In a 96-well plate, add the kinase, substrate, and a specific concentration of the test compound to each well. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.[13]

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C or 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.

    • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.

    • Wash the filter mat extensively to remove unbound ATP.

    • Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Bridging the Gap: The Correlation Analysis

This is the most critical phase, where we objectively compare the predictive data with the empirical results. The goal is to determine if the computational model was successful in predicting the biological activity.

Data Presentation: Comparing In Silico and In Vitro Data

A simple table is the most effective way to present this comparison. Here, we use hypothetical data for a series of benzisoxazole derivatives targeting VEGFR-2.

Compound IDIn Silico Prediction(Docking Score, kcal/mol)In Vitro Result(VEGFR-2 IC50, µM)
BZX-01-10.40.52
BZX-02-9.81.15
BZX-03-9.50.98
BZX-04-8.215.7
BZX-05-7.1> 50
Interpreting the Results

In our hypothetical data, a clear trend is visible: compounds with a more negative (i.e., better) docking score generally exhibit a lower (i.e., more potent) IC50 value. This suggests a good positive correlation and validates the docking protocol for this target.

However, a perfect 1-to-1 correlation is rarely achieved.[7] Several factors can cause discrepancies:

  • Scoring Function Inaccuracies: Docking scores are approximations of binding free energy and may not perfectly capture all factors, such as entropy or solvation effects.[7]

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid, which is not always biologically accurate.

  • Ligand Bioavailability: The in vitro assay requires the compound to be soluble in the assay buffer. Poor solubility can lead to an artificially high IC50 value that doesn't reflect its true binding affinity.

  • Experimental Error: All experimental measurements have inherent variability.

When a poor correlation is observed, it's an opportunity to refine the computational model. This could involve using a different docking program, employing a more advanced scoring function, or running molecular dynamics simulations to account for protein flexibility.[5]

Conclusion and Future Directions

The effective correlation of in silico predictions with in vitro results is a cornerstone of efficient, modern drug discovery. By using computational models to intelligently guide experimental work, we can accelerate the identification of promising benzisoxazole-based drug candidates. This guide has outlined the rationale, key methodologies, and critical analysis steps involved in this process.

The true power of this workflow lies in its iterative nature. The data from in vitro assays should be used to refine and improve the predictive power of the in silico models. This synergistic cycle of prediction, testing, and refinement ultimately leads to a more profound understanding of the target biology and a higher probability of success in developing novel therapeutics.

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chlorobenzo[c]isoxazole, a halogenated heterocyclic compound. As a Senior Application Scientist, my objective is to extend beyond mere instruction, offering a rationale grounded in chemical principles and regulatory standards to ensure that safety and compliance are not just followed, but understood.

While a specific Safety Data Sheet (SDS) for this compound was not located in the public domain, this guide has been constructed by extrapolating data from structurally similar compounds, general principles of handling halogenated organic waste, and regulatory guidelines. It is imperative that you consult the SDS provided by your supplier and confer with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available data for the compound and its analogs, the following hazards should be anticipated[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of a chlorinated benzene ring fused to an isoxazole moiety defines its chemical personality. The halogenation increases its environmental persistence and necessitates a disposal method that ensures complete destruction to prevent the release of harmful organochlorine compounds.

Table 1: Hazard Profile of this compound

Hazard StatementGHS CodeSignal WordPictogram
Harmful if swallowedH302WarningGHS07
Causes skin irritationH315WarningGHS07
Causes serious eye irritationH319WarningGHS07
May cause respiratory irritationH335WarningGHS07

Source: Extrapolated from supplier safety information[1].

II. The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical progression for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring that critical safety and compliance checks are performed at each stage.

DisposalWorkflow cluster_pre Pre-Disposal Phase cluster_coll Collection & Storage Phase cluster_disp Final Disposal Phase A Step 1: Waste Identification & Segregation - Pure this compound - Contaminated Labware - Acutely Hazardous? (Consult EHS) B Step 2: Don Appropriate PPE - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat A->B Proceed with Caution C Step 3: Select Compatible Waste Container - Clearly Labeled 'Hazardous Waste' - Chemically Resistant (e.g., HDPE) - Securely Sealed B->C Initiate Collection D Step 4: Waste Accumulation - Store in Satellite Accumulation Area (SAA) - Segregate from Incompatible Materials (e.g., Oxidizers) C->D Store Safely E Step 5: Arrange for Professional Disposal - Contact EHS for Waste Pickup - Complete Hazardous Waste Manifest D->E Request Pickup F Step 6: High-Temperature Incineration - Preferred method for halogenated organics - Requires specialized facility E->F Final Destruction

Caption: Disposal Decision Workflow for this compound.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unadulterated this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, compatible solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly marked liquid waste container. Do not mix with non-halogenated organic waste streams to avoid complicating the disposal process[2].

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the toxicity of the compound. Consult your EHS department for specific guidance.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

      • Nitrile gloves

      • Chemical splash goggles and a face shield

      • A laboratory coat

  • Waste Container Selection and Labeling:

    • Use only containers that are in good condition and are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the container. The label must also include the approximate percentage of each component and the associated hazards (e.g., "Irritant").

  • Satellite Accumulation:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure that the waste is segregated from incompatible materials. For isoxazole derivatives, this includes strong oxidizing agents[3].

    • Keep waste containers securely closed at all times, except when adding waste.

  • Professional Disposal:

    • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

    • You will likely be required to complete a hazardous waste manifest, which is a legal document that tracks the waste from generation to its final disposal.

III. The Science of Destruction: Why Incineration is Key

For halogenated organic compounds like this compound, high-temperature incineration is the recommended disposal method[4]. Here's why:

  • Thermal Decomposition: The high temperatures (typically above 982°C or 1800°F) and controlled residence times in an incinerator are designed to break the strong carbon-halogen and aromatic ring bonds, converting the organic material into less harmful inorganic constituents like carbon dioxide, water, and hydrogen chloride (HCl)[5].

  • Preventing Dioxin Formation: Incomplete combustion of chlorinated aromatic compounds can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans. Professional hazardous waste incinerators are engineered to maintain conditions that minimize the formation of these byproducts. For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is often required[6][7].

  • Flue Gas Treatment: The acidic gases produced during incineration, such as HCl, are neutralized in a "scrubber" system before being released into the atmosphere, thus preventing acid rain and other environmental damage[5][7].

IV. Regulatory Framework: Navigating Compliance

The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[8].

While a specific RCRA waste code for this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its characteristics (irritant) and its nature as a halogenated organic compound. Your EHS department will be responsible for assigning the correct waste code based on a comprehensive analysis.

Table 2: Potential Regulatory Considerations

Regulation/GuidelineRelevance to this compound Disposal
EPA RCRA Governs the generation, transportation, treatment, storage, and disposal of hazardous waste. This compound waste will fall under these regulations.
40 CFR Part 261 Provides the criteria for identifying and listing hazardous waste. While not specifically listed, it may meet the criteria for a characteristic hazardous waste.
State & Local Regulations Many states have more stringent hazardous waste regulations than the federal government. Always consult your local EHS for specific requirements.

Source: U.S. Environmental Protection Agency[8].

V. Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a critical responsibility for any researcher or laboratory professional. By understanding the underlying chemical hazards, adhering to a systematic disposal workflow, and appreciating the scientific rationale for the chosen disposal method, you contribute to a safer laboratory environment and the protection of our ecosystem. Always remember that when it comes to chemical disposal, there is no room for shortcuts. When in doubt, always seek the guidance of your institution's Environmental Health and Safety professionals.

References

Personal protective equipment for handling 5-Chlorobenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Chlorobenzo[c]isoxazole

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of this compound (CAS No: 4596-92-3). As a heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis, its safe handling is paramount to protect laboratory personnel and the environment.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Assessment: Understanding the Risks

This compound is a solid chemical that presents multiple health hazards upon exposure.[3] A thorough understanding of these risks is the causal foundation for the stringent personal protective equipment (PPE) and handling protocols outlined below. The primary dangers are associated with direct contact and inhalation.

Table 1: GHS Hazard Profile for this compound

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowed.[3][4]GHS07Warning[3]
H315Causes skin irritation.[3][4][5]GHS07Warning
H317May cause an allergic skin reaction.[5][6]GHS07Warning
H319Causes serious eye irritation.[3][4][5]GHS07Warning
H335May cause respiratory irritation.[3][4]GHS07Warning
H411Toxic to aquatic life with long lasting effects.[6]GHS09(No Signal Word)

The core directive of these warnings is clear: prevent the chemical from coming into contact with skin and eyes and from being ingested or inhaled. The potential for skin sensitization means that even minor exposures could lead to a more severe allergic reaction upon subsequent contact.[5][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure.[7] The following PPE is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile or Neoprene Gloves[8]Prevents Dermal Exposure: Protects against skin irritation (H315) and allergic skin reactions (H317). Thicker, chemical-resistant gloves are necessary as some materials like PVC offer poor protection.[7]
Eye & Face Protection Chemical Safety Goggles with Side Shields. A Face Shield is required when there is a significant splash hazard.[8][9]Prevents Ocular Exposure: Protects against serious eye irritation (H319). Standard eyeglasses are insufficient.[7] A face shield provides a broader barrier for the entire face.
Body Protection Chemical-resistant Laboratory CoatPrevents Contamination of Clothing/Skin: Protects against accidental spills and contact, mitigating the risk of skin irritation.[10]
Respiratory Protection NIOSH-approved Respirator with Particulate Filter (e.g., N95) or Organic Vapor CartridgePrevents Inhalation Exposure: Mandatory when handling the solid outside of a certified chemical fume hood or when aerosolization is possible. This directly addresses the risk of respiratory tract irritation (H335).[4][11]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment. All handling of this compound solid should occur within a certified chemical fume hood.[11]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling A 1. Designate & Prepare Fume Hood Workspace B 2. Assemble & Inspect All Required PPE A->B C 3. Verify Location of Safety Equipment (Eyewash, Shower) B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D E 5. Conduct All Chemical Manipulations Inside Fume Hood D->E F 6. Clean & Decontaminate Work Surfaces and Equipment E->F G 7. Doff PPE Carefully (Gloves First, then Goggles, then Coat) F->G H 8. Wash Hands Thoroughly with Soap and Water G->H

Caption: Workflow for Safe Handling of this compound.

Methodology:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.[11]

    • Ensure safety equipment like eyewash stations and safety showers are accessible and unobstructed.[10][12]

    • Assemble all necessary equipment and reagents to minimize traffic in and out of the handling area.

    • Inspect all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Put on chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain dust and aerosols.[4]

    • Use techniques and tools (e.g., spatulas) that minimize dust generation.

    • Keep containers of the chemical closed when not in use.[10]

  • Decontamination & Doffing PPE:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[11][13]

    • To prevent self-contamination, remove PPE in the reverse order it was put on. Remove gloves first by peeling them off without touching the outer surface with bare skin.

    • Remove goggles and the lab coat.

    • Immediately wash hands thoroughly with soap and water.[10][13]

Emergency Response & Disposal Plan

Preparedness for accidental spills and a clear plan for waste disposal are non-negotiable components of laboratory safety.

Spill Management

For small spills (<1g) confined to the chemical fume hood:

G A Spill Occurs Inside Fume Hood B Alert Colleagues in Immediate Area A->B C Ensure Emergency PPE is Donned B->C D Gently Cover Spill with Inert Absorbent Material C->D E Carefully Scoop Material into a Labeled Hazardous Waste Container D->E F Wipe Spill Area with Solvent, then Soap & Water E->F G Place Cleaning Materials in Hazardous Waste Container F->G H Contact EHS for Waste Pickup G->H

Caption: Small Spill Response Workflow.

For large spills or any spill outside of a fume hood, evacuate the laboratory immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan

Proper segregation and labeling of waste are crucial to prevent environmental contamination and ensure regulatory compliance.[11] Never dispose of this chemical down the drain or in regular trash.[14]

Table 3: Disposal Protocol for this compound Waste

Waste StreamDisposal ProcedureRationale
Solid Waste Collect all contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled hazardous solid waste container.[11]Prevents the introduction of a hazardous chemical into the municipal waste stream.
Liquid Waste Collect all reaction mixtures and cleaning solvents containing the chemical in a dedicated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[11][14]Prevents aquatic toxicity (H411) and ensures proper treatment by waste management professionals.
Empty Containers Thoroughly rinse the container three times with a suitable solvent. The first rinseate MUST be collected and disposed of as hazardous liquid waste. Subsequent rinses may be collected as well. Deface the label on the empty, rinsed container before disposal as regular lab glass/plastic.[14]Ensures residual chemical is captured and managed as hazardous waste, preventing accidental exposure.

Conclusion

Handling this compound requires a deliberate and informed approach to safety. The hazards of skin/eye irritation, allergic sensitization, and respiratory irritation necessitate the consistent and correct use of appropriate PPE. By integrating the operational and disposal plans detailed in this guide into your standard operating procedures, you can build a self-validating system of safety that protects yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorobenzo[c]isoxazole
Reactant of Route 2
5-Chlorobenzo[c]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.